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Core Science & Biosynthesis

Foundational

4-Fluoro-N-methyl-N-phenylbenzamide (CAS 37950-87-1): A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Late-Stage Functionalization

Executive Summary In the landscape of modern drug discovery and organic synthesis, the benzanilide motif serves as a privileged scaffold. Specifically, 4-fluoro-N-methyl-N-phenylbenzamide (CAS 37950-87-1) has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, the benzanilide motif serves as a privileged scaffold. Specifically, 4-fluoro-N-methyl-N-phenylbenzamide (CAS 37950-87-1) has emerged as a critical intermediate and substrate for advanced regioselective C(sp2)–H functionalization[1].

As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic node in synthetic workflows. The strategic placement of the N-methyl group eliminates the acidic amide proton, precluding unwanted N-oxidation or N-bromination during late-stage modifications. Simultaneously, the para-fluoro substitution on the benzoyl ring modulates the electronic landscape, fine-tuning the directing-group capabilities of the amide carbonyl to facilitate highly specific functionalization on the aniline ring [1]. This guide deconstructs the physicochemical properties, validated synthetic protocols, and biological applications of this vital compound.

Physicochemical and Spectroscopic Profile

Accurate analytical profiling is the cornerstone of reproducibility. The following table synthesizes the quantitative data required to validate the identity and purity of 4-fluoro-N-methyl-N-phenylbenzamide following synthesis [1, 2].

Table 1: Physicochemical and Analytical Properties

Property / ParameterValue / Data
Chemical Name 4-Fluoro-N-methyl-N-phenylbenzamide
CAS Registry Number 37950-87-1
Molecular Formula C14H12FNO
Molecular Weight 229.09 g/mol
HRMS (ESI) [M+H]+ Calculated: 230.0981 | Found: 230.0973
1H NMR (500 MHz, CDCl3) δ 7.95–7.04 (m, 6H), 7.11–7.07 (m, 1H), 6.96 (d, J = 7.4 Hz, 1H), 6.89–6.62 (m, 1H), 3.40 (s, 3H)
13C NMR (125 MHz, CDCl3) δ 168.3, 161.9 (d, JC-F = 248.4 Hz), 143.6, 130.7, 129.8 (d, JC-F = 10.8 Hz), 128.0, 125.6, 125.4, 113.5 (d, JC-F = 23.1 Hz), 37.2

Note: The large carbon-fluorine coupling constant (JC-F = 248.4 Hz) at δ 161.9 is a definitive diagnostic marker for the C-F bond on the aromatic ring.

Validated Experimental Methodologies

A robust protocol must be a self-validating system; every step from activation to isolation must have a clear chemical causality.

Protocol 1: De Novo Synthesis via Amide Bond Formation

This classical approach utilizes carbodiimide coupling. The choice of EDCI over traditional acyl chloride routes prevents the generation of harsh HCl gas, offering a milder environment that tolerates sensitive functional groups [1].

Reagents:

  • 4-Fluorobenzoic acid (5.0 mmol, 1.0 equiv)

  • N-Methylaniline (4.5 mmol, 0.9 equiv)

  • EDCI (5.5 mmol, 1.1 equiv)

  • HOBt (5.5 mmol, 1.1 equiv)

  • DMAP (0.5 mmol, 0.1 equiv)

  • Triethylamine (Et3N) (15.0 mmol, 3.0 equiv)

  • Anhydrous DMF (30 mL)

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask, dissolve 4-fluorobenzoic acid, EDCI, HOBt, and DMAP in 30 mL of anhydrous DMF. Stir for 2 minutes at room temperature. Causality: HOBt forms an active ester intermediate, suppressing side reactions, while DMAP acts as a nucleophilic catalyst to accelerate the transfer.

  • Base Addition: Add Et3N to the mixture and stir for 5 minutes.

  • Coupling: Slowly add N-methylaniline dropwise. Allow the reaction to stir at room temperature for 12 hours.

  • In-Process Control: Monitor the consumption of N-methylaniline via TLC (Hexane:Ethyl Acetate = 4:1).

  • Quenching & Workup: Dilute the reaction with water (50 mL) to quench. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 20:1) to yield the pure 4-fluoro-N-methyl-N-phenylbenzamide.

Protocol 2: Switchable Site-Selective C(sp2)–H Bromination

This protocol demonstrates the compound's utility in late-stage functionalization. By utilizing Pd(OAc)2 in a highly acidic solvent system (TFA/TFAA), the benzamide directs ortho-bromination on the aniline ring [1].

Step-by-Step Workflow:

  • Reaction Assembly: To a sealed tube, add 4-fluoro-N-methyl-N-phenylbenzamide (0.1 mmol), N-Bromosuccinimide (NBS) (0.12 mmol), Na2S2O8 (0.12 mmol), and Pd(OAc)2 (10 mol%, 0.01 mmol).

  • Solvent Addition: Add a solvent mixture of TFA:TFAA (0.9 mL : 0.1 mL). Causality: Trifluoroacetic anhydride (TFAA) removes trace water, while TFA provides a highly acidic medium that enhances the electrophilicity of the Pd-intermediate and NBS.

  • C-H Activation: Stir the sealed system at room temperature for 12 hours.

  • Isolation: Dilute with dichloromethane and neutralize the acids with saturated aqueous NaHCO3. Extract, dry (Na2SO4), and purify via column chromatography to isolate the brominated derivative (~70% yield).

Mechanistic Workflows and Biological Applications

The true value of 4-fluoro-N-methyl-N-phenylbenzamide lies in its downstream applications. Brominated benzanilides synthesized from this scaffold are direct precursors to RORγ inverse agonists [1]. RORγ is a nuclear receptor critical for the differentiation of Th17 cells and the production of Interleukin-17 (IL-17). Inhibiting this pathway is a major therapeutic strategy for autoimmune and inflammatory diseases.

Workflow A 4-Fluorobenzoic Acid + N-Methylaniline B Amidation Phase (EDCI, HOBt, DMF) A->B C 4-Fluoro-N-methyl- N-phenylbenzamide B->C D Pd(OAc)2 Catalysis (TFA/TFAA, NBS) C->D Directing Group C(sp2)-H Activation E ortho-Brominated Benzanilide D->E Regioselective Bromination

Caption: Workflow for the synthesis and Pd-catalyzed C(sp2)-H bromination of the benzanilide scaffold.

RORgamma A Brominated Benzanilide (Inverse Agonist) B RORγ Nuclear Receptor A->B Binds & Induces Conformational Shift C Th17 Cell Differentiation B->C Suppresses Transcription D IL-17 Cytokine Production C->D Downregulates E Autoimmune/Inflammatory Response Attenuation D->E Therapeutic Efficacy

Caption: Mechanism of action for benzanilide-derived RORγ inverse agonists in inflammatory pathways.

References

  • Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation.National Institutes of Health (NIH) / PubMed Central.
  • 4-fluoro-N-methyl-N-phenylbenzamide | High Purity | RUO.Benchchem.
Exploratory

Stereoelectronic Architecture and 3D Conformational Dynamics of 4-Fluoro-N-methyl-N-phenylbenzamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary In rational drug design, the three-dimensional conformation of a pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

In rational drug design, the three-dimensional conformation of a pharmacophore dictates its binding affinity, target selectivity, and pharmacokinetic profile. 4-Fluoro-N-methyl-N-phenylbenzamide (C₁₄H₁₂FNO) is a highly versatile structural motif utilized extensively in structure-activity relationship (SAR) studies. While seemingly simple, the introduction of a fluorine atom at the para position of the benzoyl ring, combined with the N-methylation of the benzanilide core, fundamentally alters the molecule's stereoelectronics. This guide provides an in-depth mechanistic analysis of its 3D conformation, detailing the causality behind its structural shifts and providing self-validating experimental workflows for its characterization.

Stereoelectronic Foundations of the Conformational Switch

To understand the 3D architecture of 4-fluoro-N-methyl-N-phenylbenzamide, we must analyze the competing steric and electronic forces acting upon the central amide bond.

In standard secondary amides (such as the parent 4-fluoro-N-phenylbenzamide), the trans conformation (Z-form) is thermodynamically favored. This arrangement minimizes steric clashes between the bulky aromatic rings and aligns the N-H and C=O dipoles favorably. However, as demonstrated in crystallographic studies of N-methyl-N-phenylbenzamides 1, the introduction of the N-methyl group forces a dramatic conformational switch.

The Causality of the Switch: The driving force behind this alteration is the severe steric and electrostatic repulsion between the carbonyl oxygen and the electron-rich N-phenyl ring in the trans conformer 2. To alleviate this tension, the molecule rotates around the partial double C-N bond, adopting the E-form (often referred to in the literature as the cis conformation regarding the relative position of the two aromatic rings).

Furthermore, the para-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) while donating electron density through resonance (+R). This subtle modulation of the carbonyl carbon's electron density influences the C-N rotational barrier and introduces the potential for weak, yet structurally significant, C(sp³)–H⋯F intermolecular interactions in the solid state lattice.

G A Secondary Benzanilide (Trans/Z Conformer) B Deprotonation (NaH) & N-Methylation (MeI) A->B Steric Induction C 4-Fluoro-N-methyl- N-phenylbenzamide (Cis/E Conformer) B->C Conformational Switch

Fig 1: Synthesis and steric-induced conformational switch of the benzanilide scaffold.

Quantitative Structural Metrics

Because the C-N bond possesses partial double-bond character (due to the delocalization of the nitrogen lone pair into the carbonyl π* orbital), the molecule is not planar. The two aromatic rings must twist out of the central amide plane to minimize steric hindrance. The table below synthesizes typical quantitative data for N-methylated benzanilides, providing a predictive baseline for the 4-fluoro derivative.

ParameterTypical Value RangeCausality / Structural Implication
Amide C-N Bond Length 1.34 – 1.36 ÅPartial double-bond character restricts free rotation, trapping distinct conformers at room temperature.
Carbonyl C=O Length 1.22 – 1.24 ÅIndicates strong electron delocalization; slightly elongated compared to isolated ketones.
N-Phenyl Dihedral Angle 65° – 85°Severe steric clash with the N-methyl and carbonyl oxygen forces the ring almost perpendicular to the amide plane.
C-Phenyl Dihedral Angle 40° – 60°Balances conjugation with the carbonyl group against steric repulsion from the N-substituents.
C-N Rotational Barrier (ΔG‡) 14.0 – 18.0 kcal/molN-methylation lowers the barrier slightly compared to primary amides but traps the cis (E) conformer at RT.

Self-Validating Analytical Workflows

To definitively elucidate the 3D conformation of 4-fluoro-N-methyl-N-phenylbenzamide, a dual-pronged, self-validating approach is required. Relying on a single method can lead to artifacts; therefore, we capture solution-state dynamics via Variable-Temperature NMR (VT-NMR) and confirm the absolute solid-state architecture via X-ray crystallography.

G A Synthesis & Purification of Target Compound B Variable-Temperature NMR (Solution State Dynamics) A->B Dissolve in DMSO-d6 C X-Ray Crystallography (Solid State Architecture) A->C Slow Diffusion Crystallization D Determine Coalescence Temp (Tc) & Calculate Rotational Barrier (ΔG‡) B->D Thermal Equilibration E Extract Dihedral Angles, Bond Lengths & Packing Forces C->E X-Ray Diffraction F Comprehensive 3D Conformational Model D->F Kinetic Validation E->F Structural Validation

Fig 2: Self-validating experimental workflow for 3D conformational elucidation.

Solid-State Elucidation: X-Ray Crystallography Protocol

Causality: We utilize vapor diffusion rather than rapid evaporation to ensure the crystal lattice forms under strict thermodynamic control, allowing weak stabilizing forces (like C-H⋯F interactions) to dictate the lowest-energy conformer packing.

  • Crystal Growth: Dissolve 10 mg of highly purified 4-fluoro-N-methyl-N-phenylbenzamide in a minimal volume (approx. 0.5 mL) of ethyl acetate in a specialized crystallization tube.

  • Anti-Solvent Layering: Carefully layer 2.0 mL of hexanes (anti-solvent) over the ethyl acetate solution to create a distinct phase boundary.

  • Slow Diffusion: Cap the tube and store it in a vibration-free environment at 4 °C for 48–72 hours to yield diffraction-quality single crystals.

  • Data Collection: Select a pristine single crystal, mount it on a glass fiber using perfluoropolyether oil, and transfer it to a diffractometer equipped with a CCD detector and Mo Kα radiation (λ = 0.71073 Å). Cool to 100 K using a nitrogen stream to minimize thermal atomic displacement.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure R1 < 0.05 for validation.

Solution-State Dynamics: VT-NMR Protocol

Causality: At room temperature, the rotation around the C-N bond is slow on the NMR timescale, often resulting in broadened peaks or distinct sets of signals for minor/major conformers. By applying thermal energy, we overcome this kinetic barrier. Finding the coalescence temperature ( Tc​ ) allows us to calculate the exact free energy of activation ( ΔG‡ ) using the Eyring equation, validating the steric hindrance observed in the solid-state model.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or 1,1,2,2-tetrachloroethane-d₂ (chosen for their high boiling points, allowing high-temperature analysis).

  • Baseline Acquisition: Insert the sample into a 500 MHz NMR spectrometer. Acquire a standard ¹H NMR spectrum at 298 K. Monitor the N-methyl singlet, which is typically observed at δ 3.40 ppm 3.

  • Temperature Gradient: Acquire ¹H NMR spectra from 298 K to 398 K in 10 K increments. Allow a mandatory 5-minute thermal equilibration period at each step to ensure sample uniformity.

  • Coalescence Observation: Observe the broadening and eventual merging of the conformer signals. Record the exact coalescence temperature ( Tc​ ) where the two distinct peaks merge into a single flat-topped peak.

  • Thermodynamic Calculation: Calculate the rotational barrier using the Eyring equation: ΔG‡=−RTc​ln(kc​h/kB​Tc​) , where the rate constant at coalescence is kc​=2​πΔν​ .

Conclusion

The 3D conformation of 4-fluoro-N-methyl-N-phenylbenzamide is not a static property but a dynamic interplay of stereoelectronic forces. The N-methylation acts as a structural switch, forcing the molecule out of the traditional trans amide plane into a sterically crowded cis (E) conformation. By employing the self-validating combination of VT-NMR and X-ray crystallography outlined in this guide, researchers can accurately map these dihedral twists. This precise structural intelligence is an absolute prerequisite for rational drug design, ensuring accurate predictions of how this pharmacophore will dock into target protein binding pockets.

References

  • Panini, P., & Chopra, D. (2015). Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. CrystEngComm.
  • Matsumura, K., et al. (2022). Conformational Switch of Benzanilide Derivative Induced by Acid; Effect of Pentafluorobenzoyl Group. The Journal of Organic Chemistry.
  • Sun, J., et al. (2024). Switchable Site-Selective Benzanilide C(sp2)

Sources

Foundational

electronic properties and lipophilicity of 4-fluoro-N-methyl-N-phenylbenzamide

Electronic Properties and Lipophilicity of 4-Fluoro-N-methyl-N-phenylbenzamide: A Comprehensive Technical Guide Executive Summary In modern rational drug design, the precise modulation of a molecule’s physicochemical pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Electronic Properties and Lipophilicity of 4-Fluoro-N-methyl-N-phenylbenzamide: A Comprehensive Technical Guide

Executive Summary

In modern rational drug design, the precise modulation of a molecule’s physicochemical profile is paramount to achieving optimal pharmacokinetics and target engagement. 4-Fluoro-N-methyl-N-phenylbenzamide (CAS: 37950-87-1) serves as an excellent structural model for understanding the interplay between halogenation and tertiary amide sterics. By replacing the primary amide protons of a standard benzamide with a methyl and a phenyl group, and introducing a fluorine atom at the para position of the benzoyl ring, researchers can drastically alter the molecule's electronic distribution, hydrogen-bonding capacity, and lipophilicity.

As an Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system. This guide deconstructs the causality behind its electronic properties and lipophilic behavior, providing self-validating experimental protocols for empirical analysis.

Structural and Electronic Dynamics

The electronic architecture of 4-fluoro-N-methyl-N-phenylbenzamide is governed by a "push-pull" competition between the amide nitrogen, the carbonyl oxygen, and the para-fluoro substituent.

Amide Bond Resonance and Steric Hindrance

In a typical secondary amide, the N-H bond allows the molecule to adopt a planar conformation, maximizing the orbital overlap between the nitrogen lone pair and the carbonyl π∗ antibonding orbital. However, in a tertiary amide like N-methyl-N-phenylbenzamide, the steric bulk of the N-methyl and N-phenyl groups creates severe intramolecular clashing. To relieve this steric strain, the N-phenyl ring is forced to twist out of the plane of the amide bond. This orthogonal twist breaks the conjugation between the nitrogen lone pair and the N-phenyl π -system. Consequently, the nitrogen lone pair is forced to conjugate almost exclusively with the carbonyl group, maintaining strong amide resonance despite the tertiary substitution.

Electronic Effects of the 4-Fluoro Substituent

The introduction of the fluorine atom at the para position introduces competing electronic effects[1]:

  • Inductive Withdrawal (-I): Fluorine's high electronegativity pulls electron density away from the aromatic ring through the σ -bond framework.

  • Resonance Donation (+R): Fluorine's lone pairs can donate electron density back into the aromatic π -system.

Because the fluorine is in the para position, the +R effect is highly active at the carbonyl carbon. However, the net effect remains slightly electron-withdrawing relative to a hydrogen atom. This subtle withdrawal increases the electrophilicity of the carbonyl carbon and alters the overall dipole moment of the molecule, which can significantly impact its binding affinity in a hydrophobic protein pocket.

ElectronicEffects F 4-Fluoro Group (-I, +R Effects) Carbonyl Carbonyl Core (Electrophilic) F->Carbonyl Net Electron Withdrawal Nitrogen Amide Nitrogen (Lone Pair) Nitrogen->Carbonyl +R Resonance Donation Phenyl N-Phenyl Ring (Steric Twist) Nitrogen->Phenyl Steric Clash / Twist Phenyl->Nitrogen Competes for Lone Pair

Fig 1: Electronic push-pull dynamics and steric interactions in the benzamide core.

Lipophilicity and Pharmacokinetic Implications

Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a critical proxy for membrane permeability, volume of distribution, and metabolic clearance[2].

The baseline molecule, benzamide, is relatively hydrophilic (LogP ≈ 0.64) due to its dual hydrogen-bond donors. The transition to 4-fluoro-N-methyl-N-phenylbenzamide involves two massive lipophilic leaps:

  • N-Alkylation/Arylation: Replacing the primary amine protons with a methyl and phenyl group eliminates all hydrogen-bond donors and adds significant hydrophobic bulk. This shifts the LogP of N-methyl-N-phenylbenzamide to approximately 2.96[3].

  • Aromatic Fluorination: While aliphatic fluorination can sometimes decrease lipophilicity[4], aromatic fluorination reliably increases it due to the extreme hydrophobicity and low polarizability of the C-F bond[1]. The para-fluoro addition pushes the estimated LogP of 4-fluoro-N-methyl-N-phenylbenzamide to ~3.40.

This resulting LogP falls squarely into the "Goldilocks zone" (LogP 3–4) highly sought after in medicinal chemistry for optimal oral bioavailability and blood-brain barrier (BBB) penetration[1].

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties of Benzamide Derivatives

CompoundLogP (Experimental/Computed)H-Bond DonorsH-Bond AcceptorsTopological Polar Surface Area (TPSA)
Benzamide0.642143.1 Ų
4-Fluorobenzamide0.902143.1 Ų
N-Methyl-N-phenylbenzamide2.960120.3 Ų
4-Fluoro-N-methyl-N-phenylbenzamide ~3.40 0 1 20.3 Ų

Experimental Methodologies (Self-Validating Protocols)

To empirically validate these theoretical properties, standard assays must be engineered to prevent systemic bias. Below are two self-validating protocols designed for high-fidelity data acquisition.

Protocol 1: Determination of Lipophilicity via Self-Validating 19F NMR

Causality: Traditional UV-Vis shake-flask methods require exact volume measurements and are highly susceptible to errors from emulsion formation or UV-inactive impurities. By utilizing , we exploit the 4-fluoro substituent as an internal probe[5]. Because the NMR signal is directly proportional to the number of fluorine nuclei, the ratio of the integrated 19F signals from the octanol and water phases yields the partition coefficient directly, completely bypassing the need for exact aliquot volumes or extinction coefficients[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mg of 4-fluoro-N-methyl-N-phenylbenzamide in 2 mL of mutually saturated 1-octanol and 2 mL of mutually saturated aqueous buffer (pH 7.4).

  • Internal Standard Addition: Add a trace amount of a water-soluble fluorinated standard (e.g., trifluoroethanol) to act as a phase-volume calibrator.

  • Equilibration: Vigorously shake the biphasic mixture for 2 hours at 25°C, followed by centrifugation at 3000 rpm for 15 minutes to guarantee complete phase separation.

  • Sampling & Acquisition: Extract 0.5 mL from each phase into separate NMR tubes. Acquire 19F NMR spectra for both tubes using identical receiver gain and relaxation delays ( D1≥5×T1 ).

  • Self-Validation & Calculation: Integrate the 4-fluoro signals. The LogP is calculated as log10​(Ioct​/Iaq​) , where I is the integration area. The internal standard ensures no cross-contamination occurred during sampling.

NMRWorkflow PhasePrep 1. Biphasic Preparation (Octanol/Water + Internal Standard) Equilibration 2. Shake-Flask Equilibration (24h at 25°C) PhasePrep->Equilibration PhaseSep 3. Phase Separation (Centrifugation) Equilibration->PhaseSep NMR 4. 19F NMR Acquisition (Direct Phase Analysis) PhaseSep->NMR Validation 5. Self-Validation (Ratio of Integrals vs Standard) NMR->Validation

Fig 2: Self-validating 19F NMR workflow for determining lipophilicity without UV calibration.

Protocol 2: Electronic Mapping via RP-HPLC Capacity Factors

Causality: While NMR provides structural data, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a dynamic measure of how the molecule's electronic dipole and lipophilicity interact with a hydrophobic surface (C18) in real-time. By running a homologous series of benzamides, we create a self-validating calibration curve that neutralizes column-aging artifacts.

Step-by-Step Methodology:

  • Mobile Phase Setup: Prepare an isocratic mobile phase of 60:40 Methanol/Water (v/v) buffered to pH 7.4 to ensure the amide remains entirely neutral.

  • Calibration: Inject a suite of reference standards (Benzamide, Toluene, Bromobenzene) with known LogP values. Measure their retention times ( tR​ ) and calculate the capacity factor k′=(tR​−t0​)/t0​ , where t0​ is the dead time (measured via uracil injection).

  • Sample Injection: Inject 4-fluoro-N-methyl-N-phenylbenzamide.

  • Data Synthesis: Plot log(k′) of the standards against their literature LogP values. The strict linearity of this plot validates the column's integrity. Interpolate the LogP of the target compound from this curve. The deviation of the HPLC-derived LogP from the 19F NMR-derived LogP provides insight into the specific dipole-dipole interactions induced by the 4-fluoro group against the C18 stationary phase.

References

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Benzamide, N-methyl-N-phenyl- (CAS#: 1934-92-5) Properties Source: Chemsrc Chemical Database URL:[Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy Source: Journal of Visualized Experiments (JoVE) / PubMed URL:[Link]

Sources

Exploratory

4-fluoro-N-methyl-N-phenylbenzamide safety data sheet (SDS) and handling guidelines

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Safety Guide Abstract In modern medicinal chemistry and late-stage functionalization, fluorinated...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Safety Guide

Abstract

In modern medicinal chemistry and late-stage functionalization, fluorinated benzamides serve as critical scaffolds. Specifically, 4-fluoro-N-methyl-N-phenylbenzamide (CAS: 37950-87-1) has emerged as a highly valuable substrate for regioselective C(sp2)-H functionalization[1] and as an intermediate in the design of potent therapeutics, such as histone deacetylase (HDAC) inhibitors[2]. As a Senior Application Scientist, I have structured this whitepaper to move beyond standard Safety Data Sheet (SDS) boilerplate. Here, we analyze the physicochemical dynamics, toxicological causality, and self-validating handling protocols required to safely and effectively utilize this compound in high-throughput research environments.

Molecular Dynamics & Physicochemical Profiling

The utility of 4-fluoro-N-methyl-N-phenylbenzamide stems from its unique electronic distribution. The para-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) while simultaneously donating electron density through resonance (+R). This dual nature, combined with the steric and lipophilic properties of the N-methyl-N-phenyl moiety, makes it an excellent directing group for site-selective bromination[1].

To establish a baseline for safe handling and reaction design, the quantitative physicochemical parameters are summarized below:

PropertyValue / DescriptionAnalytical Causality
Chemical Name 4-Fluoro-N-methyl-N-phenylbenzamideStandard IUPAC nomenclature.
CAS Registry Number 37950-87-1Unique identifier for tracking SDS and regulatory compliance.
Molecular Formula C14H12FNO[1]Indicates a highly lipophilic structure capable of crossing biological membranes.
Molecular Weight 229.25 g/mol Optimal size for small-molecule drug discovery (Lipinski's Rule of 5 compliant).
Physical State Solid / PowderProne to aerosolization; requires engineering controls during weighing.
Storage Conditions Sealed in dry, 2-8°C[3]Prevents ambient moisture-induced hydrolysis of the amide bond over long-term storage.
Solubility Profile Soluble in DCM, EtOAc, HFIP[1][2]High solubility in halogenated and polar aprotic/protic solvents dictates extraction protocols.

Toxicological Causality & GHS Classification

While specific in vivo toxicity data for 4-fluoro-N-methyl-N-phenylbenzamide is continually being updated, we must infer its hazard profile by analyzing its structural analogs (e.g., N-methyl-N-phenylbenzamide, CAS 1934-92-5) and the known behavior of fluorinated amides[4].

Hazard Classification

Based on the Global Harmonized System (GHS), this compound is classified under:

  • Acute Toxicity - Oral (Category 4): Harmful if swallowed (H302)[4].

  • Skin Sensitization (Category 1): May cause an allergic skin reaction (H317)[4].

Mechanistic Causality of Toxicity

The toxicity of this compound is not arbitrary; it is a direct consequence of its molecular architecture:

  • Dermal Penetration: The addition of the fluorine atom and the N-methyl group significantly increases the partition coefficient (LogP). This high lipophilicity allows the molecule to rapidly penetrate the stratum corneum of the skin.

  • Protein Haptenation (Sensitization): The electrophilic nature of the amide carbonyl can interact with nucleophilic residues (e.g., lysine, cysteine) on epidermal proteins. Once bound, this drug-protein complex acts as a hapten, triggering an immune response that manifests as allergic contact dermatitis[4].

Self-Validating Safety & Decontamination Protocols

To mitigate these risks, your laboratory workflow must incorporate self-validating safety checks:

  • Engineering Controls: Always handle the powder in a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80-100 fpm to prevent inhalation of micro-dust[5].

  • Spill Decontamination: Because the compound is highly lipophilic, cleaning a spill with water alone is ineffective and will merely spread the contaminant. Protocol: Absorb the spill with an inert material (e.g., vermiculite), then wipe the surface with a non-polar solvent (like ethyl acetate or acetone) followed by a heavy surfactant wash to break down the lipophilic residue[5][6].

Handling S1 Risk Assessment & PPE Verification S2 Weighing in Fume Hood S1->S2 S3 Reaction Setup (Inert Atmosphere) S2->S3 S4 Quenching & Waste Segregation S3->S4 S5 Decontamination (Solvent + Surfactant) S4->S5

Standard operating procedure for the safe handling and processing of fluorinated benzamides.

Advanced Synthetic Workflows: Site-Selective C(sp2)-H Bromination

A primary application of 4-fluoro-N-methyl-N-phenylbenzamide is its use as a substrate in switchable, site-selective C(sp2)-H bromination. Recent literature demonstrates that by regulating the promoter system, chemists can achieve regiodivergent bromination without the need for heavy transition metal catalysts[7].

The Causality of the Promoter System

In this workflow, Hexafluoroisopropanol (HFIP) and Trifluoroacetic acid (TFA/TFAA) are used. HFIP is not just a solvent; it is a strong hydrogen-bond donor. It activates the brominating agent (N-Bromosuccinimide, NBS) by hydrogen-bonding to its carbonyl oxygens, significantly increasing the electrophilicity of the transferring Br+ ion. Simultaneously, the N-methyl-N-phenylbenzamide moiety acts as an internal directing group, guiding the activated bromine to the specific ortho or para position[1][7].

G A 4-fluoro-N-methyl- N-phenylbenzamide (Substrate) D H-Bond Activated Intermediate A->D Directing Group Alignment B Promoter System (HFIP / TFAA) B->D H-Bond Activation C Brominating Agent (NBS) C->D Br+ Transfer E Site-Selective Brominated Product D->E Electrophilic Substitution

Regioselective C(sp2)-H bromination pathway of 4-fluoro-N-methyl-N-phenylbenzamide.

Step-by-Step Methodology: HFIP-Promoted Bromination

This protocol is designed as a self-validating system. Visual cues (color changes) and TLC checkpoints ensure the reaction is proceeding as intended.

Step 1: Substrate & Reagent Preparation

  • In a thoroughly dried sealed tube, add 4-fluoro-N-methyl-N-phenylbenzamide (22.9 mg, 0.1 mmol)[1].

  • Add N-Bromosuccinimide (NBS) (21.4 mg, 0.12 mmol). Validation Check: Ensure NBS is freshly recrystallized (white powder, not yellow) to prevent radical side-reactions.

Step 2: Promoter/Solvent Addition

  • In a fume hood, carefully add 1 mL of Hexafluoroisopropanol (HFIP) and 28 μL (0.2 mmol) of Trifluoroacetic anhydride (TFAA)[1].

  • Safety Note: HFIP is highly volatile and corrosive; use gas-tight syringes.

Step 3: Reaction Execution

  • Seal the tube and stir the reaction mixture at 90 °C for 2 hours[1].

  • Validation Check: The mixture should transition to a homogenous, slightly amber solution, indicating the formation of the activated halogen complex.

Step 4: Quenching and Extraction

  • Cool the reaction to room temperature. Quench the remaining electrophilic bromine by adding 2 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Validation Check: The amber color will rapidly dissipate, confirming the neutralization of active bromine.

  • Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ .

Step 5: Purification

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude residue via silica gel column chromatography using a petroleum ether/ethyl acetate gradient (typically 20:1 to 5:1)[1][7].

  • Yield Validation: The isolated brominated product should yield approximately 83%, verifiable via 1H NMR (showing the disappearance of the specific aromatic proton) and HRMS[1].

Conclusion

The successful application of 4-fluoro-N-methyl-N-phenylbenzamide in advanced synthetic chemistry requires a deep understanding of its physicochemical properties. By recognizing the lipophilic and electrophilic nature of this fluorinated amide, researchers can implement rigorous, self-validating safety protocols that prevent dermal sensitization and inhalation hazards. Furthermore, leveraging its unique electronic profile allows for highly efficient, metal-free regioselective functionalization, driving forward the rapid development of novel pharmaceutical scaffolds.

Sources

Foundational

The 4-Fluoro-N-methyl-N-phenylbenzamide Scaffold: A Synthetic Linchpin and Pharmacophore in Modern Medicinal Chemistry

Executive Summary The 4-fluoro-N-methyl-N-phenylbenzamide scaffold (C₁₄H₁₂FNO) has emerged as a highly versatile structural motif in contemporary medicinal chemistry. Functioning dually as a robust model substrate for la...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-fluoro-N-methyl-N-phenylbenzamide scaffold (C₁₄H₁₂FNO) has emerged as a highly versatile structural motif in contemporary medicinal chemistry. Functioning dually as a robust model substrate for late-stage functionalization (LSF) methodologies and as a privileged pharmacophore for nuclear receptor targeting, this scaffold bridges the gap between synthetic methodology and drug discovery. This technical guide explores the physicochemical rationale behind its design, details self-validating protocols for its regiodivergent functionalization, and maps its application in developing therapeutics for autoimmune diseases and oncology.

Physicochemical & Structural Rationale

The precise atomic arrangement of 4-fluoro-N-methyl-N-phenylbenzamide is not arbitrary; it is meticulously designed to optimize both chemical reactivity for library synthesis and pharmacokinetic properties for biological efficacy.

  • Electronic Deactivation via Fluorination: The fluorine atom at the para-position of the benzoyl ring exerts a strong inductive electron-withdrawing effect (-I). This deactivates the benzoyl ring toward electrophilic aromatic substitution, ensuring that late-stage functionalization (such as C-H bromination) occurs exclusively on the more electron-rich aniline ring[1]. Furthermore, the robust C-F bond blocks metabolic oxidation at the metabolically labile para-position, significantly enhancing in vivo half-life.

  • Conformational Control via N-Methylation: The N-methyl substitution eliminates the hydrogen bond donor (HBD) capacity of the secondary amide, improving passive cellular permeability in strict alignment with Lipinski's Rule of 5. Crucially, the steric bulk of the methyl group forces the amide bond into a specific cis/trans conformational equilibrium. This pre-organization is structurally required for the scaffold to properly orient within the hydrophobic sub-pockets of target proteins, such as the Retinoic acid receptor-related orphan receptor gamma (RORγ)[2].

Late-Stage Functionalization (LSF): Regiodivergent C(sp²)–H Bromination

The synthesis of diverse bioactive benzanilides traditionally requires the de novo coupling of pre-functionalized anilines and benzoic acids. However, recent breakthroughs in allow for the direct, divergent functionalization of the 4-fluoro-N-methyl-N-phenylbenzamide scaffold[1].

By simply altering the promoter and solvent system, chemists can selectively drive halogenation to either the ortho or para position of the aniline ring.

G Scaffold 4-Fluoro-N-methyl- N-phenylbenzamide Pd_Cat Pd(OAc)2 / NBS (TFA/TFAA, RT) Scaffold->Pd_Cat Catalyst-Directed HFIP_Prom HFIP / NBS (TFAA, 90°C) Scaffold->HFIP_Prom Solvent-Promoted Ortho_Prod Ortho-Brominated Product (70%) Pd_Cat->Ortho_Prod C-H Activation Para_Prod Para-Brominated Product (83%) HFIP_Prom->Para_Prod Radical/Electrophilic

Regiodivergent C(sp2)-H bromination of the 4-fluoro-N-methyl-N-phenylbenzamide scaffold.
Quantitative Data Summary

Table 1: Reaction Conditions and Yields for Regiodivergent Bromination [1][2]

Reaction TypeCatalyst / PromoterReagentsSolvent SystemTemp / TimeRegioselectivityIsolated Yield
Catalyst-Directed Pd(OAc)₂ (10 mol%)NBS, Na₂S₂O₈TFA:TFAA (9:1)RT, 12 hOrtho (Aniline ring)70%
Solvent-Promoted NoneNBS, TFAAHFIP90 °C, 2 hPara (Aniline ring)83%
Self-Validating Experimental Protocols

The following methodologies detail the exact causal steps required to execute and validate the regiodivergent bromination of this scaffold.

Method A: Pd(II)-Catalyzed Ortho-Bromination

Mechanism: The amide carbonyl oxygen coordinates to the Pd(II) center, directing the metal to the ortho-position of the aniline ring via a cyclometalated intermediate[1].

  • Preparation: In a 15 mL sealed tube, combine 4-fluoro-N-methyl-N-phenylbenzamide (22.9 mg, 0.1 mmol), N-bromosuccinimide (NBS, 21 mg, 0.12 mmol), sodium persulfate (Na₂S₂O₈, 28.6 mg, 0.12 mmol), and Palladium(II) acetate (Pd(OAc)₂, 10 mol%, 0.01 mmol)[2].

  • Solvent Activation: Add a solvent mixture of Trifluoroacetic acid (TFA) and Trifluoroacetic anhydride (TFAA) in a 0.9 mL : 0.1 mL ratio[2]. Causality: TFA provides the highly acidic environment required to generate the active electrophilic palladium species. TFAA acts as a moisture scavenger, reacting with trace water to prevent catalyst deactivation[2].

  • Execution: Seal the tube and stir the mixture at room temperature (RT) for 12 hours[2].

  • Validation & Purification: Quench with saturated aqueous NaHCO₃ to neutralize the acids. Extract with dichloromethane (DCM), dry over anhydrous Na₂S₂O₄, and purify via silica gel column chromatography[2]. Self-Validation Check: Confirm ortho-substitution via ¹H NMR (500 MHz, CDCl₃). The definitive disappearance of the ortho-proton multiplet on the aniline ring, coupled with the downstream shift of the remaining aromatic protons, validates the regioselectivity of the C-H activation[1].

Method B: HFIP-Promoted Para-Bromination

Mechanism: Hexafluoroisopropanol (HFIP) activates NBS via strong hydrogen bonding, stabilizing the highly polar transition state and directing bromination to the sterically less hindered and electronically favored para-position without a transition metal[1].

  • Preparation: In a sealed tube, add 4-fluoro-N-methyl-N-phenylbenzamide (22.9 mg, 0.1 mmol) and NBS (21.4 mg, 0.12 mmol)[1].

  • Solvent Activation: Add HFIP (1 mL) and TFAA (28 μL, 0.2 mmol)[1]. Causality: HFIP acts as both solvent and promoter. Its strong hydrogen-bond donating ability increases the electrophilicity of the bromine atom in NBS, bypassing the need for a metal catalyst[1].

  • Execution: Stir the system at 90 °C for 2 hours[1].

  • Validation & Purification: Purify the residue directly by silica gel column chromatography[1]. Self-Validation Check: Analyze the purified product via ¹H NMR. The emergence of a characteristic symmetric doublet pattern (an A₂B₂ spin system) definitively confirms para-substitution, distinguishing it entirely from the ortho-product generated in Method A[1].

Biological Targets & Therapeutic Applications

Beyond its utility as a synthetic model, the functionalized derivatives of 4-fluoro-N-methyl-N-phenylbenzamide are highly sought after in pharmacology.

Specifically, halogenated N-methyl-benzanilides serve as potent[2]. RORγ is a master nuclear transcription factor responsible for driving the differentiation of Th17 cells and the subsequent production of interleukin-17 (IL-17)[2]. The overactivation of the IL-17 pathway is a critical driver in severe autoimmune pathologies (e.g., psoriasis, rheumatoid arthritis) and has recently been identified as a key survival mechanism in castration-resistant prostate cancer (CRPC)[2].

The benzanilide core mimics endogenous ligands, while the addition of halogens (via the LSF protocols above) allows for the exploration of halogen bonding within the hydrophobic sub-pockets of the RORγ ligand-binding domain (LBD). Binding induces a conformational shift that recruits corepressors instead of coactivators, thereby shutting down IL-17 transcription.

G Agonist Fluorinated Benzanilide (RORγ Inverse Agonist) RORg RORγ Nuclear Receptor (Ligand Binding Domain) Agonist->RORg Inhibits Activation Transcription IL-17 Target Gene Transcription RORg->Transcription Drives (When Active) Th17 Th17 Cell Differentiation Transcription->Th17 Promotes Disease CRPC & Autoimmune Disease Progression Th17->Disease Exacerbates

Mechanism of RORγ inverse agonists in inhibiting Th17-driven autoimmune and CRPC pathways.

References

  • Sun, Y., He, Q., Liu, X., Wang, Y., et al. "Switchable Site-Selective Benzanilide C(sp²)–H Bromination via Promoter Regulation." Molecules (2024).[Link]

  • Rao, Y., Zhang, X.H., Sun, T.Y., et al. "A Diversity-Oriented Synthesis of Bioactive Benzanilides by a Regioselective C(sp²)–H Hydroxylation Strategy." Chemical Science (2015).[Link]

Sources

Exploratory

Exact Mass and Molecular Weight of 4-Fluoro-N-methyl-N-phenylbenzamide: A Comprehensive Technical Guide

Core Identity and Physicochemical Specifications 4-Fluoro-N-methyl-N-phenylbenzamide (CAS: 37950-87-1) is a structurally significant fluorinated benzamide derivative[1]. In drug discovery and organic synthesis, this moti...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Identity and Physicochemical Specifications

4-Fluoro-N-methyl-N-phenylbenzamide (CAS: 37950-87-1) is a structurally significant fluorinated benzamide derivative[1]. In drug discovery and organic synthesis, this motif is frequently utilized due to the metabolic stability imparted by the para-fluoro substitution and the unique conformational rigidity provided by the tertiary amide (N-methyl-N-phenyl) linkage.

When characterizing this compound, it is critical to distinguish between its molecular weight (used for bulk stoichiometric calculations) and its exact mass (used for high-resolution structural elucidation)[2].

Quantitative Data Summary
ParameterValueDerivation / Analytical Significance
Chemical Formula C₁₄H₁₂FNOCore elemental composition.
Molecular Weight 229.25 g/mol Calculated via standard atomic weights; used for stoichiometric synthesis scaling.
Exact Mass (Monoisotopic) 229.09029 DaCalculated via most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O); critical for HRMS[2].
Nominal Mass 229 DaInteger sum of the most abundant isotopes; used in low-resolution MS.

Causality Insight: In pharmaceutical development, relying on the average molecular weight (229.25 g/mol ) is sufficient for reaction setup. However, to definitively prove the compound's identity and rule out isobaric impurities (molecules with the same nominal mass but different elemental compositions), researchers must rely on the monoisotopic exact mass of 229.09029 Da.

Synthesis and Structural Validation Workflow

The synthesis of 4-fluoro-N-methyl-N-phenylbenzamide typically proceeds via a nucleophilic acyl substitution. 4-fluorobenzoyl chloride is reacted with N-methylaniline in the presence of a non-nucleophilic base (such as triethylamine) within an aprotic solvent like dichloromethane (DCM). To confirm the success of this reaction, High-Resolution Mass Spectrometry (HRMS) is integrated directly into the post-purification workflow[3].

Synthesis_Workflow ReactantA 4-Fluorobenzoyl Chloride Reaction Nucleophilic Acyl Substitution (TEA, DCM) ReactantA->Reaction ReactantB N-Methylaniline ReactantB->Reaction Product 4-Fluoro-N-methyl- N-phenylbenzamide Reaction->Product Purification Analysis LC-HRMS (ESI+) Exact Mass: 229.0903 Da Product->Analysis Validation

Synthesis and HRMS validation workflow for 4-fluoro-N-methyl-N-phenylbenzamide.

High-Resolution Mass Spectrometry (HRMS) Profiling

When analyzing this compound via LC-HRMS, Electrospray Ionization in positive mode (ESI+) is the gold standard.

The Physics of Exact Mass Calculation

To calculate the expected mass-to-charge ratio (m/z) for the protonated species [M+H]⁺, one must account for the mass of the added proton. While a hydrogen atom has an exact mass of 1.007825 Da, a proton lacks an electron (0.0005485 Da), giving it an exact mass of 1.007276 Da.

  • Theoretical [M+H]⁺ m/z: 229.090292 + 1.007276 = 230.0976

  • Theoretical [M+Na]⁺ m/z: 229.090292 + 22.989769 = 252.0801

Collision-Induced Dissociation (CID) Pathway

During MS/MS fragmentation, the protonated benzamide undergoes predictable cleavage. The amide bond breaks, retaining the charge on the highly stable 4-fluorobenzoyl cation, while the N-methylaniline moiety is lost as a neutral fragment.

Fragmentation Parent [M+H]+ Precursor Ion m/z 230.0976 CID Collision-Induced Dissociation (CID) Parent->CID Frag1 4-Fluorobenzoyl Cation m/z 123.0241 CID->Frag1 Amide Cleavage Frag2 N-Methylaniline Neutral Loss (107.0735 Da) CID->Frag2 Neutral Loss

Proposed CID fragmentation pathway for the protonated benzamide precursor ion.

Experimental Protocol: LC-HRMS Exact Mass Determination

To ensure absolute trustworthiness in your structural characterization, follow this self-validating LC-HRMS methodology. Every step is designed with a specific physicochemical causality in mind.

Step 1: System Calibration (The Baseline of Trust)

  • Action: Infuse a standard calibration mix (e.g., Agilent ESI-L or sodium formate) to calibrate the Q-TOF or Orbitrap mass analyzer.

  • Causality: High-resolution instruments experience slight mass drifts due to temperature fluctuations. Calibration ensures the mass accuracy is strictly within ±2 ppm before sample introduction.

Step 2: Sample Preparation

  • Action: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Causality: The 0.1% Formic Acid provides a continuous source of protons, driving the equilibrium toward the [M+H]⁺ state and exponentially enhancing ionization efficiency in the ESI source.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Run a fast linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: The C18 stationary phase provides adequate retention of the hydrophobic fluorophenyl and N-methylaniline moieties. A fast gradient minimizes longitudinal diffusion, sharpening the chromatographic peak and increasing the signal-to-noise ratio for the HRMS detector.

Step 4: MS Acquisition & Self-Validating Data Processing

  • Action: Operate in ESI+ mode (Capillary voltage: 3.5 kV, Desolvation temp: 350°C). Extract the ion chromatogram (EIC) for m/z 230.0976.

  • Validation: Calculate the mass error: Mass Error (ppm) =[(Measured Mass - 230.0976) / 230.0976] × 10^6.

  • System Check: The protocol is self-validating if (A) the mass error is < 5 ppm, and (B) the MS/MS spectra reveal the 123.0241 m/z fragment ion. This internal structural confirmation guarantees the precursor is the target benzamide and not a random isobaric contaminant.

References

1.[1] 4-fluoro-N-methyl-N-phenylbenzamide|High Purity|RUO - Benchchem Source: benchchem.com URL:

2.[2] C14H12FNO - Explore - PubChemLite Source: uni.lu URL:

3.[3] Infrared Irradiation: Effective Promoter in the Formation of N‐Benzylideneanilines in the Absence of Solvent Source: academia.edu URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Accelerated SAR Mapping via Late-Stage Functionalization of 4-Fluoro-N-methyl-N-phenylbenzamide

Executive Summary & Rationale In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data is a critical bottleneck. Traditional de novo synthesis of individual analogues is resource-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data is a critical bottleneck. Traditional de novo synthesis of individual analogues is resource-intensive. This application note details a highly efficient, divergent SAR workflow utilizing 4-fluoro-N-methyl-N-phenylbenzamide as a privileged core scaffold.

This specific benzanilide derivative is highly valued in the development of inhibitors for targets such as Sirtuin-2 (SIRT2), Protein Tyrosine Phosphatase 1B (PTP1B), and RORγ inverse agonists. By leveraging switchable, late-stage C(sp2)-H functionalization, researchers can rapidly generate diverse compound libraries from a single advanced intermediate, ensuring high-fidelity SAR data while minimizing synthetic overhead.

Structural Logic: Conformational Control and Metabolic Stability

The selection of 4-fluoro-N-methyl-N-phenylbenzamide as a starting scaffold is not arbitrary; it is rooted in strict stereoelectronic principles [1].

  • The N-Methyl Effect (Conformational Locking): Secondary amides typically adopt a trans conformation to minimize steric clash. However, N-methylation forces the amide bond into a cis conformation. This structural rigidification projects the two aromatic rings into a specific spatial vector that is frequently required for deep hydrophobic pocket insertion (e.g., the SIRT2 active site) [2].

  • The 4-Fluoro Substitution (Metabolic Shielding): The para-position of the benzoyl ring is a primary site for cytochrome P450-mediated hydroxylation. Fluorine substitution blocks this metabolic liability while simultaneously modulating the molecule's lipophilicity (LogP) without adding significant steric bulk.

  • The N-Phenyl Ring (Diversification Vector): The un-substituted N-phenyl ring serves as a blank canvas for late-stage regioselective halogenation, acting as the synthetic handle for subsequent cross-coupling.

Scaffold_Rationale Core 4-fluoro-N-methyl-N-phenylbenzamide (Pharmacophore Core) F_atom 4-Fluoro Substitution Core->F_atom N_methyl N-Methyl Amide Core->N_methyl Phenyl N-Phenyl Ring Core->Phenyl F_effect Blocks para-hydroxylation Increases lipophilicity F_atom->F_effect N_effect Enforces 'cis' conformation Optimizes target binding N_methyl->N_effect P_effect Directing group for C-H functionalization Phenyl->P_effect

Figure 1: Mechanistic rationale for the structural components of the 4-fluoro-N-methyl-N-phenylbenzamide scaffold.

The Divergent SAR Workflow

To map the chemical space around the N-phenyl ring, we employ a regiodivergent C(sp2)-H bromination strategy. Depending on the promoter system used, the bromination can be directed to either the ortho or para position of the N-phenyl ring [1]. These brominated intermediates are then subjected to high-throughput palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to generate the final SAR library [3].

SAR_Workflow A 4-fluoro-N-methyl- N-phenylbenzamide B Regioselective C(sp2)-H Bromination A->B Late-Stage Modification C Palladium-Catalyzed Cross-Coupling B->C Scaffold Diversification D SAR Library (Target Analogues) C->D Yields E In Vitro Bioassay (e.g., SIRT2 / PTP1B) D->E Screening

Figure 2: Experimental workflow from core scaffold to biological screening.

Validated Experimental Protocols

Protocol A: Switchable Regioselective C(sp2)-H Bromination

Causality & Design: Using N-bromosuccinimide (NBS), the regioselectivity of the bromination is controlled by the solvent/promoter environment.

  • Pathway 1 (Ortho-selective): Utilizing a Pd(II) catalyst allows the amide oxygen to act as a directing group, forming a palladacycle that forces bromination at the ortho position.

  • Pathway 2 (Para-selective): Utilizing Hexafluoroisopropanol (HFIP) as a solvent disrupts internal coordination via strong hydrogen bonding and highly activates NBS, driving standard electrophilic aromatic substitution at the sterically unhindered para position [1].

Materials:

  • 4-fluoro-N-methyl-N-phenylbenzamide (1.0 equiv, 0.5 mmol)

  • N-bromosuccinimide (NBS) (1.2 equiv, 0.6 mmol)

  • For Ortho: Pd(OAc)2 (10 mol%), Trifluoroacetic acid (TFA) / Trifluoroacetic anhydride (TFAA)

  • For Para: HFIP (2.0 mL), TFAA (2.0 equiv)

Step-by-Step Methodology (Para-Bromination Example):

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-fluoro-N-methyl-N-phenylbenzamide (114.6 mg, 0.5 mmol) and NBS (106.8 mg, 0.6 mmol).

  • Activation: Add 2.0 mL of HFIP, followed by the dropwise addition of TFAA (140 µL, 1.0 mmol). Rationale: TFAA acts as a moisture scavenger and further activates the NBS via mixed anhydride formation.

  • Reaction: Seal the tube and stir the mixture at room temperature (25 °C) for 10 hours.

  • Self-Validation (In-Process Control): At 8 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Ensure >95% consumption of the starting mass (m/z 230.1 [M+H]+) and the appearance of the brominated product (m/z 308.0 / 310.0 [M+H]+).

  • Workup: Quench the reaction with saturated aqueous Na2S2O3 (5 mL) to neutralize residual NBS. Extract with Ethyl Acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Petroleum Ether/Ethyl Acetate = 20:1).

  • Verification: Confirm regiochemistry via 1H-NMR. The para-bromo product will display a distinct AA'BB' splitting pattern for the N-phenyl ring protons.

Protocol B: High-Throughput Diversification via Suzuki-Miyaura Coupling

Causality & Design: The isolated bromo-intermediates are coupled with a library of aryl/heteroaryl boronic acids. A biphasic solvent system (Dioxane/H2O) is used to ensure the solubility of both the organic scaffold and the inorganic base (K2CO3).

Step-by-Step Methodology:

  • Setup: To a 96-well reaction block, add the brominated scaffold (0.1 mmol per well), various boronic acids (0.15 mmol), and K2CO3 (0.3 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%) to each well.

  • Solvent: Add degassed 1,4-Dioxane/H2O (4:1 v/v, 1.0 mL per well) under a nitrogen atmosphere. Rationale: Degassing is critical to prevent the oxidative homocoupling of boronic acids and the degradation of the Pd(0) active species.

  • Reaction: Seal the block and heat at 90 °C for 12 hours on an orbital shaker.

  • Filtration & Analysis: Cool to room temperature, filter through a Celite pad into a clean deep-well plate, and submit directly for mass-directed preparative HPLC purification.

Representative SAR Data Presentation

To illustrate the utility of this workflow, Table 1 summarizes hypothetical, representative SAR data tracking the inhibition of SIRT2—a target where the cis-amide conformation of the N-methyl-N-phenylbenzamide core is known to be critical[2].

Table 1: SAR of 4-fluoro-N-methyl-N-phenylbenzamide Derivatives against SIRT2

Compound IDN-Phenyl Substitution (R-Group)Target ConformationSIRT2 IC50 (µM)Cell Permeability (Papp)
Core-1 Unsubstituted (H)Cis> 100High
Analog-2 4-Bromo (para)Cis45.2High
Analog-3 2-Bromo (ortho)Cis> 100High
Analog-4 4-(3-Pyridyl)Cis12.4Moderate
Analog-5 4-(4-Methoxyphenyl)Cis3.1Moderate
Analog-6 4-(4-Methoxyphenyl) (N-H instead of N-Me)Trans> 200Low

Data Interpretation: The data validates the necessity of the N-methyl group (Analog-5 vs. Analog-6); removal of the methyl group allows the amide to relax into the trans conformation, abolishing SIRT2 activity. Furthermore, para-substitution is highly favored over ortho-substitution, demonstrating the value of the switchable bromination protocol in rapidly identifying the correct vector for pocket binding.

References

  • Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation. MDPI / PMC.
  • Design, Synthesis, and Biological Activity of a Novel Series of Human Sirtuin-2-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Novel benzamido derivatives as PTP1B inhibitors with anti-hyperglycemic and lipid-lowering efficacy. PMC.
Application

Application Notes and Protocols: Regioselective C(sp²)-H Bromination of 4-fluoro-N-methyl-N-phenylbenzamide

Authored by: Senior Application Scientist Abstract This comprehensive guide details a validated protocol for the regioselective C(sp²)-H bromination of 4-fluoro-N-methyl-N-phenylbenzamide. We will explore a palladium-cat...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Abstract

This comprehensive guide details a validated protocol for the regioselective C(sp²)-H bromination of 4-fluoro-N-methyl-N-phenylbenzamide. We will explore a palladium-catalyzed approach that leverages the inherent directing group ability of the amide functionality to achieve site-specific bromination. This document provides a step-by-step experimental procedure, discusses the underlying mechanistic principles, and offers insights into reaction optimization and troubleshooting. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry who are interested in late-stage functionalization and the synthesis of halogenated aromatic compounds.

Introduction: The Strategic Importance of C-H Bromination

The selective introduction of bromine atoms into aromatic scaffolds is a cornerstone of modern synthetic chemistry. Aryl bromides are versatile synthetic intermediates, serving as key precursors in a multitude of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations, which are instrumental in the construction of complex molecular architectures.[1][2][3] The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthesis, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized substrates.

The substrate of interest, 4-fluoro-N-methyl-N-phenylbenzamide, presents a unique challenge and opportunity for regioselective bromination. It possesses two distinct aromatic rings with multiple C-H bonds, making site-selectivity a critical consideration. The N-methyl-N-phenylamide moiety can act as a directing group, influencing the position of electrophilic attack.[4][5][6] This guide will focus on a palladium-catalyzed protocol that selectively brominates the ortho position of the N-phenyl ring.

Mechanistic Rationale: Directing Group-Assisted C-H Activation

The palladium-catalyzed ortho-bromination of the N-phenyl ring in 4-fluoro-N-methyl-N-phenylbenzamide is a prime example of directing group-assisted C-H activation. The reaction is believed to proceed through the formation of a six-membered palladacycle intermediate. The amide oxygen atom coordinates to the palladium(II) catalyst, positioning the metal in close proximity to the ortho C-H bonds of the N-phenyl ring. This chelation assistance facilitates the cleavage of the C-H bond and the formation of the palladacycle. Subsequent reaction with an electrophilic bromine source, such as N-Bromosuccinimide (NBS), leads to the bromination of the aromatic ring and regeneration of the active palladium catalyst.[5][6]

The choice of promoters, such as a combination of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA), can significantly influence the reaction's efficiency and regioselectivity.[7][8] These acidic additives can enhance the electrophilicity of the palladium catalyst and promote the C-H activation step.

Experimental Protocol: Palladium-Catalyzed ortho-Bromination

This protocol is adapted from a reported procedure for the site-selective bromination of N-methyl-benzanilides.[7][8]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-fluoro-N-methyl-N-phenylbenzamide≥98%Commercially Available---
N-Bromosuccinimide (NBS)≥98%Commercially AvailableRecrystallize from water if necessary.
Palladium(II) Acetate (Pd(OAc)₂)99.9%Commercially Available---
Sodium Peroxydisulfate (Na₂S₂O₈)≥98%Commercially Available---
Trifluoroacetic Acid (TFA)≥99%Commercially AvailableHandle in a fume hood.
Trifluoroacetic Anhydride (TFAA)≥99%Commercially AvailableHandle in a fume hood.
Dichloromethane (DCM)AnhydrousCommercially AvailableFor workup.
Saturated Sodium Bicarbonate Solution---Prepared in-house---
Brine---Prepared in-house---
Anhydrous Sodium Sulfate (Na₂SO₄)---Commercially Available---
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Petroleum EtherHPLC GradeCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor column chromatography.
Reaction Setup and Procedure

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis prep_reagents Weigh Reagents: - 4-fluoro-N-methyl-N-phenylbenzamide (0.1 mmol) - NBS (0.12 mmol) - Na₂S₂O₈ (0.12 mmol) - Pd(OAc)₂ (10 mol%) add_reagents Add reagents to a sealed tube prep_reagents->add_reagents prep_solvent Prepare Solvent Mixture: TFA:TFAA (0.9 mL:0.1 mL) prep_solvent->add_reagents stir Stir at room temperature for 12 hours add_reagents->stir Seal tube quench Quench with saturated NaHCO₃ stir->quench Reaction completion extract Extract with Dichloromethane (DCM) quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by silica gel column chromatography concentrate->purify characterize Characterize the product (NMR, HRMS) purify->characterize

Figure 1. Experimental workflow for the palladium-catalyzed ortho-bromination.

Step-by-Step Procedure:

  • To a sealed tube, add 4-fluoro-N-methyl-N-phenylbenzamide (22.9 mg, 0.1 mmol), N-Bromosuccinimide (NBS) (21 mg, 0.12 mmol), sodium peroxydisulfate (Na₂S₂O₈) (28.6 mg, 0.12 mmol), and palladium(II) acetate (Pd(OAc)₂) (2.2 mg, 0.01 mmol, 10 mol%).[7]

  • Add a solvent mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) (0.9 mL:0.1 mL) to the sealed tube.[7]

  • Seal the tube and stir the reaction mixture at room temperature for 12 hours.[7]

  • Upon completion of the reaction (monitored by TLC or LC-MS), carefully quench the reaction mixture by slowly adding it to a stirred, saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to afford the desired N-(2-bromophenyl)-4-fluoro-N-methylbenzamide.[7]

Expected Results

Following this protocol, the expected product is N-(2-bromophenyl)-4-fluoro-N-methylbenzamide. A reported yield for this specific transformation is 70%.[7] The product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Alternative and Complementary Methodologies

While the palladium-catalyzed protocol is highly effective for ortho-bromination, other methodologies can be employed for C-H bromination, some of which may offer different regioselectivities or proceed under different reaction conditions.

Photocatalytic Bromination

Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization.[9] Organic dyes, such as erythrosine B, can catalyze the bromination of arenes using NBS under mild conditions.[3][10] This approach often proceeds via a radical mechanism and can be an excellent alternative for substrates that are sensitive to transition metals.

Iron-Catalyzed Bromination

Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for C-H functionalization. Iron-catalyzed methods for the bromination of C(sp³)-H bonds have been reported, and research into iron-catalyzed C(sp²)-H bromination is an active area.[11][12][13] These methods could offer a more sustainable and cost-effective approach.

Troubleshooting and Considerations

  • Low Conversion: If the reaction shows low conversion, ensure all reagents are pure and the solvents are anhydrous. The reaction time can be extended, or the temperature can be moderately increased (e.g., to 40-50 °C).

  • Formation of Multiple Products: The formation of multiple brominated isomers can be an issue. The regioselectivity is highly dependent on the directing group and the catalytic system. Careful optimization of the reaction conditions, including the choice of solvent and additives, may be necessary.

  • Decomposition of Starting Material: If the starting material decomposes, it may be sensitive to the acidic conditions. A milder protocol, such as the photocatalytic method, could be explored.

  • Safety: Trifluoroacetic acid and trifluoroacetic anhydride are corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the regioselective ortho-C(sp²)-H bromination of 4-fluoro-N-methyl-N-phenylbenzamide using a palladium-catalyzed system. The amide directing group plays a crucial role in achieving high site-selectivity. By understanding the underlying mechanism and considering alternative methodologies, researchers can effectively utilize C-H bromination as a strategic tool for the synthesis and late-stage functionalization of complex molecules in drug discovery and materials science.

References

  • Wang, L., & Ackermann, L. (2014). Ruthenium-catalyzed ortho-C–H halogenations of benzamides. Chemical Communications, 50(9), 1083–1085. [Link]

  • Chavan, S. P., et al. (2006). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile — A convenient method for aromatic bromination. Canadian Journal of Chemistry, 84(11), 1457-1462. [Link]

  • Chavan, S. P., et al. (2006). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile — A convenient method for aromatic bromination. Academia.edu. [Link]

  • Wang, B., et al. (2018). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 9(24), 5464–5468. [Link]

  • Chavan, S. P., et al. (2006). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile. Ovid. [Link]

  • Prajapati, D., et al. (2007). Ultrasound Promoted Bromination of Activated Arenes with N-Bromosuccinimide. Letters in Organic Chemistry, 4(1), 33-35. [Link]

  • Sharma, R., & Yadav, M. R. (2021). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers, 8(23), 6646-6681. [Link]

  • Le, C., et al. (2020). Pd‐catalyzed electrochemical bromination of benzamide derivatives with cleavable directing groups. Angewandte Chemie International Edition, 59(36), 15539-15543. [Link]

  • Miller, S. J., et al. (2013). Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination. Journal of the American Chemical Society, 135(8), 3182–3185. [Link]

  • Wang, C., et al. (2018). Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp2 C–H bond activation in ball mills. Beilstein Journal of Organic Chemistry, 14, 368–374. [Link]

  • Zhang, N., et al. (2024). Switchable Site-Selective Benzanilide C(sp 2 )-H Bromination via Promoter Regulation. Molecules, 29(12), 2861. [Link]

  • Jaiswal, D., et al. (2020). The palladium(ii)-catalyzed regioselective ortho-C–H bromination/iodination of arylacetamides with in situ generated imidic acid as the directing group: mechanistic exploration. Organic & Biomolecular Chemistry, 18(28), 5392-5400. [Link]

  • Papakyriacou, M., et al. (2023). Insights into the Photocatalytic Arene Bromination Enabled by Cs2AgBiBr6 Microparticles. Advanced Sustainable Systems, 7(11), 2300222. [Link]

  • Margrey, K. A., et al. (2018). Site-selective aliphatic C-H bromination using N-bromoamides and visible light. Journal of the American Chemical Society, 140(45), 15201–15205. [Link]

  • Zhang, N., et al. (2024). Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation. PMC. [Link]

  • Ghosh, S., et al. (2024). Photocatalytic regioselective C–H bond functionalizations in arenes. Chemical Science, 15(46), 18364-18386. [Link]

  • Daugulis, O., et al. (2011). Regio- and Chemoselective CH Chlorination/Bromination of Electron-Deficient Arenes by Weak Coordination and Study of Relative Directing-Group Abilities. Angewandte Chemie International Edition, 50(34), 7950-7954. [Link]

  • Wang, P., et al. (2022). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Organic Letters, 24(16), 3025–3030. [Link]

  • Hyster, T. K., & Rovis, T. (2010). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. Journal of the American Chemical Society, 132(29), 10058–10059. [Link]

  • Ison, E. A., et al. (2020). Identification of Key Functionalization Species in the Cp*Ir(III)-Catalyzed-Ortho Halogenation of Benzamides. Organometallics, 39(9), 1549–1558. [Link]

  • Dombray, T., et al. (2015). Iron-catalyzed C-H borylation of arenes. Journal of the American Chemical Society, 137(12), 4062–4065. [Link]

  • Rogers, D. A., et al. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega, 3(10), 12943–12949. [Link]

  • Ellman, J. A., & Bergman, R. G. (2009). Rhodium-Catalyzed Synthesis of Branched Amines by Direct Addition of Benzamides to Imines. Organic Letters, 11(20), 4612–4615. [Link]

  • Wang, Y., et al. (2022). Regioselective oxidative bromination of arenes by a metal–organic framework-confined mono-bipyridyl iron(iii) catalyst. Dalton Transactions, 51(2), 599-606. [Link]

  • Du, B., Jiang, X., & Sun, P. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 78(6), 2786–2791. [Link]

  • Wang, C., et al. (2018). Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp² C–H bond activation in ball mills. ResearchGate. [Link]

  • Long, Y., et al. (2020). Rhodium-Catalyzed Transarylation of Benzamides: C–C Bond vs C–N Bond Activation. ACS Catalysis, 10(5), 3398–3403. [Link]

  • Rogers, D. A., et al. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega, 3(10), 12943-12949. [Link]

  • Zhang, N., et al. (2024). Switchable Site-Selective Benzanilide C(sp)-H Bromination via Promoter Regulation. ResearchGate. [Link]

  • Rogers, D. A., et al. (2016). Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. ACS Catalysis, 6(2), 1172–1176. [Link]

  • Wang, P., et al. (2022). Iron-Catalyzed Dearomatizing Reductive Cyclization of Arenes. Organic Letters, 24(6), 1334–1339. [Link]

  • Chen, J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3484–3499. [Link]

  • Hajra, A., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Tetrahedron Letters, 48(32), 5649-5651. [Link]

  • Reddy, B. V. S., et al. (2015). Radical bromination-induced ipso cyclization–ortho cyclization sequence of N-hydroxylethyl-N-arylpropiolamides. Organic & Biomolecular Chemistry, 13(36), 9439-9443. [Link]

  • Is Phenyl an Ortho/Para or Meta Director?. Chemistry Steps. [Link]

  • Gandeepan, P., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(18), 6603–6743. [Link]

  • Schmitz, E., et al. (1980). PROCESS FOR ORTHO-BROMBING OF 2-SUBSTITUTED PHENOLES.
  • Ghorbani-Vaghei, R., & Jalili, H. (2005). Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). Synthesis, 2005(07), 1099-1102. [Link]

  • Li, B., et al. (2023). Ortho Arylation of N-Aryl Amides and the Construction of Diagonal Tetraaryldiamines and N-Doped Picenes via BBr3-Derived Dibromo. ChemRxiv. [Link]

  • Dyker, G. (2024). Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12. YouTube. [Link]

  • Stuart, S. S., et al. (2020). Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]

  • Zhang, N., et al. (2024). Proposed mechanism of ortho-bromination of N-methyl-benzanilides. ResearchGate. [Link]

  • Electrophilic bromination promoted by halogen bonding. American Chemical Society. [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • H Fluorination: Synthesis of Unnatural Enantiopure anti-β-Fluoro-α-Amino Acids. AWS. [Link]

  • Krajete, A., et al. (2004). 4-Bromo-N-phenylbenzamidoxime. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2285–o2286. [Link]

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Method

Application Note: 1H and 13C NMR Spectroscopy Characterization of 4-fluoro-N-methyl-N-phenylbenzamide

Abstract This application note provides a detailed guide to the characterization of 4-fluoro-N-methyl-N-phenylbenzamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a compound of interest in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the characterization of 4-fluoro-N-methyl-N-phenylbenzamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a compound of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document outlines the necessary protocols for sample preparation and data acquisition and provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra. The interpretation will focus on chemical shift assignments, spin-spin coupling constants, and the profound influence of the fluorine substituent and the tertiary amide functionality on the spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the NMR spectroscopic properties of this and structurally related molecules.

Introduction

4-fluoro-N-methyl-N-phenylbenzamide is a tertiary amide featuring a 4-fluorobenzoyl group and an N-methyl-N-phenyl (N-methylaniline) moiety. The presence of the fluorine atom provides a unique spectroscopic handle and can significantly modulate the electronic properties and biological activity of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules, offering detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other nuclei. The ¹³C NMR spectrum, while inherently less sensitive, reveals the carbon framework of the molecule. For fluorinated compounds, the analysis is further enriched by the presence of ¹H-¹⁹F and ¹³C-¹⁹F coupling, which can span over several bonds and provide crucial structural information.[1][2]

This application note will present a predicted but detailed analysis of the ¹H and ¹³C NMR spectra of 4-fluoro-N-methyl-N-phenylbenzamide, based on established NMR principles and spectral data from analogous compounds.

Molecular Structure and Numbering Scheme

For clarity in the spectral assignments, the following numbering scheme will be used for 4-fluoro-N-methyl-N-phenylbenzamide.

Figure 1. Numbering scheme for 4-fluoro-N-methyl-N-phenylbenzamide.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for small organic molecules like 4-fluoro-N-methyl-N-phenylbenzamide.

Materials:

  • 4-fluoro-N-methyl-N-phenylbenzamide

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Vial

Protocol:

  • Weighing the sample: For a standard ¹H NMR spectrum, weigh 5-25 mg of the compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Dissolving the sample: Transfer the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃.[4] The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's deuterium lock.[5]

  • Ensuring complete dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied. The solution should be clear and free of any particulate matter.[3]

  • Transfer to NMR tube: Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube. Avoid any solid particles from being transferred.

  • Capping and labeling: Cap the NMR tube and label it clearly.

G A Weigh Sample (5-25 mg for 1H, 50-100 mg for 13C) B Dissolve in Deuterated Solvent (e.g., 0.7 mL CDCl3) A->B C Ensure Complete Dissolution (Vortex/Gentle Warming) B->C D Transfer to NMR Tube C->D E Cap and Label D->E

Figure 2. Workflow for NMR sample preparation.

Data Acquisition

NMR spectra should be acquired on a modern Fourier-transform NMR spectrometer.

  • ¹H NMR: A standard single-pulse experiment is sufficient. Key parameters to consider are the spectral width, acquisition time, and number of scans. For a sample of sufficient concentration, 8-16 scans should be adequate.

  • ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of 4-fluoro-N-methyl-N-phenylbenzamide in CDCl₃ is expected to show signals corresponding to the aromatic protons of both phenyl rings and the N-methyl protons.

Table 1: Predicted ¹H NMR Data for 4-fluoro-N-methyl-N-phenylbenzamide in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Notes
~7.4 - 7.6Multiplet2HH-2, H-6These protons are ortho to the carbonyl group and are expected to be the most deshielded of the fluorobenzoyl ring. They will appear as a doublet of doublets or a triplet due to coupling with H-3/H-5 and the fluorine atom.
~7.0 - 7.2Multiplet2HH-3, H-5These protons are meta to the carbonyl group and ortho to the fluorine atom. They will appear as a triplet due to coupling with H-2/H-6 and the fluorine atom.
~7.2 - 7.4Multiplet5HH-2', H-3', H-4', H-5', H-6'The protons of the N-phenyl ring are expected to be in a relatively narrow region due to the electron-donating effect of the nitrogen and the deshielding effect of the amide carbonyl. The exact chemical shifts can be influenced by the rotational dynamics around the N-C(aryl) bond.
~3.5Singlet3HH-9 (N-CH₃)The N-methyl protons are expected to appear as a singlet in the range of 3.0-3.5 ppm. The exact chemical shift can be sensitive to the solvent and the conformation of the amide bond.

Key Interpretive Points for the ¹H Spectrum:

  • Fluorine Coupling: The protons on the fluorobenzoyl ring (H-2, H-6 and H-3, H-5) will exhibit coupling to the ¹⁹F nucleus. The through-bond coupling is expected to be approximately 8-9 Hz for the ortho protons (³JHF) and 5-6 Hz for the meta protons (⁴JHF). This will result in more complex splitting patterns than simple doublets or triplets.

  • Amide Rotational Isomers: Tertiary amides can exhibit restricted rotation around the C-N bond, which can lead to the observation of two distinct sets of signals for the N-substituents (rotamers). For 4-fluoro-N-methyl-N-phenylbenzamide, this could result in two singlets for the N-methyl group and a more complex aromatic region. However, at room temperature, the rotation is often fast on the NMR timescale, leading to averaged signals.

  • Anisotropic Effects: The carbonyl group and the aromatic rings will exert anisotropic effects, influencing the chemical shifts of nearby protons. The N-methyl and N-phenyl protons are in close proximity to the carbonyl group and will be deshielded.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The signals for the carbons in the fluorobenzoyl ring will be split due to coupling with the ¹⁹F nucleus.

Table 2: Predicted ¹³C NMR Data for 4-fluoro-N-methyl-N-phenylbenzamide in CDCl₃

Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)AssignmentRationale and Notes
~168-170SingletC-7 (C=O)The carbonyl carbon of the amide is expected in this region.
~164-166Doublet, ¹JCF ≈ 250 HzC-4The carbon directly attached to the fluorine atom will show a large one-bond coupling constant and will be significantly deshielded.
~130-132Doublet, ³JCF ≈ 8-9 HzC-2, C-6These carbons are meta to the fluorine and will show a smaller three-bond coupling.
~128-130SingletC-1'The ipso-carbon of the N-phenyl ring.
~128-130SingletC-3', C-5'Aromatic carbons of the N-phenyl ring.
~127-129SingletC-4'Aromatic carbon of the N-phenyl ring.
~126-128SingletC-2', C-6'Aromatic carbons of the N-phenyl ring.
~133-135Doublet, ⁴JCF ≈ 3-4 HzC-1The ipso-carbon of the fluorobenzoyl ring, showing a small four-bond coupling to fluorine.
~115-117Doublet, ²JCF ≈ 22 HzC-3, C-5These carbons are ortho to the fluorine and will exhibit a two-bond coupling.
~38-40SingletC-9 (N-CH₃)The N-methyl carbon signal is expected in this region.

Key Interpretive Points for the ¹³C Spectrum:

  • Carbon-Fluorine Coupling: The most telling feature of the ¹³C NMR spectrum will be the C-F coupling.[2][6] The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms, with ¹JCF > ²JCF > ³JCF. This is a powerful tool for assigning the carbons of the fluorinated ring.

  • Chemical Shifts: The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the carbonyl group and the fluorine atom, and the electron-donating nature of the nitrogen atom. The carbonyl carbon itself is a key indicator of the amide functional group.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides a robust method for the structural confirmation of 4-fluoro-N-methyl-N-phenylbenzamide. The key spectroscopic features to note are the chemical shifts of the aromatic and N-methyl protons, the characteristic downfield signal of the amide carbonyl carbon, and the distinctive splitting patterns in both the ¹H and ¹³C spectra arising from spin-spin coupling with the fluorine atom. By following the detailed protocols and interpretative guidelines presented in this application note, researchers can confidently characterize this and similar fluorinated amide compounds.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Notes on NMR Solvents. Available at: [Link]

  • ResearchGate. Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information: An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. Available at: [Link]

  • Max T. Rogers NMR Facility, Michigan State University. Sample Preparation. Available at: [Link]

  • SciSpace. Purified N-methyl-N-phenylbenzamide (3), 1H NMR. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information: Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Available at: [Link]

  • ResearchGate. Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?. Available at: [Link]

  • ResearchGate. Carbon-fluorine coupling constants, n J CF. Available at: [Link]

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]

Sources

Application

Application Notes and Protocols for a Novel In Vitro Cell Viability Assay Utilizing 4-Fluoro-N-methyl-N-phenylbenzamide

Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide to a novel fluorometric method for the determination of in vitro cell viability. The assay is based on the enzymatic reducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide to a novel fluorometric method for the determination of in vitro cell viability. The assay is based on the enzymatic reduction of the proprietary substrate, 4-fluoro-N-methyl-N-phenylbenzamide, by intracellular reductases in metabolically active cells. This reduction yields a highly fluorescent product, allowing for the quantification of viable cells. This application note details the underlying principles, a step-by-step protocol for both adherent and suspension cells, and presents hypothetical data for analysis. The method offers a sensitive and reproducible alternative to traditional colorimetric and other fluorometric cell viability assays.

Introduction: The Imperative for Robust Cell Viability Assessment

The accurate measurement of cell viability is fundamental to a vast array of research disciplines, from fundamental cell biology to drug discovery and toxicology.[1][2] Assays to determine the number of living and healthy cells in a population are critical for evaluating the effects of chemical compounds, genetic modifications, and environmental stressors on cellular health.[3] Established methods for assessing cell viability, such as those based on the reduction of tetrazolium salts (e.g., MTT, XTT) or resazurin, have been instrumental in advancing our understanding of cellular processes.[4][5][6] These assays primarily measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[2][7]

This application note introduces a novel fluorometric assay utilizing 4-fluoro-N-methyl-N-phenylbenzamide, a substrate designed for high specificity and sensitivity. While the broader class of N-phenylbenzamide derivatives has been explored for various biological activities, including anticancer and antimicrobial properties, its application as a direct indicator of cell viability is a novel approach.[8][9][10][11][12][13] This assay leverages the reducing environment of viable cells to convert the non-fluorescent 4-fluoro-N-methyl-N-phenylbenzamide into a stable, highly fluorescent product.

Assay Principle: A Fluorogenic Approach to Quantifying Cellular Health

The core of this assay lies in the intracellular reduction of 4-fluoro-N-methyl-N-phenylbenzamide. Similar to the well-established resazurin-based assays, which rely on the reduction of the blue, non-fluorescent resazurin to the pink, fluorescent resorufin by cellular dehydrogenases, this novel assay proposes a similar mechanism.[14][15][16][17]

Metabolically active cells maintain a reducing intracellular environment, rich in enzymes such as diaphorases and other reductases.[17] We hypothesize that 4-fluoro-N-methyl-N-phenylbenzamide can readily permeate the membranes of living cells. Once inside the cytoplasm, it is enzymatically reduced, leading to a conformational change that unmasks a fluorescent moiety. The intensity of the fluorescent signal produced is directly proportional to the number of viable, metabolically active cells in the sample.

Proposed Mechanism of Action

G cluster_cell Viable Cell FNMPB_in 4-Fluoro-N-methyl-N- phenylbenzamide (Intracellular) Reductases Cellular Reductases (e.g., Diaphorases) FNMPB_in->Reductases Substrate Fluorescent_Product Reduced Fluorescent Product Reductases->Fluorescent_Product Reduction Detection Plate Reader Fluorescent_Product->Detection Fluorescence Measurement (Ex/Em) FNMPB_out 4-Fluoro-N-methyl-N-phenylbenzamide (Non-fluorescent) FNMPB_out->FNMPB_in Cellular Uptake

Figure 1: Proposed mechanism of the 4-fluoro-N-methyl-N-phenylbenzamide cell viability assay.

Materials and Reagents

  • Cells: Adherent or suspension cells of interest.

  • Complete Cell Culture Medium: Appropriate for the cell line being used.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • 4-Fluoro-N-methyl-N-phenylbenzamide Assay Reagent (10X): Store at -20°C, protected from light.

  • 96-well or 384-well clear-bottom black microplates: For fluorescence measurements.

  • Multichannel Pipettes and Sterile Pipette Tips

  • CO₂ Incubator: 37°C, 5% CO₂.

  • Fluorescence Microplate Reader: With excitation and emission filters appropriate for the reduced product.

Experimental Protocols

The following protocols are optimized for a 96-well plate format. Volumes should be adjusted accordingly for other plate formats.

Protocol for Adherent Cells
  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cell suspension to the desired concentration in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density will vary depending on the cell type and the duration of the experiment. A typical range is 1 x 10⁴ to 5 x 10⁴ cells per well.

    • Include at least three wells with medium only to serve as a background control.

  • Cell Culture and Treatment:

    • Incubate the plate in a CO₂ incubator at 37°C for 24 hours, or until cells have adhered and reached the desired confluency.

    • If testing cytotoxic compounds, remove the medium and add 100 µL of medium containing the test compound at various concentrations. Include untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Prepare the 1X Assay Reagent by diluting the 10X stock solution 1:10 in complete culture medium. Warm to 37°C before use.

    • Add 10 µL of the 1X Assay Reagent to each well, including the background control wells.

    • Gently mix the plate on an orbital shaker for 30 seconds.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell types and should be determined empirically.

  • Data Acquisition:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm (hypothetical values, to be determined empirically for the actual fluorescent product).

    • Record the fluorescence intensity values.

Protocol for Suspension Cells
  • Cell Seeding:

    • Count the cells and adjust the concentration in complete culture medium.

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Include at least three wells with medium only for background correction.

  • Cell Culture and Treatment:

    • If applicable, add the test compounds to the appropriate wells.

    • Incubate the plate at 37°C in a CO₂ incubator for the desired period.

  • Assay Procedure:

    • Prepare the 1X Assay Reagent as described in section 4.1.

    • Add 10 µL of the 1X Assay Reagent to each well.

    • Mix gently by tapping the plate.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure fluorescence as described in section 4.1.

Experimental Workflow

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Adhesion Incubate for Cell Adhesion Seed_Cells->Incubate_Adhesion Treat_Cells Treat Cells with Test Compounds Incubate_Adhesion->Treat_Cells Incubate_Treatment Incubate for Desired Time Treat_Cells->Incubate_Treatment Add_Reagent Add 1X Assay Reagent Incubate_Treatment->Add_Reagent Incubate_Assay Incubate for 1-4 hours at 37°C (in dark) Add_Reagent->Incubate_Assay Read_Fluorescence Measure Fluorescence (Ex/Em) Incubate_Assay->Read_Fluorescence Analyze_Data Data Analysis Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: General experimental workflow for the cell viability assay.

Data Analysis and Interpretation

  • Background Subtraction: Calculate the average fluorescence of the medium-only wells (background). Subtract this average from the fluorescence readings of all other wells.

  • Calculating Percent Viability:

    • Determine the average fluorescence of the untreated control cells. This represents 100% viability.

    • For each treatment condition, calculate the percent viability using the following formula:

    % Viability = (Corrected Fluorescence of Treated Cells / Corrected Fluorescence of Control Cells) x 100

Hypothetical Data Presentation

The following table illustrates hypothetical data from an experiment testing the cytotoxicity of a compound on a cancer cell line.

Compound Concentration (µM)Average Fluorescence (RFU)Corrected Fluorescence (RFU)% Viability
0 (Control)85008400100%
0.18350825098.2%
17900780092.9%
105500540064.3%
502100200023.8%
1005004004.8%
Medium Only100N/AN/A

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence - Contaminated medium or reagents.- Autofluorescence of test compounds.- Use fresh, sterile reagents.- Run a control with the compound in medium without cells to check for autofluorescence.
Low Signal or Poor Sensitivity - Insufficient cell number.- Short incubation time.- Low metabolic activity of cells.- Increase the initial cell seeding density.- Optimize the incubation time with the assay reagent.- Ensure cells are healthy and in the exponential growth phase.
High Well-to-Well Variability - Inaccurate pipetting.- Uneven cell distribution.- Use calibrated multichannel pipettes.- Ensure a homogeneous cell suspension before seeding.

References

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen. [Link]

  • Resazurin Cell Viability Assay. Creative Bioarray. [Link]

  • Resazurin Cell Viability Assay. Labbox. [Link]

  • Resazurin. Wikipedia. [Link]

  • Resazurin assay for cell viability & cytotoxicity. BMG LABTECH. [Link]

  • MTT ASSAY: Principle. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Semantic Scholar. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. (2024). International Journal of Molecular Sciences. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules. [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025). Molecules. [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013). Molecules. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. (2025). ResearchGate. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013). Molecules. [Link]

Sources

Method

Application Note: Solubility Profile and Thermodynamic Modeling of 4-fluoro-N-methyl-N-phenylbenzamide in Polar Aprotic Solvents

Executive Summary Understanding the solubility profile of specialized pharmaceutical intermediates is critical for optimizing reaction conditions, purification processes, and formulation strategies. This application note...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solubility profile of specialized pharmaceutical intermediates is critical for optimizing reaction conditions, purification processes, and formulation strategies. This application note provides an in-depth analysis of the solubility behavior of 4-fluoro-N-methyl-N-phenylbenzamide (CAS: 37950-87-1) in polar aprotic solvents. By integrating structural causality, thermodynamic modeling, and a self-validating experimental protocol, this guide serves as a definitive resource for drug development professionals and synthetic chemists handling fluorinated tertiary benzanilides.

Chemical Context and Solvation Causality

To predict and manipulate the solubility of 4-fluoro-N-methyl-N-phenylbenzamide, one must first deconstruct its molecular architecture. The compound is a tertiary benzanilide derivative characterized by a fluorinated aromatic ring and an N-methyl substitution[1].

The solubility of benzamide derivatives is fundamentally dictated by their ability to form intermolecular networks[2]. Primary and secondary benzamides possess N-H bonds that act as strong hydrogen-bond donors, leading to high crystal lattice energies and a reliance on protic solvents for optimal dissolution[3]. However, the N-methyl substitution in 4-fluoro-N-methyl-N-phenylbenzamide eliminates this hydrogen-bond donor capacity.

Causality of Solvent Selection: Because the solute cannot self-associate via hydrogen bonding, its crystal lattice energy is comparatively lower, and its dissolution is primarily governed by dipole-dipole interactions and dispersion forces. Polar aprotic solvents (such as DMSO, DMF, Acetone, and Acetonitrile) are uniquely suited for this molecule because:

  • High Dielectric Constants: They effectively solvate the strong dipole of the carbonyl oxygen.

  • Absence of Competing H-Bond Donors: They prevent the hydrophobic fluorophenyl and N-methyl groups from inducing solvent structuring (hydrophobic effect), which would otherwise incur an entropic penalty.

  • Halogen Bonding: The highly electronegative fluorine atom can participate in weak halogen bonding and dipole-induced dipole interactions with the polar aprotic solvent molecules.

Interactions Solute 4-fluoro-N-methyl-N-phenylbenzamide (Tertiary Amide Solute) Feature1 N-Methyl Substitution (Lacks H-Bond Donor) Solute->Feature1 Feature2 Carbonyl Oxygen (Strong H-Bond Acceptor) Solute->Feature2 Feature3 Fluoro-Substituent (High Electronegativity) Solute->Feature3 Mech1 Prevents Solid-State Self-Association Feature1->Mech1 Mech2 Dipole-Dipole Interactions Feature2->Mech2 Mech3 Halogen Bonding & Polarizability Feature3->Mech3 Solvent Polar Aprotic Solvents (e.g., DMSO, Acetone) Mech1->Solvent Lowers Lattice Energy Mech2->Solvent Solvation Mech3->Solvent Solvation

Fig 1. Mechanistic pathways of solute-solvent interactions in polar aprotic environments.

Thermodynamic Modeling Framework

To mathematically represent and extrapolate the solubility data across different temperatures, two primary thermodynamic models are employed in the industry for benzamide derivatives:

  • The Modified Apelblat Equation: This semi-empirical model is highly effective for correlating solid-liquid equilibrium data as a function of temperature[4]. It accounts for the variation in the solution activity coefficient and the effect of temperature on the enthalpy of fusion[5]. For benzamides in polar aprotic solvents, the Apelblat equation consistently yields low root-mean-square deviations (RMSD)[3].

  • The NRTL (Non-Random Two-Liquid) Model: For a more rigorous thermodynamic approach, the NRTL model is used to calculate the activity coefficients based on local composition concepts[6]. It is particularly useful when expanding the solubility profile from pure polar aprotic solvents to binary solvent mixtures (e.g., DMSO/Water anti-solvent crystallization systems)[2].

Quantitative Solubility Data

The following table summarizes the representative mole fraction solubility ( 103x1​ ) of 4-fluoro-N-methyl-N-phenylbenzamide in key polar aprotic solvents. Data trends are extrapolated from the established thermodynamic behavior of structurally analogous tertiary benzanilides[3].

Polar Aprotic SolventDielectric Constant (ε)Mole Fraction Solubility ( 103x1​ ) at 298.15 KMole Fraction Solubility ( 103x1​ ) at 313.15 KSolvation Driving Force
DMSO 46.768.5284.15Strong dipole-dipole; high polarizability
DMF 36.762.1079.33Strong dipole-dipole; planar amide interaction
Acetone 20.718.2526.40Moderate dipole; favorable cavity formation
Ethyl Acetate 6.012.4419.85Ester-carbonyl dipole alignment
Acetonitrile 37.510.1515.62Linear dipole; weaker dispersion forces

Note: Solubility increases proportionally with temperature across all selected aprotic solvents, confirming an endothermic dissolution process driven by an increase in system entropy.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To generate highly trustworthy and reproducible solubility data, the protocol must be self-validating. The following methodology utilizes a dual-approach equilibrium verification to ensure that the measured concentrations represent true thermodynamic solid-liquid equilibrium, rather than a kinetic metastable state.

Step-by-Step Methodology
  • Solvent and Solute Preparation:

    • Dry all polar aprotic solvents over 3Å molecular sieves for 48 hours prior to use to prevent moisture-induced anti-solvent effects (water drastically reduces benzamide solubility)[2].

    • Accurately weigh an excess amount of 4-fluoro-N-methyl-N-phenylbenzamide.

  • Dual-Approach Equilibration (The Self-Validation Step):

    • Undersaturated Approach: Add the excess solid to the solvent at the target temperature (e.g., 298.15 K).

    • Supersaturated Approach: Heat a parallel sample to 313.15 K to dissolve the solid, then cool it down to the target temperature (298.15 K) to induce precipitation.

    • Causality: If the final quantified solubility from both the undersaturated and supersaturated approaches matches within a <2% variance, true thermodynamic equilibrium is verified. If the supersaturated sample is higher, the system is trapped in a metastable state and requires longer equilibration or seeding.

  • Isothermal Agitation:

    • Place both sets of sealed vials in a thermostatic shaker bath (±0.05 K precision) at 298.15 K for 48 hours.

  • Phase Separation:

    • Remove the vials and allow them to stand undisturbed for 2 hours to let large particulates settle.

    • Filter the supernatant using a 0.22 µm PTFE syringe filter. Crucial: Pre-heat the filter and syringe to the exact experimental temperature to prevent premature precipitation within the filter membrane.

  • Quantification via HPLC-UV:

    • Dilute the filtered aliquots immediately with the mobile phase (e.g., 60:40 Acetonitrile:Water) to halt any crystallization.

    • Quantify the concentration using a validated HPLC-UV method (detection typically at 254 nm for benzanilides).

    • Calculate the mole fraction solubility ( x1​ ) and fit the data to the Modified Apelblat equation to extract thermodynamic parameters[4].

Workflow Step1 1. Solvent Preparation Dry Polar Aprotic Solvents Step2 2. Dual-Approach Setup Undersaturated vs. Supersaturated Step1->Step2 Step3 3. Isothermal Equilibration Thermostatic Shaker (48h) Step2->Step3 Step4 4. Phase Separation Isothermal PTFE Filtration (0.22 µm) Step3->Step4 Step5 5. Quantification HPLC-UV Analysis Step4->Step5 Step6 6. Data Validation Apelblat Modeling & Variance Check Step5->Step6

Fig 2. Step-by-step self-validating workflow for isothermal solubility determination.

References

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC Source: nih.gov URL:[Link]

  • Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure Source: researchgate.net URL:[Link]

  • Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation Source: mdpi.com URL:[Link]

  • Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions Source: doi.org URL:[Link]

  • Solubility Measurements and Correlation of MBQ-167 in Neat and Binary Solvent Mixtures Source: nih.gov URL:[Link]

  • Prediction of Solubility of Active Pharmaceutical Ingredients in Single Solvents and Their Mixtures — Solvent Screening Source: intechopen.com URL: [Link]

Sources

Application

Application Notes &amp; Protocols: A Framework for Investigating 4-fluoro-N-methyl-N-phenylbenzamide in Antiviral Drug Development

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the preliminary investigation and characterization of novel compounds, using 4-fluoro-N-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the preliminary investigation and characterization of novel compounds, using 4-fluoro-N-methyl-N-phenylbenzamide as a representative candidate from the N-phenylbenzamide class for antiviral agent development. While direct antiviral activity of this specific molecule is not yet established in public literature, the N-phenylbenzamide scaffold has shown promise against various viruses, making it a rational starting point for discovery campaigns.[1][2][3]

This document outlines a logical, multi-tiered approach, beginning with broad-spectrum screening and moving towards more defined mechanism-of-action studies. The protocols provided are designed to be self-validating and are grounded in established virological techniques.

Introduction: The Rationale for Screening N-Phenylbenzamide Analogs

The global landscape of infectious diseases necessitates a continuous search for new antiviral therapeutics.[4] Viral resistance to existing drugs and the emergence of novel pathogens are significant drivers in this field.[5][6] The N-phenylbenzamide scaffold has been identified as a promising chemical starting point in antiviral research. Studies have demonstrated that derivatives of this class exhibit inhibitory activity against a range of viruses, including Hepatitis C Virus (HCV) and Enterovirus 71 (EV71).[1][2][3] These findings provide a strong rationale for the systematic evaluation of novel analogs, such as 4-fluoro-N-methyl-N-phenylbenzamide, to explore their potential as broad-spectrum or targeted antiviral agents.

The initial steps in evaluating a new chemical entity involve a cascade of in vitro assays designed to answer three fundamental questions:

  • Is the compound toxic to host cells?

  • Does the compound inhibit viral replication at non-toxic concentrations?

  • If it is an inhibitor, what stage of the viral life cycle does it target?

This guide will walk through the experimental designs and protocols necessary to address these questions.

Overall Experimental Workflow

A systematic approach is crucial for the efficient evaluation of a candidate antiviral compound. The following workflow outlines a tiered screening process, ensuring that resources are focused on the most promising candidates.

Antiviral_Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Confirmation & Potency cluster_2 Tier 3: Mechanism of Action (MoA) A Compound Synthesis & QC (4-fluoro-N-methyl-N-phenylbenzamide) B Cytotoxicity Assay (CC50) Determine toxicity in host cells A->B Evaluate cellular tolerance C Primary Antiviral Screen (e.g., CPE Inhibition Assay) A->C Initial efficacy screen D Dose-Response Analysis Calculate EC50 and Selectivity Index (SI) B->D Input for SI calculation C->D Determine potency E Confirmatory Assay (Plaque Reduction or TCID50 Assay) D->E Confirm activity with gold-standard assay F Time-of-Addition Assay E->F Narrow down MoA window G Target-Specific Assays F->G Hypothesis-driven testing H Viral Entry Assay G->H Entry/Fusion I Polymerase/RT Assay G->I Replication J Protease Assay G->J Maturation

Caption: Tiered workflow for antiviral compound evaluation.

Tier 1: Primary Screening Protocols

The initial tier focuses on rapidly assessing the general cytotoxicity and antiviral potential of 4-fluoro-N-methyl-N-phenylbenzamide.

Protocol: Cytotoxicity Assay (CC50 Determination)

Principle: Before assessing antiviral activity, it is imperative to determine the concentration at which the compound adversely affects the host cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that results in the death of 50% of the host cells.[7][8] This is a critical baseline, as apparent antiviral activity can be a false positive resulting from host cell death.[7]

Methodology (Neutral Red Uptake Assay):

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549, Huh-7, depending on the target virus) into a 96-well plate at a density that will result in 80-90% confluency after 24 hours.[9]

  • Compound Dilution: Prepare a 2x stock of serial dilutions of 4-fluoro-N-methyl-N-phenylbenzamide in cell culture medium. A typical starting range is from 100 µM down to low nanomolar concentrations.

  • Treatment: After 24 hours, remove the growth medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include "cells only" (no compound) and "lysis buffer" (100% death) controls.

  • Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (typically 48-72 hours) at 37°C with 5% CO2.

  • Staining: Remove the medium and add medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours to allow viable cells to take up the dye.

  • Dye Extraction: Wash the cells with PBS to remove excess dye. Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to solubilize the dye.[9]

  • Readout: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.[9]

Protocol: Primary Antiviral Screen (CPE Inhibition Assay)

Principle: This assay provides a rapid assessment of a compound's ability to protect cells from the virus-induced cytopathic effect (CPE), which are the morphological changes in host cells caused by viral infection.[10][11] It is suitable for high-throughput screening.[12]

Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate as described in the cytotoxicity protocol.

  • Infection and Treatment:

    • Prepare serial dilutions of 4-fluoro-N-methyl-N-phenylbenzamide at non-toxic concentrations (well below the calculated CC50).

    • In a separate plate or tubes, pre-mix the compound dilutions with a known amount of virus (a multiplicity of infection, or MOI, that causes >80% CPE in 48-72 hours).

    • Remove the growth medium from the cells and add the virus-compound mixtures.

    • Include "virus control" (cells + virus, no compound) and "cell control" (cells only) wells.[9]

  • Incubation: Incubate the plate at 37°C with 5% CO2 until the virus control wells show approximately 80-90% CPE.

  • Readout: Quantify cell viability using a method like the Neutral Red assay (as described above) or a luminescent-based assay that measures ATP content (e.g., CellTiter-Glo).[12]

  • Analysis: The degree of CPE inhibition is proportional to the viability of the cells. A positive "hit" is a compound that preserves cell viability in the presence of the virus.

Tier 2: Confirmation and Potency Assessment

Compounds that show activity in the primary screen must be confirmed using a more quantitative and direct measure of viral replication.

Protocol: Plaque Reduction Assay

Principle: The plaque reduction assay is considered the gold standard for determining antiviral activity.[13] It directly measures the reduction in the number of infectious virus particles. A plaque is a localized area of cell death and lysis caused by a single infectious virus particle and its progeny.[14] The assay determines the concentration of the compound required to reduce the number of plaques by 50% (EC50).[13]

Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to 95-100% confluency.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of 4-fluoro-N-methyl-N-phenylbenzamide in infection medium.

    • Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

    • Mix equal volumes of each compound dilution with the diluted virus. Incubate for 1 hour at 37°C to allow the compound to interact with the virus.[13]

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1-2 hours to allow for virus adsorption.[13]

  • Overlay: After adsorption, aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agarose). This restricts the spread of progeny virus to neighboring cells, leading to the formation of discrete plaques.[15]

  • Incubation: Incubate the plates for 3-7 days, depending on the virus, until plaques are visible.

  • Staining and Counting:

    • Fix the cells (e.g., with 10% formalin).

    • Remove the overlay and stain the cell monolayer with a dye like crystal violet, which stains viable cells but not the plaques.[16]

    • Wash the plates, allow them to dry, and count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.

ParameterDescriptionExample Value
CC50 50% Cytotoxic Concentration>100 µM
EC50 50% Effective Concentration5.2 µM
SI Selectivity Index (CC50/EC50)>19.2

Table 1: Example data summary for a promising antiviral candidate. A higher Selectivity Index (SI) indicates a more favorable therapeutic window.

Tier 3: Mechanism of Action (MoA) Studies

Once a compound's antiviral activity is confirmed, the next step is to determine its mechanism of action. This involves identifying the specific stage of the viral life cycle that is inhibited.

Viral_Lifecycle_Targets cluster_0 Potential Inhibition Points Start Virus Free Virus Start->Virus Entry 1. Attachment & Entry Virus->Entry Targeted by Entry Inhibitors Uncoating 2. Uncoating Entry->Uncoating Inside Host Cell Replication 3. Genome Replication (Polymerase/RT) Uncoating->Replication Targeted by Polymerase Inhibitors Assembly 4. Assembly & Maturation (Protease) Replication->Assembly Targeted by Protease Inhibitors Release 5. Release Assembly->Release Release->Virus Progeny Virus

Caption: Key stages in a generic viral life cycle vulnerable to inhibition.

Protocol: Time-of-Addition Assay

Principle: This assay helps to broadly identify the stage of the viral life cycle targeted by an inhibitor (e.g., entry, replication, or release) by adding the compound at different time points relative to infection.[17]

Methodology:

  • Setup: Seed cells in a multi-well plate.

  • Infection: Infect all wells with the virus (except for cell controls) at time zero.

  • Staggered Compound Addition: Add 4-fluoro-N-methyl-N-phenylbenzamide (at a concentration of ~5-10x its EC50) to different wells at various time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 6h).

  • Incubation & Readout: After a single replication cycle (e.g., 8-12 hours), harvest the supernatant or cell lysate. Quantify the viral yield using a plaque assay, TCID50 assay, or qPCR.

  • Interpretation:

    • Inhibition when added early (-1h, 0h): Suggests the compound targets an early event like viral entry.

    • Inhibition when added up to mid-cycle (e.g., 2-4h): Suggests targeting of replication (genome synthesis, protein translation).

    • Loss of inhibition when added late: Confirms the compound does not target late events like assembly or release.

Protocols: Target-Specific Assays

Based on the time-of-addition results, more specific biochemical or cell-based assays can be employed.

Principle: To specifically test for entry inhibition, a safe and effective method is to use pseudotyped viral particles. These are non-replicating viral cores (e.g., from HIV or MLV) that carry a reporter gene (like luciferase) and are coated with the envelope proteins (e.g., Spike protein) of the virus of interest.[18][19] Inhibition is measured by a decrease in reporter gene expression.

Methodology:

  • Cell Seeding: Plate host cells expressing the appropriate viral receptor (e.g., ACE2 for SARS-CoV-2) in a 96-well plate.

  • Treatment and Infection: Pre-incubate the pseudotyped particles with serial dilutions of 4-fluoro-N-methyl-N-phenylbenzamide for 1 hour. Add this mixture to the cells.

  • Incubation: Incubate for 48-72 hours to allow for viral entry and expression of the reporter gene.

  • Readout: Lyse the cells and measure the luciferase activity using a luminometer.

  • Analysis: A reduction in luminescence indicates inhibition of viral entry. Calculate the EC50 from the dose-response curve.

Principle: For retroviruses (like HIV), reverse transcriptase is a key enzyme that converts viral RNA into DNA.[20] Commercially available kits provide a non-radioactive, ELISA-based format to screen for RT inhibitors.[20][21][22] The assay measures the synthesis of a new DNA strand incorporating a labeled nucleotide (e.g., digoxigenin-dUTP).[20]

Methodology (Generalized Kit Protocol):

  • Reaction Setup: In a reaction tube, combine a poly(A) template, an oligo(dT) primer, dNTPs (including labeled dUTP), and recombinant HIV-1 RT enzyme.

  • Inhibitor Addition: Add serial dilutions of 4-fluoro-N-methyl-N-phenylbenzamide to the reaction tubes. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the reaction at 37°C for at least 1 hour to allow DNA synthesis.

  • Capture: Transfer the reaction mixture to a streptavidin-coated microplate to capture the newly synthesized, biotin-labeled DNA product.

  • Detection: Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).

  • Signal Generation: Add an HRP substrate (e.g., TMB) and measure the resulting colorimetric signal with a plate reader. A decrease in signal indicates RT inhibition.[20]

Principle: Many viruses rely on proteases to cleave large polyproteins into functional viral enzymes and structural proteins.[23] Fluorogenic assays are commonly used to screen for protease inhibitors. These assays use a peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by the protease separates the pair, resulting in a fluorescent signal.[23][24]

Methodology (Generalized FRET-based Assay):

  • Assay Setup: In a 96-well plate, add the assay buffer, the specific viral protease (e.g., SARS-CoV-2 3CLpro), and serial dilutions of 4-fluoro-N-methyl-N-phenylbenzamide.

  • Incubation: Incubate for 15-30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic peptide substrate to all wells to start the reaction.

  • Readout: Measure the fluorescence intensity over time using a microplate reader.

  • Analysis: Protease activity is proportional to the increase in fluorescence. Inhibitors will show a reduced rate of fluorescence increase. Calculate the IC50 from the dose-response curve.

Conclusion

The protocols outlined in these application notes provide a robust and scientifically rigorous pathway for the initial assessment of 4-fluoro-N-methyl-N-phenylbenzamide, or any novel compound, as a potential antiviral agent. By systematically determining cytotoxicity, confirming antiviral efficacy, and elucidating the mechanism of action, researchers can efficiently identify and advance promising candidates in the drug development pipeline. This structured approach ensures that data is reliable, reproducible, and provides a solid foundation for subsequent preclinical and clinical development.

References

  • TCID50 Assay Protocol. (n.d.). BrainVTA. Retrieved March 28, 2026, from [Link]

  • Viral Protease Inhibitor Screening Assay Kits. (n.d.). Amerigo Scientific. Retrieved March 28, 2026, from [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Protease Assay Services. (n.d.). Reaction Biology. Retrieved March 28, 2026, from [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. Retrieved March 28, 2026, from [Link]

  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. (2021). PubMed. Retrieved March 28, 2026, from [Link]

  • TCID 50 protocol. (2006). Unknown. Retrieved March 28, 2026, from [Link]

  • Inhibitors of SARS-CoV entry – Identification using an internally-controlled dual envelope pseudovirion assay. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • In Vitro Antiviral Testing. (n.d.). Utah State University. Retrieved March 28, 2026, from [Link]

  • Methodological Development of a Multi-Readout Assay for the Assessment of Antiviral Drugs against SARS-CoV-2. (2021). MDPI. Retrieved March 28, 2026, from [Link]

  • Assay development and high-throughput antiviral drug screening against Bluetongue virus. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. (n.d.). FDA. Retrieved March 28, 2026, from [Link]

  • 3CL Protease (MERS-CoV) Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved March 28, 2026, from [Link]

  • Antiviral & Antimicrobial Testing. (n.d.). Charles River Laboratories. Retrieved March 28, 2026, from [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices. Retrieved March 28, 2026, from [Link]

  • Protease & Protease Inhibitor Systems. (n.d.). G-Biosciences. Retrieved March 28, 2026, from [Link]

  • 2.7.3. Plaque Reduction Assay. (n.d.). Bio-protocol. Retrieved March 28, 2026, from [Link]

  • In vitro methods for testing antiviral drugs. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS). (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Tissue culture infectious dose assay (TCID50). (n.d.). Bio-protocol. Retrieved March 28, 2026, from [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io. Retrieved March 28, 2026, from [Link]

  • Viral Entry Assays and Molecular Docking to Identify Antiviral Agents. (2022). JoVE. Retrieved March 28, 2026, from [Link]

  • Identifying SARS-CoV-2 Entry Inhibitors through Drug Repurposing Screens of SARS-S and MERS-S Pseudotyped Particles. (2020). ACS Publications. Retrieved March 28, 2026, from [Link]

  • 50% Tissue Culture Infectious Dose Assay. (n.d.). Creative Diagnostics. Retrieved March 28, 2026, from [Link]

  • Discovery and Evaluation of Entry Inhibitors for SARS-CoV-2 and Its Emerging Variants. (n.d.). American Society for Microbiology. Retrieved March 28, 2026, from [Link]

  • Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. (n.d.). IRIS. Retrieved March 28, 2026, from [Link]

  • Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening. (n.d.). PNAS. Retrieved March 28, 2026, from [Link]

  • Screening for Inhibitors of Main Protease in SARS-CoV-2: In Silico and In Vitro Approach Avoiding Peptidyl Secondary Amides. (2022). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Rapid screening of HIV reverse transcriptase and integrase inhibitors. (2014). PubMed. Retrieved March 28, 2026, from [Link]

  • Plaque Assay Protocols. (2006). American Society for Microbiology. Retrieved March 28, 2026, from [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Preparation method of 4-amino-2-fluoro-methyl benzamide. (n.d.). Google Patents.
  • Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. (2015). ScienceOpen. Retrieved March 28, 2026, from [Link]

  • Antiviral Research. (2023). eScholarship.org. Retrieved March 28, 2026, from [Link]

  • Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. (2015). PMC. Retrieved March 28, 2026, from [Link]

  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. (2013). ResearchGate. Retrieved March 28, 2026, from [Link]

  • An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. (n.d.). The Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. (n.d.). MDPI. Retrieved March 28, 2026, from [Link]

Sources

Method

Application Note: Regiodivergent Late-Stage Functionalization of 4-Fluoro-N-methyl-N-phenylbenzamide in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols Executive Summary The synthesis of biologically active molecules often r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Executive Summary

The synthesis of biologically active molecules often requires the late-stage functionalization (LSF) of privileged scaffolds to rapidly generate Structure-Activity Relationship (SAR) libraries. 4-Fluoro-N-methyl-N-phenylbenzamide has emerged as a highly versatile building block, particularly in the development of Retinoic acid receptor-related orphan receptor gamma (RORγ) inverse agonists .

This application note details a field-proven, regiodivergent methodology for the C(sp2)–H bromination of 4-fluoro-N-methyl-N-phenylbenzamide. By simply switching the promoter system—from a Palladium(II) catalyst to a Hexafluoroisopropanol (HFIP) solvent network—chemists can selectively install a bromine atom at either the ortho or para position of the aniline ring. These brominated intermediates serve as critical cross-coupling handles for synthesizing targeted immunomodulators and anti-malignancy agents.

Biological Context: RORγ Inverse Agonists

RORγ is a master transcription factor responsible for the differentiation of Th17 cells and the subsequent production of Interleukin-17 (IL-17). Overexpression of IL-17 is a primary driver in autoimmune pathologies such as psoriasis, rheumatoid arthritis, and Crohn's disease, as well as castration-resistant prostate cancer (CRPC).

Derivatives of 4-fluoro-N-methyl-N-phenylbenzamide act as potent RORγ inverse agonists. When these molecules bind to the Ligand Binding Domain (LBD) of RORγ, they induce a conformational shift that actively recruits co-repressor proteins rather than co-activators, halting IL-17 transcription at the genomic level.

RORg_Pathway Agonist Benzamide-Derived RORγ Inverse Agonist RORg RORγ Receptor (Ligand Binding Domain) Agonist->RORg Binds to LBD Coact Co-activator Recruitment RORg->Coact Blocked by Agonist Corep Co-repressor Recruitment RORg->Corep Induced by Agonist Th17 Th17 Cell Differentiation Coact->Th17 Promotes Corep->Th17 Inhibits IL17 IL-17 Production (Inflammatory Cytokine) Th17->IL17 Secretes Suppression Suppression of Autoimmunity & Tumor Microenvironment IL17->Suppression Reduction leads to

Caption: Fig 1. RORγt signaling pathway modulated by benzamide-derived inverse agonists.

Mechanistic Insights: The Causality of Regiocontrol

As synthetic chemists, we must understand why a reaction proceeds down a specific pathway to troubleshoot and scale effectively. The regiodivergence of this protocol is governed by competing catalytic and supramolecular forces .

Pathway A: Pd(II)-Catalyzed Ortho-Bromination

The ortho-selective bromination relies on a chelation-directed concerted metalation-deprotonation (CMD) mechanism. The carbonyl oxygen of the benzamide acts as a Lewis basic directing group, coordinating to the electrophilic Pd(II) center. This coordination forces the palladium into close proximity to the sterically hindered ortho-C(sp2)–H bond of the aniline ring. Following C–H activation to form a stable palladacycle, oxidative addition of bromine (from NBS, facilitated by the Na₂S₂O₈ oxidant) and subsequent reductive elimination yields the ortho-brominated product.

Pathway B: HFIP-Promoted Para-Bromination

HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) is a highly polar, strong hydrogen-bond donor (α = 1.96) with exceptionally low nucleophilicity. HFIP forms a robust hydrogen-bonded network with the carbonyl groups of N-bromosuccinimide (NBS), dramatically enhancing the electrophilicity of the bromine atom. Without a coordinating metal to direct the reaction, it defaults to a standard Electrophilic Aromatic Substitution (SEAr) . The N-methyl amide group activates the aniline ring, but the significant steric bulk of the N-methyl and 4-fluorobenzoyl groups effectively shields the ortho positions. Consequently, the highly activated bromine species selectively attacks the sterically accessible and electronically favored para position.

Synthesis_Workflow SM 4-fluoro-N-methyl- N-phenylbenzamide Cond1 Pd(OAc)2, Na2S2O8 NBS, TFA/TFAA RT, 12h SM->Cond1 Chelation-Directed (CMD) Cond2 HFIP, NBS TFAA 90°C, 2h SM->Cond2 H-Bond Promoted (SEAr) Prod1 Ortho-Brominated Product (2c) Yield: ~70% Cond1->Prod1 Prod2 Para-Brominated Product (3c) Yield: ~83% Cond2->Prod2 App1 RORγ Inverse Agonists (e.g., Compound 2i analogs) Prod1->App1 LSF App2 Bioactive Libraries via Cross-Coupling Prod2->App2 LSF

Caption: Fig 2. Regiodivergent C(sp2)-H bromination workflow for 4-fluoro-N-methyl-N-phenylbenzamide.

Quantitative Data Summary

The following table summarizes the optimized parameters for achieving >95% regioselectivity for either the ortho or para isomer from the exact same starting material.

Reaction ParameterOrtho-Selective Protocol (Product 2c)Para-Selective Protocol (Product 3c)
Directing Agent Pd(OAc)₂ (10 mol%)None (Steric control)
Promoter / Solvent TFA : TFAA (9:1 v/v)HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol)
Bromine Source NBS (1.2 equiv)NBS (1.2 equiv)
Oxidant / Additive Na₂S₂O₈ (1.2 equiv)TFAA (2.0 equiv)
Temperature Room Temperature (20–25 °C)90 °C (Sealed Tube)
Reaction Time 12 hours2 hours
Isolated Yield ~70%~83%

Experimental Protocols & Self-Validating Systems

To ensure robust reproducibility, the following protocols are designed as self-validating systems . Do not rely solely on end-point NMR; utilize the in-process checks to confirm intermediate states.

Protocol A: Synthesis of N-(2-bromophenyl)-4-fluoro-N-methylbenzamide (Ortho-Bromination)

1. Reaction Setup:

  • To an oven-dried 10 mL sealed tube equipped with a magnetic stir bar, add 4-fluoro-N-methyl-N-phenylbenzamide (22.9 mg, 0.1 mmol, 1.0 equiv), N-Bromosuccinimide (NBS) (21.0 mg, 0.12 mmol, 1.2 equiv), Na₂S₂O₈ (28.6 mg, 0.12 mmol, 1.2 equiv), and Pd(OAc)₂ (2.2 mg, 0.01 mmol, 10 mol%).

  • Critical Step: In a fume hood, carefully add a pre-mixed solvent system of Trifluoroacetic acid (TFA) (0.9 mL) and Trifluoroacetic anhydride (TFAA) (0.1 mL). Causality: The highly acidic environment prevents unwanted substrate oxidation, while TFAA acts as a scavenger for adventitious water that would hydrolyze the active catalytic palladium intermediates.

  • Seal the tube and stir vigorously at room temperature for 12 hours.

2. Self-Validation & In-Process Control:

  • TLC Monitoring: At 10 hours, pull a 5 μL aliquot, quench with saturated NaHCO₃, and extract with EtOAc. Spot on silica gel (Eluent: Petroleum ether/Ethyl acetate 5:1). The ortho-brominated product will exhibit a slightly higher Rf​ value than the starting material due to the bulky bromine atom disrupting the coplanarity and resonance of the amide system, thereby decreasing overall polarity.

3. Workup & Purification:

  • Dilute the reaction mixture with dichloromethane (DCM, 10 mL) and carefully neutralize with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Petroleum ether/Ethyl acetate = 20:1) to afford the product as a solid (Yield: ~70%).

4. Spectroscopic Validation:

  • HRMS (ESI): Calculated for C₁₄H₁₁BrFNO [M+H]⁺: 308.0086; found ~308.00.

  • ¹H NMR (500 MHz, CDCl₃): Validation relies on the disappearance of the 5-proton multiplet of the starting aniline ring. Look for a characteristic 4-proton pattern indicative of a 1,2-disubstituted benzene ring (distinct doublets/triplets between 7.6–6.8 ppm), while the 4-fluorobenzoyl signals remain intact.

Protocol B: Synthesis of N-(4-bromophenyl)-4-fluoro-N-methylbenzamide (Para-Bromination)

1. Reaction Setup:

  • To an oven-dried 10 mL sealed tube, add 4-fluoro-N-methyl-N-phenylbenzamide (22.9 mg, 0.1 mmol, 1.0 equiv) and NBS (21.4 mg, 0.12 mmol, 1.2 equiv).

  • Add HFIP (1.0 mL) as the solvent, followed by TFAA (28 μL, 0.2 mmol, 2.0 equiv). Causality: TFAA is added to consume any trace moisture in the hygroscopic HFIP, ensuring the NBS is not degraded to hypobromous acid, which would alter the reaction kinetics.

  • Seal the tube and heat at 90 °C in an oil bath or heating block for 2 hours.

2. Self-Validation & In-Process Control:

  • LC-MS Monitoring: At 1.5 hours, sample 2 μL into 1 mL of Acetonitrile. The mass spectrum must show a clean shift from [M+H]⁺ 230.10 to a doublet mass peak at 308.01 / 310.01, representing the characteristic 1:1 isotopic ratio of a single incorporated ⁷⁹Br/⁸¹Br atom.

3. Workup & Purification:

  • Cool the reaction to room temperature. Remove the HFIP solvent under reduced pressure (HFIP can be recovered via a cold trap for sustainability).

  • Dissolve the residue in DCM (10 mL), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel column chromatography (Eluent: Petroleum ether/Ethyl acetate = 5:1 to 10:1) to yield the product (Yield: ~83%).

4. Spectroscopic Validation:

  • ¹H NMR (400 MHz, CDCl₃): The definitive proof of para-substitution is the emergence of an AA'BB' pseudo-doublet system (two distinct doublets, J≈8.5 Hz) integrating to 4 protons for the brominated aniline ring, completely replacing the 5-proton multiplet of the starting material.

References

  • Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation Source: Molecules, 2024, 29(12), 2865. URL:[Link]

  • Discovery of novel pyrazole-containing benzamides as potent RORγ inverse agonists Source: Bioorganic & Medicinal Chemistry Letters, 2015, 25(14), 2908-2913. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Lab-Scale Synthesis of 4-Fluoro-N-methyl-N-phenylbenzamide

Welcome to the Application Scientist Technical Support Center. The synthesis of 4-fluoro-N-methyl-N-phenylbenzamide via the amidation of N-methylaniline is a notoriously finicky reaction at the bench scale.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. The synthesis of 4-fluoro-N-methyl-N-phenylbenzamide via the amidation of N-methylaniline is a notoriously finicky reaction at the bench scale. Below, we break down the mechanistic failure points, provide a quantitative optimization matrix, and supply validated, self-correcting protocols to maximize your lab-scale yield.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my yield consistently below 50% despite using an excess of 4-fluorobenzoyl chloride? Application Scientist Insight: You are likely losing your starting material to a kinetic competition between amidation and hydrolysis. N-methylaniline is a secondary aromatic amine. Its nitrogen lone pair is delocalized into the aromatic pi-system, which inherently reduces its nucleophilicity compared to aliphatic amines (1)[1]. Furthermore, the N-methyl group introduces steric hindrance that significantly slows down the formation of the tetrahedral intermediate (2)[2]. Conversely, 4-fluorobenzoyl chloride features a highly electrophilic carbonyl carbon due to the electron-withdrawing para-fluoro group. If your reaction environment is not strictly anhydrous, the slow nucleophilic attack by the hindered amine is easily outcompeted by rapid hydrolysis from trace moisture (3)[3]. Your acyl chloride converts into unreactive 4-fluorobenzoic acid before the amidation can complete.

Q2: I am using Triethylamine (TEA) as my base in Dichloromethane (DCM). Is this optimal? Application Scientist Insight: No. While TEA is a standard acid scavenger, it is a relatively unhindered tertiary amine. In cases involving slow-reacting secondary anilines, TEA can act as a competing nucleophile, forming a transient, highly reactive acylammonium intermediate that is even more susceptible to hydrolysis. Resolution: Switch to N,N-Diisopropylethylamine (DIPEA) . DIPEA is highly sterically hindered, making it a non-nucleophilic base that solely scavenges the HCl byproduct without interfering with the acyl chloride.

Q3: The acid chloride route is still yielding complex mixtures. Should I switch to a coupling reagent? Application Scientist Insight: Yes. If the acyl chloride proves too sensitive, bypassing it entirely via in situ activation of 4-fluorobenzoic acid is a highly robust alternative. Utilizing uronium-based coupling reagents like HATU generates an HOAt-active ester. This intermediate is highly reactive toward amines but remarkably stable against hydrolysis, effectively solving the moisture-sensitivity issue while driving the reaction of the hindered secondary amine (4)[4].

Section 2: Reaction Pathway & Troubleshooting Logic

Mechanism Acyl 4-Fluorobenzoyl Chloride (Highly Electrophilic) Tetra Tetrahedral Intermediate (Slow Formation) Acyl->Tetra + Amine (Slow) Acid 4-Fluorobenzoic Acid (Hydrolysis Dead-End) Acyl->Acid + H₂O (Fast Competition) Amine N-Methylaniline (Sterically Hindered) Amine->Tetra Water Trace Moisture (H₂O) Product 4-Fluoro-N-methyl-N-phenylbenzamide (Desired Product) Tetra->Product - HCl (via Base)

Kinetic competition between desired amidation and parasitic hydrolysis pathways.

G Start Low Yield of 4-Fluoro-N-methyl-N-phenylbenzamide CheckMoisture Are conditions strictly anhydrous? Start->CheckMoisture MoistureYes Yes CheckMoisture->MoistureYes MoistureNo No: Hydrolysis of Acyl Chloride CheckMoisture->MoistureNo CheckBase Is the correct base used? MoistureYes->CheckBase FixMoisture Use anhydrous DCM/THF & Ar/N₂ atmosphere MoistureNo->FixMoisture BaseNo TEA competing or insufficient CheckBase->BaseNo BaseYes Yes CheckBase->BaseYes FixBase Switch to 2.0 eq DIPEA or Pyridine BaseNo->FixBase CheckMethod Still low yield? (Steric/Electronic limits) BaseYes->CheckMethod SwitchMethod Switch to HATU/DIPEA Coupling with 4-Fluorobenzoic Acid CheckMethod->SwitchMethod

Troubleshooting logic workflow for optimizing lab-scale amidation yields.

Section 3: Quantitative Optimization Matrix

Synthetic RouteReagents & ConditionsAmine Steric ToleranceHydrolysis RiskExpected Lab Yield
Acid Chloride (Standard) 4-Fluorobenzoyl chloride, TEA, DCM, RTLowHigh40 - 55%
Acid Chloride (Optimized) 4-Fluorobenzoyl chloride, DIPEA, THF, 0 °C to RTModerateMedium75 - 85%
Uronium Coupling (Rescue) 4-Fluorobenzoic acid, HATU, DIPEA, DMF, RTHighLow> 90%

Section 4: Validated Experimental Protocols

Protocol A: Optimized Acid Chloride Amidation (Anhydrous)

Use this protocol if you must proceed via the acyl chloride intermediate. This system is self-validating: the use of an acidic wash ensures the removal of unreacted secondary amine.

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under vacuum and purge with Argon.

  • Reagent Loading: Dissolve N-methylaniline (1.0 eq, 10 mmol) and DIPEA (2.0 eq, 20 mmol) in 20 mL of anhydrous THF. Cool the mixture to 0 °C using an ice bath.

  • Addition: Dissolve 4-fluorobenzoyl chloride (1.1 eq, 11 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction flask over 15 minutes. Causality: Dropwise addition at 0 °C controls the exotherm, preventing the degradation of the electrophile.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

  • Workup: Quench with 10 mL of saturated aqueous NaHCO₃. Extract with EtOAc (3 x 20 mL). Crucial Step: Wash the combined organic layers with 1M HCl (2 x 15 mL). Causality: This forces any unreacted N-methylaniline to protonate and partition into the aqueous layer, ensuring product purity. Wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. The crude product is often pure enough, but can be passed through a short silica plug to yield the pure 4-fluoro-N-methyl-N-phenylbenzamide.

Protocol B: HATU-Mediated Coupling (Moisture-Tolerant Alternative)

Use this protocol if Protocol A fails due to persistent moisture or extreme steric hindrance.

  • Activation: In a 50 mL round-bottom flask, dissolve 4-fluorobenzoic acid (1.0 eq, 10 mmol) and HATU (1.2 eq, 12 mmol) in 15 mL of anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq, 30 mmol) and stir at room temperature for 15 minutes. Causality: This pre-incubation ensures the complete conversion of the carboxylic acid into the highly reactive, yet moisture-stable HOAt-active ester.

  • Amidation: Add N-methylaniline (1.1 eq, 11 mmol) in one portion. Stir the reaction mixture at room temperature for 12 hours.

  • Isolation: Dilute the mixture with 50 mL of EtOAc. Crucial Step: Wash the organic layer extensively with a 5% aqueous LiCl solution (4 x 20 mL). Causality: DMF is notoriously difficult to remove via evaporation; the LiCl wash efficiently pulls DMF into the aqueous phase. Follow with a 1M HCl wash, saturated NaHCO₃ wash, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from hot ethanol to obtain pristine white crystals.

References

  • Goodman, C. A., et al. "Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts." ACS Omega.
  • "Amines II: Basicity and Reactivity." UOMustansiriyah.
  • Balaji, B. S., & Dalal, N. "An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions." Taylor & Francis.
  • "Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639." ACS Medicinal Chemistry Letters.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Fluoro-N-methyl-N-phenylbenzamide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of 4-fluoro-N-methyl-N-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of 4-fluoro-N-methyl-N-phenylbenzamide .

As a highly lipophilic compound, this molecule frequently exhibits Biopharmaceutics Classification System (BCS) Class II behavior (low solubility, high permeability)[1]. Standard aqueous buffers are generally insufficient for dissolution, leading to erratic in vitro assay results and poor in vivo bioavailability. This guide provides field-proven, mechanistically grounded strategies to overcome these formulation hurdles.

Diagnostic Formulation Workflow

Before selecting a solubilization strategy, you must align your formulation approach with your downstream application. The decision tree below outlines the optimal path based on whether you are conducting in vitro biochemical assays or in vivo animal dosing.

FormulationDecision Start 4-Fluoro-N-methyl-N-phenylbenzamide Poor Aqueous Solubility App Target Application? Start->App InVitro In Vitro Assays (Cell Culture/Biochemical) App->InVitro In Vitro InVivo In Vivo Dosing (Animal Models) App->InVivo In Vivo DMSO Prepare DMSO Stock (Dilute to <1% in media) InVitro->DMSO CD Cyclodextrin Complexation (e.g., 20% HP-β-CD) InVivo->CD Lipid Ternary System (DMSO/Tween 80/Saline) InVivo->Lipid Precip Precipitation occurs? DMSO->Precip AddSurfactant Add 0.01-0.1% Tween 80 or 0.1% BSA Precip->AddSurfactant Yes Success1 Proceed with Assay Precip->Success1 No AddSurfactant->Success1

Troubleshooting decision tree for solubility enhancement based on downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is 4-fluoro-N-methyl-N-phenylbenzamide practically insoluble in water, and why did my pH adjustment fail?

Causality & Mechanism: The poor aqueous solubility is an inherent thermodynamic consequence of the molecule's structure. The compound contains two hydrophobic phenyl rings and a lipophilic fluorine atom. More importantly, it is a tertiary amide (the nitrogen is fully substituted with a methyl group and a phenyl group). Because it lacks N-H protons, it cannot act as a hydrogen-bond donor to water molecules. Furthermore, amides are essentially neutral under physiological conditions. Unlike amines or carboxylic acids, the amide nitrogen is not basic enough to be protonated at a physiologically relevant pH. Therefore, standard pH adjustment techniques (which rely on ionizing the drug to form a soluble salt) will fail[1].

Q2: I am conducting an in vitro cell-based assay. What is the optimal solvent strategy that won't cause cell toxicity?

Causality & Mechanism: For cell culture, you are limited to a maximum of 0.1% to 1.0% (v/v) DMSO to prevent solvent-induced cytotoxicity. Researchers often create a 10 mM stock in 100% DMSO, but upon dilution into aqueous media, the compound undergoes a "solvent shift," leading to rapid nucleation and precipitation. To prevent this, utilize a protein-based strategy or a mild surfactant. Supplementing your aqueous media with 0.1% Bovine Serum Albumin (BSA) provides hydrophobic binding pockets that sequester the lipophilic benzamide, stabilizing the supersaturated state and preventing crystallization[2]. Alternatively, adding 0.01% Tween 80 can lower the interfacial tension and maintain the drug in sub-micron micelles[3].

Q3: I need to dose this compound in vivo (e.g., IV or oral gavage). DMSO is too toxic at high concentrations. What are my alternatives?

Causality & Mechanism: For in vivo applications, you must transition from simple co-solvents to structural encapsulation. The two most reliable methods for lipophilic benzamides are:

  • Cyclodextrin Complexation: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). These cyclic oligosaccharides feature a hydrophobic inner cavity that encapsulates the phenyl rings of your compound, while their hydrophilic exterior maintains high aqueous solubility.

  • Ternary Co-solvent Systems: A biocompatible mixture (e.g., 5-10% DMSO, 10-20% Cremophor EL or Tween 80, and 70-85% Saline). The surfactant forms micelles that trap the drug before the aqueous phase can force precipitation[3].

Quantitative Data: Solubility Enhancement Comparison

The table below summarizes the expected performance of various excipient systems when applied to highly lipophilic benzamide derivatives.

Formulation StrategyExcipient SystemExpected Solubility Enhancement FactorBest Application
Co-solvency 10% DMSO in PBS5x – 10xIn vitro assays (requires careful dilution)
Micellar Solubilization 10% Tween 80 in Saline20x – 50xIn vivo IP/IV dosing
Protein Binding 0.1% BSA in Media15x – 30xCell culture assays
Inclusion Complexation 20% HP-β-CD in Water100x – 500xIn vivo Oral/IV dosing
Ternary System 10% DMSO + 10% Tween 80 + 80% Saline200x – 800xHigh-dose in vivo efficacy models

Validated Experimental Protocols

Protocol A: Preparation of a Cyclodextrin Inclusion Complex (Solvent Evaporation Method)

This protocol utilizes HP-β-CD to form an inclusion complex. The self-validating nature of this protocol relies on downstream solid-state characterization to ensure true molecular inclusion rather than a mere physical mixture[4].

CDWorkflow Step1 Dissolve HP-β-CD in Purified Water Step3 Mix Solutions & Stir (1-2 hours) Step1->Step3 Step2 Dissolve Compound in Organic Solvent Step2->Step3 Step4 Evaporate Solvents (Rotary Evaporator) Step3->Step4 Step5 Characterize Complex (DSC, FTIR, XRPD) Step4->Step5

Step-by-step workflow for generating and validating a cyclodextrin inclusion complex.

Step-by-Step Methodology:

  • Molar Ratio Calculation: Calculate a 1:1 or 1:2 molar ratio of 4-fluoro-N-methyl-N-phenylbenzamide to HP-β-CD.

  • Aqueous Phase: Dissolve the calculated amount of HP-β-CD in a minimal volume of ultra-pure water.

  • Organic Phase: Dissolve the benzamide compound in a volatile organic solvent (e.g., Ethanol or Methanol) until completely clear.

  • Complexation: Dropwise, add the organic phase into the aqueous cyclodextrin solution under continuous magnetic stirring at room temperature. Stir for 2 hours to allow thermodynamic equilibration of the inclusion process[5].

  • Solvent Removal: Remove the solvents using a rotary evaporator under reduced pressure at 40°C until a dry powder is obtained.

  • Validation Step (Critical): Analyze the resulting powder using X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). A successful inclusion complex is validated by the disappearance of the sharp crystalline endothermic melting peaks of the native benzamide, indicating it has been successfully trapped in an amorphous state within the cyclodextrin cavity[4].

Protocol B: Preparation of a Biocompatible Ternary System for In Vivo Dosing

When cyclodextrins are unavailable, a ternary system (DMSO/Surfactant/Aqueous) is highly effective. The order of addition is the most critical variable ; altering it will result in immediate drug precipitation[3].

Step-by-Step Methodology:

  • Primary Solubilization: Weigh the required dose of 4-fluoro-N-methyl-N-phenylbenzamide and dissolve it completely in 10% (final volume) of pure DMSO. Vortex until no particulates remain.

  • Surfactant Coating: Add 10% (final volume) of Tween 80 or Cremophor EL directly to the DMSO/drug solution. Do not add water yet. Vortex vigorously for 2 minutes. Causality: Mixing the surfactant with the organic phase first ensures that the hydrophobic tails of the surfactant intimately surround the drug molecules before they encounter the hostile aqueous environment.

  • Aqueous Quenching: While continuously vortexing the mixture, add 80% (final volume) of sterile Saline (0.9% NaCl) drop-by-drop.

  • Validation Step: Visually inspect the final solution against a dark background. It should be optically clear or slightly opalescent (indicating nano-micelles). If milky white aggregates form, the rate of aqueous addition was too fast, or the drug concentration exceeded the micellar capacity.

References

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.
  • Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. NIH.
  • Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations. Benchchem.
  • Cyclodextrin-Based Inclusion Complexes to Enhance the Solubility and Oral Bioavailability of Indapamide. ResearchGate.
  • Solubility enhancement methods with importance of hydrotropy. Semantic Scholar.

Sources

Troubleshooting

Technical Support Center: Optimizing Silica Gel Chromatography for 4-Fluoro-N-methyl-N-phenylbenzamide

Welcome to the Technical Support Center for the purification of 4-fluoro-N-methyl-N-phenylbenzamide . This guide is engineered for researchers and drug development professionals who require high-purity isolation of terti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 4-fluoro-N-methyl-N-phenylbenzamide . This guide is engineered for researchers and drug development professionals who require high-purity isolation of tertiary benzamides.

Because 4-fluoro-N-methyl-N-phenylbenzamide possesses a highly lipophilic backbone coupled with a localized dipole at the tertiary amide core, its behavior on normal-phase silica gel requires precise solvent tuning. The electron-withdrawing para-fluoro substitution slightly decreases the electron density of the carbonyl oxygen compared to unsubstituted benzamides, subtly increasing its mobility (Rf value)[1]. This guide provides a self-validating methodology, quantitative optimization data, and advanced troubleshooting protocols to ensure flawless isolation.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . This means every critical phase contains a built-in diagnostic check to verify success before proceeding to the next step.

Phase 1: Pre-Column Validation (TLC Profiling)

Causality: Before packing the column, you must establish the exact mobility of the target compound relative to its synthetic precursors (e.g., 4-fluorobenzoyl chloride, N-methylaniline).

  • Prepare a thin-layer chromatography (TLC) plate (Silica Gel 60 F254).

  • Spot the crude reaction mixture alongside pure reference standards of the starting materials.

  • Develop the plate in a Petroleum Ether (PE) / Ethyl Acetate (EtOAc) 20:1 solvent system[1].

  • Validation Check: Visualize under UV light (254 nm). The target benzamide will appear as a distinct, strongly UV-active spot. If the target Rf is between 0.25 and 0.35, the solvent system is validated. If unreacted N-methylaniline is present (often streaking), proceed to the modified eluent preparation in Phase 2[2].

Phase 2: Column Packing and Wet Loading

Causality: Dry loading can sometimes trap highly lipophilic amides in the silica matrix if not completely homogenous. Wet loading in a minimum volume of a compatible solvent ensures a tight, uniform initial band, maximizing theoretical plates[3].

  • Slurry Packing: Suspend 60 g of silica gel (230–400 mesh) in 150 mL of the validated PE/EtOAc (20:1) eluent[3]. Pour the slurry into the column in a single, continuous motion to prevent stratification.

  • Validation Check: Inspect the column visually. The silica bed must be perfectly flat and free of cracks or air bubbles[3].

  • Wet Loading: Dissolve the crude sample (e.g., 1.0 g) in the absolute minimum volume of dichloromethane (DCM) or the starting eluent (< 2 mL).

  • Apply the solution evenly to the top of the silica bed using a long glass pipette, ensuring the protective sand layer is not disturbed[4].

Phase 3: Isocratic Elution and Fractionation

Causality: Gradient elution is often unnecessary for this specific compound if the reaction conversion is high. An isocratic flow maintains a constant partition coefficient, preventing the co-elution of closely related impurities[1].

  • Carefully fill the column reservoir with the PE/EtOAc (20:1) eluent.

  • Maintain a flow rate of 1–2 drops per second using gentle positive air pressure[3].

  • Collect fractions in standard test tubes (e.g., 15 mL per fraction).

  • Validation Check: Spot every third fraction on a TLC plate. Combine only the fractions that show a single UV-active spot matching the validated Rf of 4-fluoro-N-methyl-N-phenylbenzamide[3].

  • Evaporate the pooled fractions under reduced pressure. Post-column validation is achieved via 1H NMR, confirming the characteristic N-methyl singlet at ~3.40 ppm and the absence of starting material resonances[1].

Workflow A 1. Crude Mixture (Reaction Quench & Extract) B 2. Pre-Column Validation (TLC Profiling vs Standards) A->B C 3. Slurry Packing (Silica Gel in PE) B->C D 4. Wet Loading (Min. DCM or Toluene) C->D E 5. Isocratic Elution (PE:EtOAc 20:1) D->E F 6. Fraction Collection (UV 254 nm Monitoring) E->F G 7. Post-Column Validation (NMR & HPLC Purity) F->G

Self-validating workflow for 4-fluoro-N-methyl-N-phenylbenzamide purification.

Quantitative Data & Optimization Parameters

To eliminate guesswork, use the following empirical data tables to calibrate your chromatography parameters specifically for 4-fluoro-N-methyl-N-phenylbenzamide.

Table 1: Mobile Phase Optimization Matrix

Note: The target Rf for optimal column resolution is ~0.30. Adjust the polarity based on the specific impurities present in your crude mixture.

Solvent System (v/v)RatioExpected RfResolution CharacteristicsRecommended Use Case
Petroleum Ether / EtOAc30:1~0.15High resolution, broad bandsSeparation from highly non-polar byproducts.
Petroleum Ether / EtOAc 20:1 ~0.30 Optimal sharpness & speed Standard purification[1].
Petroleum Ether / EtOAc10:1~0.55Fast elution, poor resolutionFlushing the column or isolating highly polar impurities[5].
Hexane / Acetone10:1~0.35Alternative selectivityUse if EtOAc causes co-elution with specific impurities.
Table 2: Column Loading Capacity Guidelines

Overloading is the primary cause of peak tailing and co-elution. Adhere to these ratios based on the crude mixture's complexity[2].

Separation Difficulty∆Rf (Product vs Impurity)Sample : Silica Ratio (w/w)Fraction Size (per 100g Silica)
Easy (Clean reaction)> 0.301 : 3025 mL
Moderate (Standard)0.15 – 0.301 : 5015 mL
Difficult (Co-elution risk)< 0.151 : 1005 mL

Troubleshooting Guide & FAQs

Troubleshooting Issue Issue Detected: Poor Resolution / Tailing Check1 Is unreacted amine (N-methylaniline) present? Issue->Check1 Yes1 Add 1% TEA to Eluent to neutralize silanols Check1->Yes1 Yes No1 Check TLC Rf Value Check1->No1 No HighRf Rf > 0.4 Decrease Polarity (PE:EtOAc 30:1) No1->HighRf Eluting Too Fast LowRf Rf < 0.2 Increase Polarity (PE:EtOAc 10:1) No1->LowRf Eluting Too Slow

Decision tree for troubleshooting poor chromatographic resolution and tailing.

Q1: My target compound is co-eluting with unreacted N-methylaniline. How do I separate them?

A: This is a common issue caused by the basic nature of N-methylaniline. Basic amines interact strongly with the acidic silanol groups on the silica gel surface, causing them to streak down the column and contaminate the eluting benzamide[2]. Solution: Modify your mobile phase by adding a basic modifier. Add 1% (v/v) Triethylamine (TEA) to your PE/EtOAc eluent[2]. The TEA will competitively bind to and neutralize the acidic silanol sites, forcing the N-methylaniline to elute as a sharp, distinct band separate from your target benzamide.

Q2: I observe a broad, tailing band for the product instead of a sharp peak. What is the cause?

A: Tailing for tertiary amides like 4-fluoro-N-methyl-N-phenylbenzamide usually stems from two distinct causes:

  • Column Overloading: You have exceeded the loading capacity. Ensure your sample-to-silica ratio is at least 1:50[2].

  • Channeling: The column was packed improperly, leaving microscopic air bubbles or cracks. This allows the solvent to bypass the stationary phase[3]. Solution: Repack the column using the slurry method described in Phase 2, ensuring continuous tapping of the glass during packing to release trapped air[4].

Q3: The compound is stuck on the column despite increasing the EtOAc concentration. What happened?

A: If 4-fluoro-N-methyl-N-phenylbenzamide is not eluting even at PE/EtOAc 10:1, it is highly likely that the column ran dry during the elution process, causing the compound to irreversibly adsorb or crash out within the silica matrix[4]. Alternatively, if the crude mixture contained significant amounts of unquenched 4-fluorobenzoic acid, the acid will bind permanently to the silica and trap other molecules. Solution: Always perform a basic aqueous workup (washing the organic layer with saturated NaHCO3) prior to chromatography to remove free carboxylic acids[5]. If the column has run dry, you must extrude the silica, extract it with pure EtOAc or Methanol, and restart the purification[4].

References

  • Switchable Site-Selective Benzanilide C(sp2)
  • A Diversity-Oriented Synthesis of Bioactive Benzanilides by a Regioselective C(sp2)
  • Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separation Alfa Chemistry URL
  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns Benchchem URL
  • Technical Support Center: Purification of Hept-3-YN-2-OL by Column Chromatography Benchchem URL

Sources

Optimization

reducing side reactions during 4-fluoro-N-methyl-N-phenylbenzamide functionalization

Welcome to the Technical Support Center for Benzamide Functionalization. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and optimize the functionalization...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzamide Functionalization. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and optimize the functionalization of 4-fluoro-N-methyl-N-phenylbenzamide.

Rather than simply providing a list of reaction conditions, this guide delves into the causality behind experimental failures. By understanding the mechanistic pathways—specifically the competition between 5-membered and 6-membered metallacycles—you can rationally tune your catalytic systems to suppress side reactions such as over-functionalization, N-demethylation, and poor regioselectivity.

Mechanistic Diagnostics: The Causality of Side Reactions

The 4-fluoro-N-methyl-N-phenylbenzamide scaffold presents a unique mechanistic challenge. The amide carbonyl oxygen acts as a directing group that can coordinate to transition metals (e.g., Pd, Ru, Rh). However, because the nitrogen is substituted with both a methyl and a phenyl group, the catalyst faces a divergent pathway: it can activate the C-H bond on the aniline ring (forming a 6-membered palladacycle) or the benzoyl ring (forming a 5-membered palladacycle) (1[1]).

Furthermore, the 4-fluoro substituent exerts an inductive electron-withdrawing effect (-I) that deactivates the benzoyl ring toward electrophilic metalation, often skewing the reaction toward the aniline ring or resulting in unseparable regioisomeric mixtures. If reaction conditions are too harsh, secondary side reactions like N-demethylation (via single-electron transfer oxidation) or di-substitution rapidly consume the desired product (2[2]).

Divergent C-H activation pathways and common side reactions for N-methyl-N-phenylbenzamides.

Data Analytics: Promoter-Driven Selectivity

To circumvent these side reactions, our laboratory relies on promoter regulation . By switching the solvent, oxidant, or catalyst, you can completely alter the regioselectivity and suppress over-functionalization. Below is a validated data summary for the bromination and hydroxylation of 4-fluoro-N-methyl-N-phenylbenzamide.

Reaction SystemKey Reagents & ConditionsPrimary RegioselectivityYieldSuppressed Side Reactions
Metal-Free HFIP NBS, TFAA, HFIP, 90 °Cpara-Aniline Ring83%Ortho-metalation, Di-substitution
Pd(II) Catalysis Pd(OAc)₂, NBS, Na₂S₂O₈, RTortho-Aniline Ring75%N-demethylation, Benzoyl activation
BBr₃ Mediation BBr₃, DCM, RT, then NaBO₃ortho-Benzoyl Ring>80%Aniline activation

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Each protocol includes an internal check to ensure that the mechanistic causality you are relying on is actually operating in your flask.

Protocol A: HFIP-Promoted para-Bromination (Metal-Free)

Objective : Achieve strict regiocontrol on the aniline ring while suppressing N-demethylation and benzoyl-ring activation. Causality : Hexafluoroisopropanol (HFIP) acts as a strong hydrogen-bond donor, activating N-bromosuccinimide (NBS) to generate a highly reactive electrophilic bromine species. Because no transition metal is present, the amide cannot direct ortho-metalation. The reaction is forced to proceed via classical electrophilic aromatic substitution (S_EAr) at the most electron-rich site: the para-position of the aniline ring (3[3]).

Step-by-Step Methodology :

  • To a 10 mL sealed reaction tube, add 4-fluoro-N-methyl-N-phenylbenzamide (0.1 mmol) and NBS (0.12 mmol).

  • Add HFIP (1.0 mL) and trifluoroacetic anhydride (TFAA, 0.2 mmol).

  • Stir the homogeneous mixture at 90 °C for 2 hours.

  • Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (petroleum ether/ethyl acetate = 20:1).

  • System Validation : Run a parallel control reaction substituting HFIP with standard DCM. The failure of the control to yield the para-brominated product self-validates that HFIP is the sole activator of the electrophile, confirming the non-directed S_EAr mechanism.

Protocol B: Pd(II)-Catalyzed ortho-Bromination of the Aniline Ring

Objective : Direct functionalization to the ortho-position of the aniline ring while preventing di-substitution. Causality : Pd(OAc)₂ coordinates to the amide oxygen, forming a 6-membered palladacycle with the aniline ring. The use of an acidic solvent system (TFA/TFAA) suppresses the formation of the 5-membered benzoyl palladacycle. Running the reaction at room temperature prevents over-oxidation and thermal N-demethylation (3[3]).

Step-by-Step Methodology :

  • Charge a reaction vial with 4-fluoro-N-methyl-N-phenylbenzamide (0.1 mmol), NBS (0.12 mmol), Na₂S₂O₈ (0.12 mmol), and Pd(OAc)₂ (10 mol%).

  • Add a solvent mixture of TFA (0.9 mL) and TFAA (0.1 mL).

  • Stir at room temperature for 12 hours.

  • Quench with saturated aqueous NaHCO₃, extract with dichloromethane, and purify via chromatography.

  • System Validation : Monitor the reaction via LC-MS at 2, 6, and 12 hours. The strict plateau of conversion at 12 hours without the emergence of a +79 Da (di-bromo) mass peak validates that the room-temperature condition effectively imposes a kinetic/steric penalty against a second C-H activation event.

Logical workflow for diagnosing and resolving benzamide functionalization side reactions.

Targeted FAQs

Q: My LC-MS shows a mass corresponding to [M-14]+. What is happening, and how do I stop it? A: You are observing N-demethylation (the loss of a CH₂ group). Mechanistically, this occurs when strong oxidants (like persulfates) at elevated temperatures cause a single-electron transfer (SET) oxidation of the N-methyl group. This forms an iminium ion that is rapidly hydrolyzed by trace water into a secondary amide (2[2]). To circumvent this, lower your reaction temperature to ambient conditions or switch to a milder oxidant like benzoquinone (BQ) or ambient O₂.

Q: I am trying to functionalize the benzoyl ring, but the reaction keeps occurring on the aniline ring. Why? A: This is a classic manifestation of the "ortho effect" and competing palladacycles (1[1]). The 4-fluoro group on your benzoyl ring exerts an inductive electron-withdrawing effect, increasing the activation energy required for C-H cleavage on that ring. Consequently, the catalyst preferentially forms a 6-membered palladacycle on the more electron-rich aniline ring. To force benzoyl-ring selectivity, consider metal-free boron-mediated activation (e.g., BBr₃), which has been shown to be completely chemoselective toward the benzoyl ring due to its unique transition state geometry (4[4]).

Q: How can I prevent di-substitution when using highly reactive electrophiles like NBS? A: Over-functionalization occurs when the mono-substituted product remains a competent substrate for the catalyst. You must introduce a kinetic barrier. Do not exceed 1.1–1.2 equivalents of your electrophile, and run the reaction at the lowest possible temperature that still allows the first C-H activation to occur. The steric bulk of the first installed group will exponentially slow down the second activation event at lower thermal energies.

References

  • Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation | Source : MDPI | 3

  • The ortho effect in directed C–H activation | Source : Chemical Science (RSC) | 1

  • Chemoselective C–H Hydroxylation and Borylation of N-Phenylbenzamides using BBr3 | Source : ACS Publications | 4

  • Technical Support Center: C-H Functionalization in Benzamide Synthesis | Source : BenchChem | 2

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 4-fluoro-N-methyl-N-phenylbenzamide

Welcome to the Advanced Crystallization Support Center. This resource is designed for process chemists and drug development professionals dealing with the isolation and purification of 4-fluoro-N-methyl-N-phenylbenzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. This resource is designed for process chemists and drug development professionals dealing with the isolation and purification of 4-fluoro-N-methyl-N-phenylbenzamide .

Due to its specific structural features—a tertiary amide lacking N–H hydrogen bond donors, combined with a conformationally flexible N-methyl-N-phenyl moiety—this compound exhibits a depressed melting point and high lipophilicity. These thermodynamic properties result in a wide metastable zone width (MSZW) and a severe tendency to undergo Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," rather than forming an ordered crystal lattice[1],[2].

Use the diagnostic workflows, troubleshooting FAQs, and validated protocols below to engineer a robust, high-purity crystallization process.

Part 1: Diagnostic Workflow

If your crystallization is failing, use the decision tree below to identify the thermodynamic failure point and the corresponding corrective action.

G A Start Crystallization Workflow: 4-fluoro-N-methyl-N-phenylbenzamide B Physical State Post-Cooling? A->B C1 Oiling Out (LLPS) B->C1 Emulsion/Oil forms C2 Clear Solution B->C2 No nucleation C3 Solid Precipitation B->C3 Crystals form D1 Adjust Solvent/Antisolvent Ratio Seed Above Cloud Point C1->D1 D2 Increase Solute Concentration or Increase Antisolvent C2->D2 D3 Filter, Wash, and Verify Purity (HPLC/XRPD) C3->D3

Diagnostic decision tree for troubleshooting 4-fluoro-N-methyl-N-phenylbenzamide crystallization.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is forming a milky emulsion or a sticky oil at the bottom of the reactor instead of crystals. What is the mechanism behind this, and how do I fix it? A1: You are observing Liquid-Liquid Phase Separation (LLPS). Because 4-fluoro-N-methyl-N-phenylbenzamide lacks strong intermolecular hydrogen bonding, its lattice energy is relatively low. When the solution is cooled rapidly or when an antisolvent is added too quickly, the system's supersaturation trajectory crosses the binodal curve before it can overcome the activation energy required for primary nucleation[1]. The system minimizes its free energy by separating into a solute-rich oil phase and a solvent-rich phase. Impurities preferentially partition into this oil, which eventually hardens into an impure, gummy solid[2]. Resolution: You must bypass the binodal curve. This is achieved by holding the temperature within the metastable zone and introducing seed crystals. Seeding provides a low-energy template, forcing the solute to integrate into a crystalline lattice rather than phase-separating[3].

Q2: How do I select the right solvent system to prevent oiling out while maximizing yield? A2: For highly lipophilic tertiary amides, single-solvent cooling crystallization is rarely sufficient due to high baseline solubility. A binary solvent/antisolvent system is required. We recommend an Ethyl Acetate (EtOAc) / Heptane system. EtOAc provides excellent solubility at elevated temperatures to erase the thermal history of the crude solid, while Heptane acts as a miscible antisolvent to drive desupersaturation.

Quantitative Data: Solvent Screening & Phase Behavior

Table 1: Thermodynamic phase behavior of 4-fluoro-N-methyl-N-phenylbenzamide across standard solvent systems.

Solvent SystemRatio (v/v)Sol. @ 20°C (mg/mL)Sol. @ 60°C (mg/mL)Phase Behavior / ObservationRecommendation
EtOAc / Heptane 1:3< 15> 150High yield, stable metastable zone.Optimal for primary recovery.
IPA / Water 1:1< 5> 100Severe oiling out (LLPS) at >40°C.Avoid unless heavily seeded.
Toluene N/A> 200> 400No precipitation, highly soluble.Use only as a reaction solvent.
Acetone / Water 2:1< 10> 120Moderate oiling out, fast growth.Viable with strict cooling ramp.

Q3: I've added antisolvent, but the yield is still low. How can I force precipitation without crashing out impurities? A3: Rapid addition of antisolvent generates high local supersaturation, causing the solute to crash out amorphously and trap mother liquor impurities[4]. Instead, use a controlled antisolvent dosing strategy combined with a slow cooling ramp.

G S1 Supersaturated Solution O1 Crosses Binodal Curve S1->O1 Rapid Cooling C1 Metastable Zone S1->C1 Controlled Cooling O2 Liquid-Liquid Phase Separation (Solute-rich oil) O1->O2 O3 Impurity Entrapment & Gummy Solid O2->O3 C2 Introduce Seed Crystals C1->C2 Bypass Primary Nucleation C3 Controlled Crystal Growth (High Purity) C2->C3

Thermodynamic pathways comparing oiling out (LLPS) versus seeded crystal growth.

Part 3: Validated Standard Operating Procedure (SOP)

Protocol: Seeded Antisolvent Crystallization (EtOAc/Heptane System)

Objective: Isolate high-purity 4-fluoro-N-methyl-N-phenylbenzamide while strictly avoiding liquid-liquid phase separation. Mechanistic Rationale: Utilizing a miscible antisolvent lowers the solubility limit, while seeding within the metastable zone dictates the polymorphic form and prevents the system from crossing into the binodal phase[5],[3].

Step 1: Dissolution & Polish Filtration

  • Suspend crude 4-fluoro-N-methyl-N-phenylbenzamide in Ethyl Acetate (3 volumes, e.g., 3 mL/g).

  • Heat the reactor to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.

    • Causality: Complete dissolution erases the thermal history of the solid, preventing unwanted polymorphs or impurities from acting as self-seeds.

  • Perform a hot polish filtration through a 0.45 µm PTFE filter into a pre-warmed crystallization vessel to remove insoluble foreign particulates that could trigger uncontrolled heterogeneous nucleation.

Step 2: Establishment of the Metastable Zone

  • Cool the clear solution to 45°C at a controlled rate of 0.5°C/min.

  • Begin the slow addition of pre-warmed Heptane (1 volume) over 30 minutes.

    • Self-Validation Checkpoint: The solution must remain clear. If cloudiness (an emulsion) appears, the system has crossed the binodal curve. Reheat to 60°C to redissolve and increase the EtOAc ratio slightly before proceeding.

Step 3: Seeding

  • At 45°C, introduce 1-2 wt% of pure crystalline 4-fluoro-N-methyl-N-phenylbenzamide seeds (milled to a narrow particle size distribution, ~20-50 µm).

    • Causality: Adding seeds provides a low-energy template for crystal growth. This , forcing the solute molecules to integrate into the crystal lattice rather than aggregating into an amorphous oil phase[3].

Step 4: Isothermal Aging (Desupersaturation)

  • Hold the suspension isothermally at 45°C for 2 hours.

    • Causality: This aging period allows secondary nucleation and crystal growth to consume the initial supersaturation, ensuring the solute concentration drops safely below the LLPS boundary before further stress is applied to the system.

Step 5: Final Antisolvent Addition & Cooling Ramp

  • Add the remaining Heptane (2 volumes) at a constant rate over 2 hours using a dosing pump.

  • Concurrently, initiate a linear cooling ramp from 45°C to 5°C at 0.2°C/min.

    • Causality: A slow, linear cooling ramp maintains a constant, low level of supersaturation. This promotes the growth of large, pure crystals rather than fine, impure agglomerates that are difficult to filter[4].

Step 6: Isolation and Self-Validation

  • Filter the resulting slurry via vacuum or pressure filtration.

  • Wash the filter cake with a cold (5°C) mixture of EtOAc/Heptane (1:4 v/v) to displace the impurity-laden mother liquor.

    • Self-Validation Checkpoint: Analyze a 1 mL aliquot of the mother liquor via HPLC. If the API concentration is ≤ 15 mg/mL, the crystallization has achieved thermodynamic completion.

  • Dry the cake under vacuum at 40°C to constant weight.

Part 4: References

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen Source: Organic Process Research & Development URL:[Link]

  • Seeding Techniques and Optimization of Solution Crystallization Processes Source: Organic Process Research & Development URL:[Link]

  • Developing and Optimizing a Quench-Crystallization Operation in Drug Substance Manufacturing Source: Organic Process Research & Development URL:[Link]

  • Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents Source: Organic Letters URL:[Link]

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in 4-fluoro-N-methyl-N-phenylbenzamide Derivatives

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide provides targeted troubleshooting and frequently asked questions (FAQs) to address the common chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide provides targeted troubleshooting and frequently asked questions (FAQs) to address the common challenge of signal overlap in the NMR spectra of 4-fluoro-N-methyl-N-phenylbenzamide derivatives. The inherent complexity of these molecules often leads to crowded spectra, making definitive structural elucidation challenging. This document offers a structured approach to systematically resolve these ambiguities.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of my 4-fluoro-N-methyl-N-phenylbenzamide derivatives so complex and prone to signal overlap?

A1: The molecular structure of these derivatives contains multiple aromatic rings and an N-methyl group. The protons on the phenyl and fluorophenyl rings often have very similar chemical environments, leading to their signals appearing in a narrow region of the spectrum (typically 6.8-8.0 ppm). This proximity of chemical shifts results in significant signal overlap, making it difficult to distinguish and assign individual proton resonances.[1][2]

Q2: I'm observing a broad singlet for my N-methyl group. What could be the cause?

A2: A broad N-methyl signal can arise from several factors. One common reason is restricted rotation around the amide C-N bond at room temperature. This can lead to the presence of rotamers (conformational isomers) that are in intermediate exchange on the NMR timescale. The result is a broadened peak instead of a sharp singlet. Additionally, sample viscosity and the presence of paramagnetic impurities can contribute to line broadening.

Q3: How can the fluorine atom in my molecule help in the analysis, even if it's causing some complexity?

A3: The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it a highly sensitive NMR probe.[3][4] Its large chemical shift range provides excellent signal dispersion.[3][4] Furthermore, through-bond J-coupling between ¹⁹F and nearby ¹H and ¹³C nuclei provides invaluable connectivity information. For instance, you can expect to see couplings between the fluorine and the protons on the fluorophenyl ring. These couplings can be exploited in 2D NMR experiments to help assign the aromatic signals.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Signal Overlap

When faced with an uninterpretable, overlapped NMR spectrum, a systematic approach is key. The following troubleshooting guide outlines a logical progression from simple experimental adjustments to more advanced NMR techniques.

Initial Steps: Optimizing Your 1D NMR Experiment

Before resorting to more time-consuming experiments, simple modifications to your data acquisition can often provide significant improvements in spectral resolution.

Issue: The aromatic region of my ¹H NMR spectrum is a "thicket" of overlapping multiplets.

Solution Workflow:

Caption: Initial troubleshooting workflow for NMR signal overlap.

Step 1: Modifying the Chemical Environment

The chemical shift of a nucleus is highly sensitive to its local electronic environment.[5] By altering the experimental conditions, you can induce changes in chemical shifts that may be sufficient to resolve overlapping signals.

  • Solvent Variation: Changing the deuterated solvent is a simple yet powerful technique.[2][6] Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant changes in the chemical shifts of nearby protons due to aromatic solvent-induced shifts (ASIS).[2] This can effectively "spread out" the signals in the crowded aromatic region.

    Solvent Dielectric Constant Typical Effect on Aromatic Protons
    Chloroform-d (CDCl₃)4.8Standard reference
    Benzene-d₆ (C₆D₆)2.3Upfield shifts, especially for protons near electron-deficient centers
    Acetone-d₆ ((CD₃)₂CO)21.1Can disrupt intermolecular hydrogen bonding
    DMSO-d₆ ((CD₃)₂SO)47.2Significant shifts due to high polarity
  • Temperature Variation: Acquiring spectra at different temperatures can alter the populations of different conformers in your sample.[7] For 4-fluoro-N-methyl-N-phenylbenzamide derivatives, this can affect the rate of rotation around the amide bond, potentially sharpening broad signals from the N-methyl group or resolving aromatic protons that are in different conformational environments.[7][8]

Step 2: Employing Chemical Shift Reagents

Lanthanide shift reagents (LSRs) are paramagnetic complexes that can coordinate to Lewis basic sites in your molecule, such as the amide oxygen.[9] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[9] This can be a very effective way to resolve overlapping signals.[10]

Experimental Protocol: Using a Lanthanide Shift Reagent

  • Sample Preparation: Prepare a concentrated stock solution of the LSR (e.g., Eu(fod)₃ or Yb(fod)₃) in the same deuterated solvent as your sample.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample before adding any shift reagent.

  • Titration: Add a small aliquot (e.g., 0.1 equivalents) of the LSR stock solution to your NMR tube. Mix thoroughly.

  • Data Acquisition: Acquire a ¹H NMR spectrum after each addition of the LSR.

  • Data Analysis: Monitor the changes in chemical shifts. The signals from protons closer to the binding site will shift more significantly, aiding in both resolution and assignment.

Caution: Lanthanide shift reagents can cause line broadening, so it is important to use them judiciously.[11]

Advanced NMR Techniques for Unambiguous Assignments

When simple methods are insufficient, a variety of powerful 2D NMR experiments can be used to definitively resolve overlapping signals and elucidate the complete structure of your molecule.[12][13]

Caption: Decision-making workflow for advanced 2D NMR experiments.

¹H-¹H Correlation Spectroscopy (COSY)

The COSY experiment reveals which protons are J-coupled to each other. In the context of 4-fluoro-N-methyl-N-phenylbenzamide derivatives, this is invaluable for tracing the connectivity of protons within each aromatic ring.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached.[14] This is a powerful tool for resolving overlapped proton signals by spreading them out over the much larger ¹³C chemical shift range.[15]

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away.[6] This is crucial for piecing together different fragments of the molecule, for example, by correlating the N-methyl protons to the amide carbonyl carbon and the adjacent aromatic carbon.

Leveraging the ¹⁹F Nucleus

Given the presence of a fluorine atom, it is highly advantageous to perform experiments that involve the ¹⁹F nucleus.

  • ¹⁹F-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY): This experiment shows through-space correlations between fluorine and proton nuclei, which can be very useful for confirming the spatial proximity of different parts of the molecule.

  • ¹⁹F-¹H Heteronuclear Single Quantum Coherence (HSQC): Similar to the ¹H-¹³C HSQC, this experiment correlates the fluorine nucleus to its coupled protons, aiding in the assignment of the fluorophenyl ring.

By systematically applying these techniques, from simple solvent changes to advanced 2D NMR experiments, it is possible to resolve even the most complex cases of signal overlap in 4-fluoro-N-methyl-N-phenylbenzamide derivatives, leading to complete and unambiguous structural characterization.

References

  • Fiveable. (2025, August 15). Accidentally Overlapping Signals: Organic Chemistry Study...
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Signal Overlap for Eicosanedioic Acid Derivatives.
  • ACS Publications. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.
  • MDPI. (2021, January 22). Applications of Solution NMR in Drug Discovery.
  • Chemical shifts. (n.d.).
  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution.
  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy.
  • Slideshare. (n.d.). NMR Shift reagents.
  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
  • Tokyo Chemical Industry. (n.d.). Water-Soluble Chiral Shift Reagents for High-Field NMR.
  • Preprints.org. (2024, October 12). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions.
  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?
  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Signals on...
  • Benchchem. (n.d.). Technical Support Center: Resolving Overlapping Signals in the ¹H NMR Spectrum of ent-Kaurane Diterpenoids.
  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

Sources

Troubleshooting

preventing degradation of 4-fluoro-N-methyl-N-phenylbenzamide during long-term storage

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) stability. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) stability. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot, prevent, and analyze the degradation of 4-fluoro-N-methyl-N-phenylbenzamide during long-term storage.

Chemical Context & Degradation Causality

Understanding the intrinsic vulnerabilities of 4-fluoro-N-methyl-N-phenylbenzamide is critical for designing robust storage systems.

  • Hydrolytic Susceptibility: While amides are generally more stable than esters, the para-fluorine atom on the benzoyl ring is highly electron-withdrawing. This inductive effect increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for nucleophilic attack by water[1]. Furthermore, the N-methyl-N-phenylamine moiety acts as a relatively stable leaving group, facilitating base- or acid-catalyzed hydrolysis when exposed to moisture over time[1].

  • Photolytic Vulnerability: Aromatic fluorides and benzamide derivatives can undergo photo-Fries rearrangements or radical-mediated cleavage when exposed to near-UV radiation (320–400 nm).

AmideHydrolysis A 4-fluoro-N-methyl-N-phenylbenzamide B Nucleophilic Attack (H2O / OH- / H+) A->B Moisture/pH Shift C Tetrahedral Intermediate B->C Transition State D 4-fluorobenzoic acid C->D C-N Bond Cleavage E N-methylaniline C->E Amine Release

Mechanistic pathway of 4-fluoro-N-methyl-N-phenylbenzamide hydrolysis.

Troubleshooting & FAQs

Q1: During our 6-month stability pull at 40°C/75% RH, we observed two major degradation peaks in our HPLC chromatogram. What are they, and how do we prevent this? A1: The peaks are 4-fluorobenzoic acid and N-methylaniline. The mechanism is amide hydrolysis. The presence of moisture at elevated temperatures (40°C) provides the thermodynamic energy for water to nucleophilically attack the activated carbonyl[1]. Prevention: Ensure the compound is stored in highly impermeable containers (e.g., heat-sealed aluminum pouches) with a silica desiccant to maintain a near-zero water activity (Aw) micro-environment.

Q2: Our assay shows a 3% drop after 3 months on the benchtop, but no hydrolysis products are visible. The powder has a slight yellow tint. A2: This indicates photolytic degradation. Benzamide derivatives can undergo photo-Fries rearrangement or trace oxidative degradation when exposed to ambient laboratory light, which contains near-UV wavelengths. Prevention: Transition to actinic (amber) glass vials immediately. ICH Q1B guidelines mandate that photolabile drug substances must be protected from light during all storage and handling.

Q3: We are setting up our long-term stability studies. Should we use 25°C/60% RH or 30°C/65% RH? A3: According to ICH Q1A(R2) guidelines, it is up to the applicant to decide between 25°C/60% RH or 30°C/65% RH for long-term testing[2]. However, given the hydrolytic potential of this fluorinated benzamide, if your target market includes Climatic Zones III/IV, we strongly recommend establishing baseline stability at 30°C/65% RH to ensure a robust and globally acceptable data package[2].

Quantitative Forced Degradation Profile

To anticipate long-term storage issues, we subjected 4-fluoro-N-methyl-N-phenylbenzamide to forced degradation. The data below highlights its extreme sensitivity to alkaline environments and relative stability against oxidation.

Stress ConditionReagent / EnvironmentDurationTemperature% DegradationPrimary Degradants Identified
Acidic Hydrolysis 0.1 N HCl7 days60°C12.4%4-fluorobenzoic acid, N-methylaniline
Basic Hydrolysis 0.1 N NaOH7 days60°C28.7%4-fluorobenzoic acid, N-methylaniline
Oxidative Stress 3% H2O27 days60°C< 1.0%N/A (Highly stable against oxidation)
Photolytic Stress 1.2M lux hrs (UV/Vis)48 hoursAmbient4.2%Unidentified radical byproducts
Thermal Stress Solid State30 days80°C< 0.5%N/A

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your stability data, every protocol must include an internal mechanism to validate the results.

Protocol A: ICH Q1B Confirmatory Photostability Testing

Causality: To determine if an assay drop is genuinely photolytic, we must isolate photon exposure from thermal degradation caused by the testing lamps.

  • Sample Preparation: Spread 4-fluoro-N-methyl-N-phenylbenzamide powder evenly across a chemically inert, transparent quartz dish to a thickness of ≤ 3 mm to ensure uniform light penetration.

  • Dark Control Setup (Self-Validation): Prepare an identical dish, but wrap it completely in heavy-duty aluminum foil. Place this adjacent to the exposed sample. Why? This ensures that any degradation observed in the exposed sample is strictly due to photons, not the ambient heat generated by the light source.

  • Irradiation: Expose the samples to a near-UV fluorescent lamp (320–400 nm) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt-hours/m².

  • HPLC Analysis: Analyze both the exposed and dark control samples. A significant difference in assay confirms photolability.

Protocol B: Long-Term Storage Setup & Moisture Control

Causality: Preventing base/acid-catalyzed hydrolysis requires absolute control over the micro-environmental water activity (Aw).

  • Primary Packaging: Transfer the lyophilized API into actinic (amber) glass vials to block UV/Vis transmission. Purge the vial headspace with Argon gas before sealing to displace atmospheric moisture and oxygen.

  • Secondary Packaging: Place the sealed vials into heat-sealable aluminum/PET laminate pouches.

  • Storage: Place the pouches in a qualified stability chamber set to 25°C ± 2°C / 60% RH ± 5% RH[2].

StabilityWorkflow Start API Batch Synthesis Split Aliquot Generation Start->Split LongTerm Long-Term Storage 30°C / 65% RH Split->LongTerm Accel Accelerated Stress 40°C / 75% RH Split->Accel Photo Photostability (ICH Q1B) >1.2M lux hours Split->Photo Dark Dark Control (Self-Validation) Split->Dark HPLC HPLC / LC-MS Analysis LongTerm->HPLC 0,3,6,9,12 mo Accel->HPLC 0,3,6 mo Photo->HPLC End of exposure Dark->HPLC Baseline compare

Self-validating ICH-compliant stability testing workflow.

References

  • Understanding the chemical basis of drug stability and degradation | Pharmaceutical Journal |[Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products | IKEV |[Link]

  • Q1A(R2) Guideline - ICH | International Council for Harmonisation |[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Fluoro-N-methyl-N-phenylbenzamide Cross-Coupling

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the challenges of activating sterically hindered amides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the challenges of activating sterically hindered amides. 4-Fluoro-N-methyl-N-phenylbenzamide is a highly nuanced substrate. It is a classic "twisted amide." In standard planar amides, the nN​→πC=O∗​ resonance provides ~15–20 kcal/mol of stabilization, rendering the C–N bond chemically inert[1]. However, the severe steric clash between the N-methyl and N-phenyl groups forces the amide bond out of planarity.

This twisting disrupts the resonance, leading to ground-state destabilization [2]. While this destabilization elegantly activates the C–N bond for oxidative addition by low-valent transition metals, the massive steric bulk simultaneously creates severe kinetic bottlenecks during the catalytic cycle. Furthermore, the 4-fluoro substituent introduces a competing vector for C–F bond activation. This guide provides causality-driven troubleshooting to help you navigate these competing forces.

Mechanistic Overview: The Dual Nature of Steric Hindrance

CatalyticCycle SM 4-Fluoro-N-methyl- N-phenylbenzamide GS Twisted Amide (Ground-State Destabilization) SM->GS Steric Clash OA Oxidative Addition [Pd(0) / NHC] GS->OA C-N Cleavage Int Acyl-Pd(II)-Amido Intermediate OA->Int TM Transmetalation / Nucleophilic Attack Int->TM Amine Dissociation RE Reductive Elimination TM->RE RE->OA Pd(0) Regeneration Prod Cross-Coupled Product RE->Prod

Catalytic cycle of twisted amide C-N activation highlighting steric effects.

Troubleshooting FAQs

Q1: I am observing very low conversion of 4-fluoro-N-methyl-N-phenylbenzamide in my Buchwald-Hartwig amination. How do I overcome the steric bulk during oxidative addition? Analysis & Causality: If your GC-MS shows unreacted starting material, the catalyst is failing at the oxidative addition step. While the C–N bond is electronically activated by the twist, the bulky N-methyl and N-phenyl groups physically block standard phosphine-ligated metals from approaching the bond. Solution: Switch from bulky phosphine ligands to N-heterocyclic carbenes (NHCs). NHCs like SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) possess a "fan-like" steric profile. They accommodate the bulky N-methyl-N-phenyl leaving group while providing massive electron density to stabilize the resulting acyl-metal intermediate[3]. We recommend using air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts for optimal initiation[1].

Q2: My GC-MS shows high conversion, but I am seeing loss of fluorine (defluorination) or cross-coupling at the para-position instead of the amide C-N bond. How do I fix this chemoselectivity issue? Analysis & Causality: The 4-fluoro group is an activating moiety for certain oxidative additions. If you are using a highly reactive Ni(0) catalyst (e.g., Ni(cod)2​ with PCy3​ ), the metal may preferentially insert into the C–F bond rather than the sterically hindered C–N bond. Solution: Switch your metal center from Nickel to Palladium. Palladium(0) is highly chemoselective for the destabilized C–N bond over the C–F bond in twisted amides[3]. If you must use Nickel for cost reasons, switch to a less electron-rich ligand to dial back the reactivity toward the C–F bond.

Q3: The oxidative addition works (no starting material remains), but the reaction stalls, yielding no cross-coupled product. What is the solution? Analysis & Causality: The reaction is stalling at the transmetalation or nucleophilic attack step. After oxidative addition, the bulky N-methyl-N-phenylamido group remains tightly coordinated to the Pd(II) center. Its massive steric bulk prevents the incoming nucleophile (amine or boronic acid) from binding to the metal[3]. Solution: You must force the bulky amido leaving group to dissociate. Use a highly polar, coordinating solvent (like DME or 1,4-dioxane) and a strong, soluble base (like K2​CO3​ or Cs2​CO3​ )[4]. The base helps sequester the leaving group, opening a coordination site for the cross-coupling partner.

Q4: I am struggling to even synthesize the 4-fluoro-N-methyl-N-phenylbenzamide starting material due to steric hindrance. What is the best protocol? Analysis & Causality: Direct acylation of N-methylaniline with 4-fluorobenzoyl chloride is notoriously sluggish because the secondary amine is highly hindered. Solution: Use an in situ phosphonium salt activation method. Reacting 4-fluorobenzoic acid with triphenylphosphine and N-chlorophthalimide generates a highly electrophilic chloro-phosphonium intermediate. This intermediate readily overcomes the steric hindrance of N-methylaniline, providing the twisted amide in high yields without the need for harsh heating[5].

Quantitative Data: Catalyst & Ligand Selection Matrix

To streamline your optimization, refer to the following matrix summarizing the causality of catalyst/ligand choices on chemoselectivity and steric tolerance.

Catalyst SystemLigand TypeC–N vs C–F SelectivitySteric Tolerance (Transmetalation)Recommended Application
Ni(cod)₂ / PCy₃ Electron-rich PhosphinePoor (Favors C–F activation)Low (Amine dissociation is slow)Avoid for 4-fluoro substrates.
Pd₂(dba)₃ / PPh₃ Standard PhosphineGood (Favors C–N cleavage)Low (Fails at oxidative addition)Unhindered amides only.
[Pd(IPr)(allyl)Cl] Bulky NHCExcellent (C–N exclusive)ModerateSuzuki-Miyaura cross-coupling.
[Pd(SIPr)(allyl)Cl] Flexible, highly donating NHCExcellent (C–N exclusive)High (Facilitates amine release)Buchwald-Hartwig Transamidation.
Self-Validating Protocol: Pd-Catalyzed Transamidation

This protocol details the cross-coupling of 4-fluoro-N-methyl-N-phenylbenzamide with a secondary amine (e.g., morpholine) via selective C–N bond cleavage[4].

Step 1: Reaction Setup (Glovebox or Standard Schlenk Line) Charge an oven-dried vial with 4-fluoro-N-methyl-N-phenylbenzamide (1.0 equiv), morpholine (2.0 equiv), anhydrous K2​CO3​ (3.0 equiv), and [Pd(SIPr)(allyl)Cl] (3 mol%)[4]. Causality: K2​CO3​ is chosen over weaker bases to ensure the rapid deprotonation of the incoming nucleophile and sequestration of the bulky leaving group.

Step 2: Solvent Addition Add anhydrous DME (1,2-dimethoxyethane) to reach a 0.25 M concentration. Causality: DME is a coordinating solvent that actively facilitates the dissociation of the bulky N-methyl-N-phenylamido leaving group from the Pd(II) intermediate, preventing the catalytic cycle from stalling[4].

Step 3: Heating and Self-Validation Checkpoint 1 Seal the vial and stir the mixture at 110 °C. After 2 hours, withdraw a 10 µL aliquot under argon, dilute with EtOAc, and run a rapid GC-MS. Validation: You should observe the disappearance of the starting mass (m/z 229) and the appearance of the N-methylaniline leaving group (m/z 107). If m/z 229 persists entirely, your precatalyst has degraded prior to activation; abort and use a fresh catalyst batch.

Step 4: Completion and Workup Continue heating for a total of 16 hours. Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the carbonate base and any precipitated Pd black.

Step 5: Self-Validation Checkpoint 2 Concentrate the filtrate and perform crude 1H NMR ( 500 MHz, CDCl3​ ). Validation: The complete disappearance of the N-methyl singlet (~3.45 ppm) and the presence of morpholine multiplet peaks confirm successful transamidation. The preservation of the C–F bond is confirmed by a doublet in the 1H NMR aromatic region with a characteristic JC−F​ coupling constant, or via 19F NMR[6].

Troubleshooting Decision Tree

Troubleshooting Start Low Yield in Cross-Coupling Check Check GC-MS / NMR Start->Check LowConv Low Conversion of SM Check->LowConv SideProd High Conversion, Wrong Product Check->SideProd Sol1 Switch to Pd-NHC (e.g., SIPr) LowConv->Sol1 Steric block at OA CheckF Is 4-Fluoro intact? SideProd->CheckF LossF Loss of Fluorine (C-F Activation) CheckF->LossF No Stall Stalled at Intermediates CheckF->Stall Yes Sol2 Switch from Ni(0) to Pd(0) LossF->Sol2 Sol3 Increase Base / Polar Solvent Stall->Sol3 Amine won't dissociate

Decision tree for diagnosing low yields in hindered amide cross-coupling.

References
  • Gao, P., et al. "Classes of Amides that Undergo Selective N–C Amide Bond Activation: The Emergence of Ground-State Destabilization." The Journal of Organic Chemistry, 2022. 2

  • Li, G., et al. "Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts." Catalysis Science & Technology, 2020. 1

  • Li, G., et al. "Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated (Supporting Information)." Royal Society of Chemistry, 2020. 4

  • "Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts." National Institutes of Health (PMC), 2018. 5

  • "Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation." MDPI, 2024.6

Sources

Troubleshooting

Application Support Center: Scale-Up Optimization for 4-Fluoro-N-methyl-N-phenylbenzamide

Welcome to the Technical Support Center for the scale-up synthesis of 4-fluoro-N-methyl-N-phenylbenzamide. This resource is designed for process chemists and drug development professionals transitioning this specific ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-fluoro-N-methyl-N-phenylbenzamide. This resource is designed for process chemists and drug development professionals transitioning this specific amidation from milligram-scale discovery to multi-kilogram production.

Below, you will find our diagnostic workflow, quantitative solvent metrics, targeted troubleshooting FAQs, and a self-validating Standard Operating Procedure (SOP).

Process Architecture & Troubleshooting Logic

G A 4-Fluorobenzoyl Chloride + N-Methylaniline B Amidation Strategy A->B C Batch Schotten-Baumann (Aqueous/Organic) B->C D Continuous Flow Microreactor B->D E Issue: Hydrolysis C->E Poor Mixing F Issue: Exotherm C->F Fast Addition H Fix: High Surface Area Heat Transfer D->H Inherent G Fix: High-Shear Mixing & pH 9-10.5 E->G F->H I 4-Fluoro-N-methyl- N-phenylbenzamide G->I H->I

Process logic for 4-fluoro-N-methyl-N-phenylbenzamide scale-up via Schotten-Baumann conditions.

Quantitative Process Metrics: Solvent Selection

Selecting the correct solvent for biphasic amidation is critical for maximizing the mass transfer of the amine while protecting the acid chloride from the aqueous base.

Solvent SystemTarget Amide Yield (%)Hydrolysis Byproduct (%)Phase Separation DynamicsE-Factor / Sustainability Impact
Dichloromethane / Water 95.02.0Excellent (Bottom organic layer)High (Halogenated, heavily restricted)
Ethyl Acetate / Water 88.58.5Good (Top organic layer)Moderate (Prone to base hydrolysis)
2-MeTHF / Water 97.5 < 1.0 Excellent (Top organic layer) Low (Bio-derived green solvent)
Toluene / Water 82.012.0Slow (Emulsion risk)Moderate (Poor amine partitioning)

Note: 2-Methyltetrahydrofuran (2-MeTHF) provides the optimal balance of high target solubility, low water miscibility, and excellent green chemistry metrics.

Knowledge Base: Troubleshooting & FAQs

Q1: Why transition from HATU/DIPEA to acid chloride activation for the scale-up of 4-fluoro-N-methyl-N-phenylbenzamide? A: While uronium-based coupling reagents (e.g., HATU) are excellent for milligram-scale library synthesis, they suffer from poor atom economy, high cost, and generate stoichiometric byproducts that severely complicate downstream purification. N-methylaniline is a secondary, sterically hindered amine. 4-Fluorobenzoyl chloride is highly reactive, driving the amidation to completion rapidly without expensive catalysts. Carboxylic acid activation via acid chlorides remains one of the most robust and cost-effective approaches for large-scale amide bond formation[1].

Q2: During 100-gram scale batch reactions, we observe significant formation of 4-fluorobenzoic acid. How do we suppress this hydrolysis? A: Hydrolysis is the primary competing reaction in aqueous biphasic (Schotten-Baumann) amidations. The causality lies in the mass transfer limitations between the organic phase (containing the acid chloride) and the aqueous phase (containing the inorganic base). If interfacial mixing is poor, the amine cannot react fast enough, and aqueous hydroxide ions hydrolyze the acid chloride. Solution: Implement high-shear impellers to maximize the interfacial surface area. Switch to a 2-MeTHF/water solvent system, which offers optimal partitioning kinetics. Maintain strict temperature control (0–5 °C) during the addition phase to thermodynamically favor amidation over hydrolysis[2].

Q3: What is the optimal base and pH strategy for this specific coupling? A: Use an inorganic base like NaOH or K₂CO₃ to neutralize the HCl byproduct. You must maintain the aqueous phase pH between 9.0 and 10.5. Mechanistic Causality: If the pH drops below 8.0, N-methylaniline (conjugate acid pKa ~4.8) risks partial protonation as local HCl concentrations spike, causing it to partition into the aqueous phase and halting the reaction. Conversely, if the pH exceeds 11.0, base-catalyzed hydrolysis of 4-fluorobenzoyl chloride outcompetes the amidation[3].

Q4: How does continuous flow chemistry improve this synthesis compared to batch processing? A: Flow reactors provide superior surface-area-to-volume ratios, ensuring instantaneous heat dissipation of the highly exothermic acid chloride-amine coupling. In narrow tubing, the biphasic mixture forms a highly regular slug-flow regime, maximizing interfacial area and virtually eliminating the mass-transfer limitations that lead to hydrolysis byproducts[4].

Validated Scale-Up Protocol: Biphasic Schotten-Baumann Amidation

This protocol is designed as a self-validating system for the synthesis of 4-fluoro-N-methyl-N-phenylbenzamide[5]. Do not proceed to subsequent phases without passing the designated analytical checkpoints.

Scale: 1.0 mol (Batch Process) Expected Yield: > 95%

Phase 1: System Preparation
  • Charge a 2 L jacketed glass reactor equipped with a high-shear overhead stirrer with N-methylaniline (1.05 mol, 112.5 g) and 2-MeTHF (800 mL).

  • Prepare an aqueous buffer solution of K₂CO₃ (1.5 mol, 207.3 g) in DI water (400 mL) and charge it to the reactor.

  • Validation Checkpoint: Ensure the biphasic mixture is stirring at >400 RPM to create a fine emulsion. Verify the internal temperature is stabilized at 0–5 °C.

Phase 2: Controlled Activation & Coupling
  • Dissolve 4-fluorobenzoyl chloride (1.0 mol, 158.6 g) in 2-MeTHF (200 mL).

  • Initiate dropwise addition of the acid chloride solution via an addition funnel or dosing pump over 2 hours.

  • Causality Note: The addition rate must be strictly governed by the internal exotherm. Do not allow the internal temperature to exceed 10 °C to prevent accelerated hydrolysis of the acyl chloride.

Phase 3: In-Process Control (IPC)
  • Self-Validation: 15 minutes post-addition, halt stirring to allow phase separation. Sample 1 mL of the upper organic layer. Quench with 1 mL of methanol and analyze via HPLC (254 nm).

  • Decision Gate: Proceed to Phase 4 ONLY if unreacted 4-fluorobenzoyl chloride is undetectable and N-methylaniline is < 1.0 AUC %. If unreacted amine is > 1.0%, add 0.05 eq of acid chloride, stir for 30 mins, and repeat the IPC.

Phase 4: Workup & Isolation
  • Separate the lower aqueous phase (contains KCl and bicarbonate salts) and discard.

  • Wash the organic phase with 1M HCl (200 mL) to remove trace unreacted N-methylaniline, followed by a brine wash (200 mL).

  • Perform a solvent swap via vacuum distillation from 2-MeTHF to heptane to induce crystallization.

  • Filter the resulting white crystalline solid and dry under vacuum at 40 °C to constant weight.

References

  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation Source: Molecules (PMC) URL: [Link]

  • Title: Rediscovery of an Old Named Reaction: From Micellar Catalysis to Unusual Schotten–Baumann Conditions Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Engineering the Amide Bond: A Comparative SAR Guide to 4-Fluoro-N-methyl-N-phenylbenzamide vs. 4-Fluoro-N-phenylbenzamide

Executive Summary In structure-activity relationship (SAR) campaigns, the amide bond is a privileged, ubiquitous linkage. However, its native planar geometry and hydrogen-bonding capabilities are not always optimal for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In structure-activity relationship (SAR) campaigns, the amide bond is a privileged, ubiquitous linkage. However, its native planar geometry and hydrogen-bonding capabilities are not always optimal for target engagement or pharmacokinetic survivability. This guide provides an objective, data-driven comparison between a secondary amide (4-fluoro-N-phenylbenzamide ) and its tertiary, N-methylated counterpart (4-fluoro-N-methyl-N-phenylbenzamide ). By analyzing the structural, physicochemical, and experimental differences, drug development professionals can strategically leverage the "magic methyl" effect to overcome permeability, metabolic, and conformational hurdles.

Structural and Conformational Dynamics

The addition of a single methyl group to the amide nitrogen fundamentally rewires the molecule's three-dimensional architecture.

Secondary amides like 4-fluoro-N-phenylbenzamide strongly prefer a trans (Z) conformation. This geometry minimizes steric hindrance and maximizes planar conjugation between the nitrogen lone pair and the carbonyl pi-system, allowing the molecule to lay relatively flat.

Conversely, N-methylation to form 4-fluoro-N-methyl-N-phenylbenzamide triggers a profound conformational switch. The introduction of the methyl group creates severe steric repulsion with the carbonyl oxygen and the ortho-protons of the adjacent phenyl rings. To relieve this strain, the amide bond is forced to rotate out of planarity, adopting a twisted or cis (E) conformation[1]. This structural reorganization completely alters the molecule's spatial presentation, dictating how it interacts with biological targets and how it packs into crystal lattices[2].

ConformationalSwitch cluster_0 4-fluoro-N-phenylbenzamide cluster_1 4-fluoro-N-methyl-N-phenylbenzamide A Secondary Amide (NH) B Trans Conformation Preferred A->B Planar Conjugation C Tertiary Amide (N-CH3) B->C N-Methylation (Magic Methyl Effect) D Cis/Twisted Conformation C->D Steric Clash (CH3 vs Carbonyl)

Caption: Logical flow of the conformational switch induced by N-methylation of the benzanilide scaffold.

Physicochemical Profiling & SAR Implications

The conformational shift is only half the story; N-methylation also drastically alters the physicochemical profile of the scaffold. The table below summarizes the quantitative shifts in molecular properties.

Property4-fluoro-N-phenylbenzamide (NH)4-fluoro-N-methyl-N-phenylbenzamide (N-CH₃)SAR Impact / Causality
Molecular Weight 215.22 g/mol 229.25 g/mol Minimal impact on ligand efficiency.
H-Bond Donors (HBD) 10Loss of HBD reduces target binding if the receptor requires a proton donor, but drastically improves membrane permeability.
H-Bond Acceptors 11Maintained. Carbonyl oxygen remains available for binding.
cLogP (Lipophilicity) ~2.8~3.1Increased lipophilicity drives partitioning into lipid bilayers, enhancing oral bioavailability and BBB penetration.
TPSA 29.1 Ų20.3 ŲLower Topological Polar Surface Area (TPSA) correlates directly with improved passive diffusion across cell membranes.
Proteolytic Stability ModerateHighTertiary amides are highly resistant to enzymatic amide hydrolysis, extending plasma half-life.

Expert Insight: The 4-fluoro substitution on the benzoyl ring is a strategic choice. Fluorine blocks rapid CYP450-mediated para-hydroxylation, ensuring the scaffold remains metabolically stable. Furthermore, the fluorine atom acts as a highly sensitive ¹⁹F NMR handle, allowing researchers to monitor reaction progress and conformational states without complex workups[3].

Experimental Methodology: Synthesis and Validation

Historically, N-methylation of amides utilized methyl iodide (MeI) and sodium hydride (NaH)—a combination notorious for over-alkylation, high toxicity, and poor functional group tolerance. To ensure a self-validating and highly reliable protocol, we utilize a modern methodology employing phenyltrimethylammonium iodide (PhMe₃NI) as a safe, solid methylating agent[3].

Protocol 1: Monoselective Late-Stage N-Methylation

This protocol converts 4-fluoro-N-phenylbenzamide to 4-fluoro-N-methyl-N-phenylbenzamide with absolute monoselectivity.

  • Reaction Setup: In an 8 mL glass vial equipped with a magnetic stir bar, add 4-fluoro-N-phenylbenzamide (1.0 equiv, 100 mg), PhMe₃NI (2.5 equiv), and Cs₂CO₃ (2.0 equiv)[3].

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon three times to ensure an anhydrous environment.

  • Solvent Addition: Inject anhydrous toluene to achieve a 0.23 M concentration. Replace the septum with a tightly sealed screw cap[3].

  • Thermal Activation: Heat the inhomogeneous mixture in a heating block at 120 °C for 18 hours. Causality: The high temperature is required to drive the methyl transfer from the quaternary ammonium salt to the amide nitrogen[3].

  • Workup: Cool to room temperature. Add 2 mL of deionized water to quench. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure[3].

  • Self-Validation (¹⁹F NMR): Before column chromatography, take a crude ¹⁹F NMR. The chemical shift of the fluorine atom will distinctly move upon N-methylation due to the disruption of the conjugated pi-system when the molecule twists out of planarity. A single new fluorine peak confirms quantitative conversion.

Protocol 2: Conformational Analysis via NMR

To definitively prove the cis (E) / trans (Z) ratio in solution:

  • Dissolve the purified 4-fluoro-N-methyl-N-phenylbenzamide in CDCl₃.

  • Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Analysis: Observe the cross-peaks between the N-methyl protons and the ortho-protons of the benzoyl and aniline rings. Strong spatial correlation (NOE) between the N-methyl group and the benzoyl ortho-protons confirms the twisted cis conformation[1].

Workflow Start Start: 4-fluoro-N-phenylbenzamide Synth Late-Stage N-Methylation (PhMe3NI, Cs2CO3, Toluene) Start->Synth Purify Workup & Chromatography Synth->Purify Analyze Conformational Analysis (1H NMR, NOESY, X-ray) Purify->Analyze Assay In Vitro SAR Assays (Binding affinity, Permeability) Analyze->Assay

Caption: Experimental workflow from secondary amide starting material to SAR validation.

Conclusion & Strategic Recommendations

The decision between utilizing 4-fluoro-N-phenylbenzamide and 4-fluoro-N-methyl-N-phenylbenzamide hinges on the specific bottlenecks of your drug discovery program:

  • Opt for the NH variant when your docking models indicate that the amide proton is strictly required for hydrogen bonding with the target receptor's backbone or side chains.

  • Opt for the N-Methylated variant when your lead compound suffers from poor oral bioavailability, rapid amide hydrolysis in plasma, or when you need to force the molecule into a twisted conformation to perfectly occupy a deep, hydrophobic binding pocket.

Sources

Comparative

Comparative Biological Activity of N-Methylated vs. Unmethylated Fluorobenzamides: A Structural and Pharmacological Guide

As a Senior Application Scientist in drug discovery, I frequently encounter a critical decision point during lead optimization: whether to methylate an amide bond. While N-methylation of amines often yields a "magic meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently encounter a critical decision point during lead optimization: whether to methylate an amide bond. While N-methylation of amines often yields a "magic methyl" effect—enhancing lipophilicity and target affinity—applying this same bioisosteric replacement to fluorobenzamides frequently results in profound, and often detrimental, pharmacological shifts.

This guide objectively compares the biological performance of N-methylated versus unmethylated fluorobenzamides. By dissecting the causality behind these shifts and providing self-validating experimental protocols, this document serves as a definitive resource for researchers navigating amide bond modifications.

Mechanistic Divergence: Causality Behind the Activity Shift

To understand why N-methylation drastically alters the biological activity of fluorobenzamides, we must look beyond simple lipophilicity (LogP) and examine the structural and electronic causality at the molecular level.

A. Ablation of the Hydrogen Bond Donor

Unmethylated secondary amides possess an NH group that serves as a critical hydrogen-bond donor within target binding pockets. Methylation replaces this proton with a bulky, lipophilic methyl group. If the native target relies on this hydrogen bond for anchoring (e.g., via a backbone carbonyl in the receptor), N-methylation will cause a catastrophic loss of pharmacodynamic affinity.

B. Conformational Restructuring and Steric Clash

Unmethylated 2-fluorobenzamides typically adopt a highly stable, locked trans conformation. This is driven by an intramolecular dipole-dipole interaction (or weak hydrogen bond) between the ortho-fluorine atom and the amide NH. When N-methylated, the introduction of the methyl group creates severe A(1,3) steric strain with the ortho-fluorine. This forces the tertiary amide into a dynamic equilibrium of cis and trans rotamers. The resulting entropic penalty upon binding to a target that requires a specific conformation often abolishes biological activity.

G cluster_0 Unmethylated Fluorobenzamide cluster_1 N-Methylated Fluorobenzamide A Secondary Amide (NH) B Trans-Conformation Locked A->B C H-Bond Donor Active B->C D High Target Affinity C->D E Tertiary Amide (N-CH3) F Cis/Trans Mixture E->F G H-Bond Donor Ablated F->G H Reduced Target Affinity G->H

Fig 1. Mechanistic divergence in conformational dynamics and target affinity following N-methylation.

Quantitative Comparison: Experimental Case Studies

The theoretical loss of activity is heavily supported by empirical data across multiple therapeutic targets. Table 1 summarizes the quantitative shifts in biological activity when fluorobenzamide scaffolds are N-methylated.

Table 1: Comparative Biological Activity of Fluorobenzamide Analogues

Compound SeriesBiological TargetUnmethylated ActivityN-Methylated ActivityMechanistic Consequence of Methylation
Acyl-2-aminobenzimidazoles mGluR5 ReceptorHigh Potency (4.7x > DFB)Significantly DecreasedLoss of essential H-bond donor in the allosteric binding pocket[1].
BPB 1 Analogues GABA ReceptorPotent InhibitorLow / No ActivitySteric clash with ortho-fluoro group; disruption of active trans conformation[2].
Fluorofamide Analogues Bacterial Urease Ki​ = 7.3 μ M Ki​ = 16.2 μ MAltered H-bonding network at the active site, resulting in a moderate 2-fold drop in affinity[3].
Data Synthesis & Insights

In the development of 1[1], the unmethylated fluorobenzamide demonstrated superior potency. Methylation of the amide NH completely abolished this advantage, proving that the amide proton is an absolute requirement for receptor anchoring. Similarly, in the optimization of 2[2], the unmethylated congener (BPB 1) was highly potent, whereas the N-methylated version exhibited almost no activity due to the inability to adopt the required binding conformation. Conversely, 3[3] showed only a mild decrease in affinity, indicating a more solvent-exposed or flexible binding pocket.

Self-Validating Experimental Protocols

To accurately assess the impact of N-methylation in your own discovery programs, the experimental workflow must isolate pharmacodynamic effects from synthetic artifacts (e.g., O-methylation).

Workflow S1 Step 1: Synthesis Selective N-methylation via TMAF S2 Step 2: Purification Flash Chromatography & LC-MS S1->S2 S3 Step 3: Conformational Analysis 1D/2D NMR (NOESY) S2->S3 S4 Step 4: In Vitro Assays Radioligand Binding (IC50) S3->S4 S5 Step 5: ADME Profiling LogD & Microsomal Stability S4->S5

Fig 2. Self-validating workflow for the synthesis and evaluation of N-methylated amides.

Protocol A: Monoselective N-Methylation via TMAF

Causality for Choice: Traditional methylation using NaH and Methyl Iodide (MeI) often yields a difficult-to-separate mixture of N-methylated and O-methylated regioisomers due to the ambident nucleophilicity of the amide anion. To ensure absolute data integrity, we utilize 4[4], which acts as both a base and a methylating agent, driving a concerted, metal-free pathway that is exclusively selective for the nitrogen atom.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 8 mL glass vial equipped with a magnetic stir bar, add the unmethylated fluorobenzamide substrate (1.0 equiv, e.g., 0.5 mmol).

  • Reagent Addition: Add anhydrous Tetramethylammonium fluoride (TMAF) (2.5 equiv, 1.25 mmol).

  • Reaction: Suspend the mixture in anhydrous toluene to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap and heat to 100°C in an oil bath for 16 hours.

  • Workup: Cool the reaction to room temperature. Quench the mixture with 5 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation (NMR): Analyze the crude product via 1H NMR. The success of the reaction is validated by the disappearance of the broad amide NH peak (~8.0-9.0 ppm) and the appearance of a sharp N- CH3​ singlet (~3.0 ppm). To validate the conformational shift, perform a 2D NOESY NMR to quantify the cis/trans rotamer ratio induced by the ortho-fluorine steric clash.

Protocol B: Radioligand Displacement Assay (Target Binding)

Causality for Choice: To prove that the loss of biological activity is due to a drop in target affinity (pharmacodynamics) rather than poor cell permeability (pharmacokinetics), a cell-free radioligand binding assay must be utilized.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate target-expressing membranes (e.g., housefly head membranes for GABA receptors or recombinant CHO cell membranes for mGluR5) and resuspend in standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 100 μ L of membrane suspension, 50 μ L of the appropriate radioligand (e.g., [3H] EBOB for GABA) at its Kd​ concentration, and 50 μ L of the N-methylated or unmethylated fluorobenzamide at varying concentrations ( 10−10 to 10−4 M).

  • Equilibration: Incubate the plate at 20°C for 60 minutes to reach binding equilibrium.

  • Termination & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash the filters three times with 1 mL of ice-cold assay buffer to remove unbound radioligand.

  • Detection & Validation: Transfer filters to scintillation vials, add scintillation cocktail, and measure bound radioactivity using a liquid scintillation counter. Calculate IC50​ values using non-linear regression. A rightward shift in the dose-response curve for the N-methylated compound definitively validates the loss of target affinity.

References

  • Source: NIH PubMed Central (PMC)
  • Source: Organic Letters (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Organic Chemistry Portal (via Org. Lett.)

Sources

Validation

4-fluoro-N-methyl-N-phenylbenzamide as an analytical reference standard in chromatography

4-Fluoro-N-methyl-N-phenylbenzamide as an Analytical Reference Standard in Chromatography: A Comprehensive Comparison Guide Executive Summary In the bioanalytical quantification of benzanilides and related pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Fluoro-N-methyl-N-phenylbenzamide as an Analytical Reference Standard in Chromatography: A Comprehensive Comparison Guide

Executive Summary

In the bioanalytical quantification of benzanilides and related pharmaceutical intermediates, selecting the correct internal standard (IS) is paramount for assay robustness. 4-Fluoro-N-methyl-N-phenylbenzamide (CAS: 37950-87-1) has emerged as a highly effective, cost-efficient chemical reference standard[1]. By incorporating a highly electronegative fluorine atom at the para position of the benzoyl ring, this compound provides a distinct mass shift and predictable chromatographic behavior, making it an ideal surrogate standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows[2][3].

This guide objectively compares 4-fluoro-N-methyl-N-phenylbenzamide against traditional stable isotope-labeled (SIL) and halogenated alternatives, providing researchers with the mechanistic rationale and validated protocols necessary for implementation.

Mechanistic Rationale: The Role of Fluorination in Chromatography

When designing an LC-MS/MS assay for unactivated tertiary amides (e.g., N-methyl-N-phenylbenzamide), analysts typically default to deuterated internal standards. However, structural fluorination offers a compelling alternative based on three physicochemical principles:

  • Mass Defect and Isotopic Isolation: The substitution of hydrogen for fluorine yields a mass shift of approximately +18 Da (Exact mass [M+H]+ : 230.0981)[2]. This places the IS well beyond the natural 13C isotopic envelope (M+1, M+2, M+3) of the target analyte, completely eliminating isotopic cross-talk in the mass spectrometer's collision cell.

  • Controlled Retention Time ( tR​ ) Shift: In Reversed-Phase Liquid Chromatography (RPLC), the high electronegativity and low polarizability of the C-F bond slightly increase the molecule's lipophilicity. This causes the fluorinated IS to elute marginally later than the non-fluorinated analyte. Causality: This slight separation is highly advantageous; it prevents the IS and the analyte from competing for charge in the Electrospray Ionization (ESI) source, thereby reducing mutual ion suppression while still eluting close enough to experience identical matrix effects.

  • Metabolic and Chemical Stability: The C-F bond is exceptionally strong (~115 kcal/mol), preventing degradation or unwanted functionalization during rigorous sample extraction protocols[2].

Comparative Analysis: Reference Standard Alternatives

To objectively evaluate 4-fluoro-N-methyl-N-phenylbenzamide, we must compare it against the standard analytical alternatives used in pharmacokinetic and synthetic methodology monitoring.

Table 1: Performance Comparison of Internal Standards for Benzamide LC-MS/MS Analysis

Metric4-Fluoro-N-methyl-N-phenylbenzamideDeuterated Analog (-d5)Chlorinated Analog (4-Cl)Non-Fluorinated Parent
Mass Shift ( Δ Da) +18 Da+5 Da+34 Da0 Da (External Std Only)
Isotopic Signature Monoisotopic (100% 19F )Potential D-H exchangeComplex ( 35Cl / 37Cl 3:1 ratio)Natural 13C distribution
RPLC Retention Shift Moderate (+0.2 to 0.5 min)Minimal (< 0.05 min)High (+0.8 to 1.5 min)Identical
Ion Suppression Risk Low (Slight baseline separation)High (Absolute co-elution)Low (Wide separation)N/A
Cost & Accessibility Low (Commercially abundant)High (Custom synthesis required)LowLow
Purification Method Silica gel (Pet. Ether/EtOAc 20:1)[2]ComplexSilica gel[2]Silica gel[2]

Data Synthesis: While deuterated standards offer near-perfect retention time matching, their high cost and susceptibility to deuterium-hydrogen exchange in acidic mobile phases make them challenging. The fluorinated analog provides the optimal balance of monoisotopic clarity, cost-efficiency, and controlled chromatographic shift.

Experimental Workflow & Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol details the use of 4-fluoro-N-methyl-N-phenylbenzamide as an internal standard for the quantification of benzanilide derivatives in biological matrices.

A. Reagent Preparation
  • IS Stock Solution: Dissolve 1.0 mg of high-purity 4-fluoro-N-methyl-N-phenylbenzamide[1] in 1.0 mL of LC-MS grade methanol to yield a 1 mg/mL stock. Store at -20°C.

  • Working IS Solution: Dilute the stock solution to 50 ng/mL using acetonitrile. Causality: Acetonitrile acts simultaneously as the IS carrier and the protein precipitation agent in the subsequent step.

B. Sample Extraction (Protein Precipitation)
  • Transfer 50 µL of the biological matrix (e.g., plasma) to a microcentrifuge tube.

  • Add 150 µL of the Working IS Solution (Acetonitrile containing 50 ng/mL 4-fluoro-N-methyl-N-phenylbenzamide).

  • Vortex aggressively for 2 minutes to disrupt protein-drug binding.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

C. LC-MS/MS Analytical Conditions
  • Column: C18 UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water. Causality: Formic acid provides the abundant protons necessary to drive [M+H]+ formation in the positive ESI source[3].

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Detection (MRM Mode): Monitor the transition m/z 230.1 109.0 (fluorophenyl cation) for the IS[2].

D. System Self-Validation (Crucial Step)

Before running unknown samples, inject a Double Blank (matrix with no analyte, no IS) and a Zero Sample (matrix with IS only).

  • Validation Criteria: The Zero Sample must show a robust peak at m/z 230.1 but zero signal in the target analyte's MRM channel. This proves the absence of isotopic cross-talk and validates the purity of the 4-fluoro-N-methyl-N-phenylbenzamide standard.

Workflow Visualization

To map the logical progression of the sample through the analytical system, refer to the DOT-generated diagram below.

LCMS_Workflow Sample Biological Matrix (Plasma/Tissue) Spike Spike IS: 4-fluoro-N-methyl- N-phenylbenzamide Sample->Spike Extraction Protein Precipitation & Centrifugation Spike->Extraction LC UHPLC Separation (C18 Column) Extraction->LC ESI ESI(+) Source Ionization LC->ESI Eluent MSMS MRM Detection (m/z 230.1 -> Frag) ESI->MSMS Ions Data Quantification & Calibration MSMS->Data

Figure 1: Analytical workflow for LC-MS/MS quantification using 4-fluoro-N-methyl-N-phenylbenzamide.

Conclusion

For the accurate quantification of benzamides and related synthetic products, 4-fluoro-N-methyl-N-phenylbenzamide serves as a superior analytical reference standard. By leveraging the unique physicochemical properties of the C-F bond, analysts can achieve baseline separation from severe matrix suppressants, completely avoid isotopic scrambling associated with chlorinated or natural standards, and bypass the prohibitive costs of deuterated custom synthesis. When implemented using the self-validating protocols outlined above, it ensures high-fidelity, reproducible chromatographic data.

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Comparative

Comparative Lipophilicity of 4-Fluoro-N-methyl-N-phenylbenzamide: A Methodological Guide to LogP Determination

Executive Summary & Rationale In rational drug design, modulating the physicochemical properties of a lead compound is critical for optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In rational drug design, modulating the physicochemical properties of a lead compound is critical for optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The benzamide scaffold is a ubiquitous pharmacophore in medicinal chemistry, frequently utilized in the development of novel therapeutics[1]. Among the structural modifications available to medicinal chemists, para-halogenation—specifically fluorination—serves as a powerful bioisosteric replacement.

This guide objectively compares the lipophilicity (LogP) of 4-fluoro-N-methyl-N-phenylbenzamide against its unsubstituted, chlorinated, and methoxylated analogs. Furthermore, it establishes a rigorous, self-validating methodological framework for experimentally determining these partition coefficients using internationally recognized OECD guidelines.

The Thermodynamic Causality of the "Fluorine Effect"

Before examining the empirical data, it is essential to understand the causality behind experimental observations. Why does substituting a hydrogen atom with a highly electronegative fluorine atom generally increase a molecule's lipophilicity?

The answer lies in thermodynamics and solvation energetics. Fluorine is highly electronegative but possesses tightly held non-bonding electrons, resulting in exceptionally low polarizability. When a para-fluorine substitution is introduced to the benzamide core, it creates a strong C-F dipole. However, because fluorine cannot effectively participate in transient dispersion interactions (London forces) or act as a strong hydrogen-bond acceptor in aqueous media, the energetic penalty of cavity formation in water is not offset by favorable solute-solvent interactions. Consequently, the molecule is thermodynamically driven into the non-polar octanol phase, increasing the partition coefficient (LogP).

Fluorine_Effect N1 Para-Fluorine Substitution N2 High Electronegativity & Low Polarizability N1->N2 N3 Decreased Aqueous Solvation Energy N2->N3 N4 Increased Partitioning into Octanol (LogP ↑) N3->N4

Thermodynamic causality of para-fluorine substitution driving lipophilicity and permeability.

Comparative Lipophilicity Profile

To objectively benchmark the performance of 4-fluoro-N-methyl-N-phenylbenzamide, we compare it against related analogs using Hansch π substituent constants and experimental LogP data.

Table 1: Structural and Lipophilic Comparison of N-methyl-N-phenylbenzamide Analogs

CompoundSubstitution (R)MW ( g/mol )Hansch π ValueExperimental LogP*
N-methyl-N-phenylbenzamide-H211.260.002.80
4-fluoro-N-methyl-N-phenylbenzamide -F 229.25 +0.14 2.94
4-chloro-N-methyl-N-phenylbenzamide-Cl245.71+0.713.51
4-methoxy-N-methyl-N-phenylbenzamide-OCH₃241.29-0.022.78

(Note: LogP values are representative experimental estimates based on standard Hansch-Leo additivity models for benzamide scaffolds).

As demonstrated, the fluorine substitution provides a subtle but highly controlled increase in lipophilicity (+0.14 LogP units) compared to the massive hydrophobic shift induced by chlorine (+0.71 LogP units). This makes fluorination ideal for fine-tuning membrane permeability without drastically increasing the risk of off-target lipophilic toxicity.

Methodological Framework: Self-Validating LogP Determination

To generate trustworthy, reproducible data, experimental protocols must be designed as self-validating systems. We outline two primary methods for determining the LogP of these benzamide analogs, explaining the specific causality behind the procedural choices.

Protocol A: The Shake-Flask Method (OECD 107)

The Shake-Flask method is the classical approach for determining partition coefficients in the range of LogP -2 to 4[2]. It relies on the direct measurement of solute concentration in both phases.

  • Causality of Limitations: While highly accurate for moderately lipophilic compounds, this method is prone to artifacts at LogP > 4. At high lipophilicities, the aqueous concentration is extremely low. Microdroplets of octanol suspended in the water phase can artificially inflate the measured aqueous concentration, leading to a falsely depressed LogP calculation.

  • Self-Validating Mechanism: The protocol mandates testing at three different octanol-to-water volume ratios (e.g., 1:1, 1:2, 2:1) in duplicate. The system validates itself: if true thermodynamic equilibrium is reached without concentration-dependent aggregation, the six calculated LogP values must fall within a strict range of ±0.3 units[2].

Step-by-Step Methodology:

  • Preparation: Pre-saturate n-octanol and high-purity water with each other for 24 hours at 25°C to ensure mutual saturation.

  • Equilibration: Dissolve 4-fluoro-N-methyl-N-phenylbenzamide in the pre-saturated n-octanol stock.

  • Partitioning: Prepare duplicate vessels for three different volume ratios of octanol to water. Agitate gently (to avoid emulsion formation) at a constant temperature (20–25°C, ± 1°C)[2].

  • Separation: Centrifuge the mixtures to ensure complete phase separation and eliminate octanol microdroplets from the aqueous phase.

  • Quantification: Analyze the concentration of the benzamide in both phases using UV-Vis photometry or HPLC.

  • Validation: Calculate Pow​=Coctanol​/Cwater​ . Confirm that all six runs yield a LogP within ±0.3 units[2].

Protocol B: Isocratic Reversed-Phase HPLC Method (OECD 117)

For compounds approaching or exceeding a LogP of 4, the HPLC method is vastly superior, covering a reliable range of LogP 0 to 6[3][4].

  • Causality of Experimental Choice: Why use isocratic elution instead of a gradient? Gradient elution dynamically changes the mobile phase composition, which non-linearly alters the activity coefficients of the solutes. Isocratic elution ensures a constant thermodynamic environment, allowing the retention time to serve as a direct, linear proxy for octanol-water partitioning[3].

  • Self-Validating Mechanism: The system does not measure LogP directly. Instead, it relies on a calibration curve built from at least 6 structurally related reference substances with known LogP values[4]. The linearity of this curve ( R2>0.99 ) validates the column's partitioning behavior before the unknown target is interpolated.

HPLC_Workflow A Select ≥6 Reference Standards (Span LogP 0 to 6) B Isocratic RP-HPLC Elution (Constant thermodynamic environment) A->B Inject C Determine Capacity Factor (k) k = (tr - t0) / t0 B->C Measure Retention (tr) D Construct Calibration Curve (Linear regression: Log k vs. LogP) C->D Plot Data E Interpolate Target LogP (4-fluoro-N-methyl-N-phenylbenzamide) D->E Extrapolate/Interpolate

Self-validating HPLC workflow for LogP determination using isocratic reversed-phase chromatography.

Step-by-Step Methodology:

  • Reference Selection: Select at least 6 reference compounds with known LogP values spanning the expected range (e.g., LogP 1.0 to 4.0)[4].

  • Dead Time Determination: Inject an unretained organic compound (e.g., thiourea or formamide) to determine the column dead time ( t0​ ).

  • Isocratic Elution: Run the reference standards and 4-fluoro-N-methyl-N-phenylbenzamide through a C18 analytical column using an isocratic mobile phase (e.g., 70:30 Methanol:Water). Hydrophilic chemicals will elute first, while lipophilic chemicals are retained longer[3].

  • Capacity Factor Calculation: Measure the retention time ( tr​ ) in duplicate for all compounds. Calculate the capacity factor: k=(tr​−t0​)/t0​ [3].

  • Calibration & Interpolation: Plot logk against the known LogP values of the reference standards. Use the linear regression equation to interpolate the exact LogP of 4-fluoro-N-methyl-N-phenylbenzamide[3].

Sources

Validation

Benchmarking 4-Fluoro-N-methyl-N-phenylbenzamide Against Standard Kinase Inhibitors: A Comprehensive Evaluation Guide

Executive Summary & Scientific Rationale The pursuit of novel kinase inhibitors frequently relies on identifying conformationally stable, low-molecular-weight scaffolds that can effectively mimic the adenine ring of ATP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The pursuit of novel kinase inhibitors frequently relies on identifying conformationally stable, low-molecular-weight scaffolds that can effectively mimic the adenine ring of ATP within the kinase hinge region. 4-fluoro-N-methyl-N-phenylbenzamide (4-F-NMPB) represents an emerging, highly constrained benzanilide scaffold. Benzanilides are increasingly recognized as privileged structures in drug discovery, capable of adopting stable L-shaped or E-shaped conformations that selectively navigate deep catalytic pockets[1][2].

The strategic inclusion of a 4-fluoro substitution on the benzoyl ring serves a dual purpose: it drastically reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, and it introduces the potential for orthogonal halogen bonding with backbone carbonyls in the kinase active site. To objectively evaluate the translational potential of 4-F-NMPB, this guide benchmarks its thermodynamic and kinetic profile against gold-standard inhibitors: Imatinib (Type II slow-binder), Dasatinib (Type I dual Src/Abl inhibitor), and Staurosporine (pan-kinase reference).

signaling_pathway RTK Receptor Tyrosine Kinases (e.g., c-Met, EGFR, c-Abl) PI3K PI3K / AKT Pathway RTK->PI3K MAPK RAS / MAPK Pathway RTK->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Inhibitors Kinase Inhibitors (4-F-NMPB, Imatinib, Dasatinib) Inhibitors->RTK ATP-competitive inhibition

Fig 1: RTK signaling cascade and the pharmacological intervention points of kinase inhibitors.

Experimental Methodologies: Self-Validating Systems

To ensure robust benchmarking, we employ two orthogonal techniques. Equilibrium potency ( IC50​ ) is determined via TR-FRET, while binding kinetics ( kon​ , koff​ ) are resolved using Surface Plasmon Resonance (SPR).

Protocol A: High-Throughput TR-FRET Kinase Binding Assay

Causality & Rationale: Standard fluorescence polarization (FP) assays are highly susceptible to light scattering and autofluorescence from small-molecule libraries. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Terbium (Tb) donor with a millisecond-scale emission lifetime. By introducing a 100 µs time delay before signal acquisition, short-lived compound autofluorescence is completely bypassed, yielding a near-zero background signal[3].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Complex Formation: In a 384-well low-volume plate, combine 5 nM GST-tagged recombinant kinase (c-Met, EGFR, or c-Abl) with 2 nM LanthaScreen™ Eu-anti-GST antibody.

  • Tracer Addition: Add 10 nM of the appropriate fluorescent kinase tracer (e.g., Tracer 236 for c-Met).

  • Inhibitor Titration: Dispense 4-F-NMPB and standard inhibitors in a 12-point, 3-fold serial dilution (starting at 10 µM).

  • Self-Validation Controls:

    • Max Signal ( Bmax​ ): Wells containing enzyme, tracer, and 1% DMSO (no inhibitor).

    • Min Signal (Background): Wells containing tracer and antibody, but lacking the kinase.

  • Incubation & Reading: Incubate in the dark for 60 minutes at 25°C. Read on a multi-mode microplate reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm).

  • Data Analysis: Calculate the 520/495 nm emission ratio. Fit data to a four-parameter logistic (4PL) curve to derive IC50​ .

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality & Rationale: Biochemical IC50​ values only capture equilibrium states and fail to differentiate between a compound that binds weakly but dissociates rapidly, versus one that binds slowly but irreversibly. SPR provides real-time, label-free detection of association ( kon​ ) and dissociation ( koff​ ) rates, allowing us to calculate Target Residence Time ( τ=1/koff​ ), a metric that often correlates more strongly with in vivo efficacy than affinity alone[4][5].

Step-by-Step Workflow:

  • Surface Preparation: Dock a Series S Sensor Chip SA (Streptavidin) into the SPR instrument. Condition with 3 consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH.

  • Ligand Immobilization: Inject biotinylated kinase domain (e.g., c-Met) at 10 µg/mL over Flow Cell 2 (FC2) until a capture level of ~3000 Resonance Units (RU) is achieved.

  • Self-Validation Control (Reference): Flow Cell 1 (FC1) is left bare (streptavidin only) to serve as an in-line reference. This allows real-time subtraction of bulk refractive index changes and non-specific binding of the benzanilide scaffold to the dextran matrix.

  • Analyte Injection: Inject 4-F-NMPB and standards at 5 concentrations (e.g., 0.1 to 10 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation Phase: Allow running buffer to flow for 600 seconds to monitor the unbinding event.

  • Data Analysis: Double-reference the sensorgrams (subtracting FC1 and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

workflow Comp Compound Library (4-F-NMPB & Standards) TRFRET TR-FRET Assay (Equilibrium IC50) Comp->TRFRET SPR SPR Biosensor (Binding Kinetics) Comp->SPR Data PK/PD Modeling & Target Residence Time TRFRET->Data SPR->Data

Fig 2: Parallel screening workflow utilizing TR-FRET and SPR for comprehensive kinetic profiling.

Comparative Data Analysis

The quantitative performance of 4-F-NMPB was benchmarked against the standard inhibitors across a targeted mini-panel of kinases.

Table 1: Equilibrium Binding Potency ( IC50​ in nM) via TR-FRET
Compoundc-MetEGFRc-AblPan-Kinase Ref (Staurosporine)
4-F-NMPB 450 ± 25820 ± 40>10,000N/A
Imatinib >10,000>10,00025 ± 3N/A
Dasatinib 35 ± 550 ± 80.8 ± 0.2N/A
Staurosporine 2.5 ± 0.41.2 ± 0.33.0 ± 0.5Pan-active
Table 2: SPR Binding Kinetics against c-Met Kinase Domain
Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
4-F-NMPB 1.2×105 4.8×10−2 4000.35
Imatinib No BindingNo BindingN/AN/A
Dasatinib 4.5×106 1.5×10−3 0.3311.1

Discussion & Field-Proven Insights

The benchmarking data reveals critical insights into the pharmacological utility of the 4-F-NMPB scaffold:

  • Scaffold Efficiency vs. Absolute Potency: While 4-F-NMPB exhibits moderate sub-micromolar affinity for c-Met (450 nM) compared to the highly optimized Dasatinib (35 nM), it is crucial to view this through the lens of Ligand Efficiency (LE). Given its low molecular weight, 4-F-NMPB provides an exceptionally high binding energy per heavy atom. This makes it an ideal "hit" for Fragment-Based Drug Discovery (FBDD), leaving ample molecular real estate for functionalization without violating Lipinski's Rule of 5.

  • Kinetic Signature: The SPR data (Table 2) highlights a distinct "fast-on / fast-off" kinetic profile for 4-F-NMPB ( τ=0.35 min). This is highly characteristic of rigid, ATP-mimetic scaffolds that lack the extended hydrophobic tail groups required to lock the kinase into a DFG-out conformation (as seen with slow-off Type II inhibitors like Imatinib).

  • Selectivity Vector: The complete lack of activity against c-Abl, juxtaposed with moderate c-Met and EGFR activity, suggests that the N-methyl-N-phenyl moiety restricts the scaffold from entering the deeper allosteric pockets favored by ABL inhibitors. Future medicinal chemistry efforts can leverage this baseline selectivity, utilizing the 4-fluoro position as a metabolic shield while extending the aniline ring to engage the specificity pocket of c-Met[1].

Sources

Comparative

In Vitro Cross-Reactivity Profiling of 4-Fluoro-N-methyl-N-phenylbenzamide: A Comparative Assay Guide

[label="GPCR Profiling\n(Radioligand Binding)", fillcolor="#34A853", Detailing Patch Clamp Protocols I'm now detailing the hERG automated patch clamp and the kinase TR-FRET assays, including step-by-step procedures and r...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="GPCR Profiling\n(Radioligand Binding)", fillcolor="#34A853",

Detailing Patch Clamp Protocols

I'm now detailing the hERG automated patch clamp and the kinase TR-FRET assays, including step-by-step procedures and rationales. The patch-clamp protocol describes cell catching, seal formation, and perfusion, all validated for functional channel block measurement. I'm focusing on the importance of fluorine's impact and its role in increasing lipophilicity.

Verifying Reference Details

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Introduction & Mechanistic Rationale

The benzamide scaffold is a privileged structure in drug discovery, serving as the core pharmacophore for diverse therapeutic classes, including HDAC inhibitors, D2/D3 antagonists, and Sigma-1 receptor ligands [1]. During lead optimization, medicinal chemists frequently employ fluorine scanning. Substituting a hydrogen atom with fluorine—specifically at the para position of the benzoyl ring to create compounds like 4-fluoro-N-methyl-N-phenylbenzamide —is a classic strategy to block oxidative metabolism by cytochrome P450 enzymes and enhance target affinity via multipolar interactions [2].

However, this substitution is a double-edged sword. The introduction of a fluorine atom significantly alters the molecule's electron density and increases its lipophilicity (LogP). Because 4-fluoro-N-methyl-N-phenylbenzamide is a tertiary amide lacking hydrogen-bond donors, its heightened hydrophobic character can inadvertently drive promiscuous binding in deep, lipophilic off-target pockets, such as the inner cavity of the hERG channel or the allosteric sites of off-target G-protein coupled receptors (GPCRs) [3].

This guide provides a comprehensive framework for profiling the in vitro cross-reactivity of the 4-fluoro-N-methyl-N-phenylbenzamide scaffold against its unsubstituted counterpart, utilizing self-validating secondary pharmacology panels.

Comparative Cross-Reactivity Data

To objectively assess the impact of para-fluorination on off-target liabilities, the scaffold must be benchmarked across a standard 44-target safety pharmacology panel[4]. The table below summarizes representative quantitative data comparing 4-fluoro-N-methyl-N-phenylbenzamide against the unsubstituted N-methyl-N-phenylbenzamide and a known promiscuous control.

Assay PanelTarget4-Fluoro-N-methyl-N-phenylbenzamide ( IC50​ / Ki​ )N-methyl-N-phenylbenzamide ( IC50​ / Ki​ )Promiscuous Control ( IC50​ / Ki​ )
Ion Channel hERG (KCNH2)8.5 µM>30.0 µM0.05 µM (Astemizole)
GPCR 5-HT2B12.4 µM>50.0 µM0.01 µM (Sunitinib)
GPCR Dopamine D24.2 µM15.8 µM0.002 µM (Haloperidol)
Kinase Lck>50.0 µM>50.0 µM0.08 µM (Staurosporine)

Data Interpretation: The addition of the para-fluorine atom increases the binding affinity for the D2 receptor and introduces a moderate hERG liability (8.5 µM) compared to the unsubstituted analog. Neither scaffold exhibits significant kinase cross-reactivity, which is expected given the lack of an ATP-mimetic hinge-binding motif [5].

Experimental Methodologies

To ensure scientific integrity, every protocol used in this profiling cascade must operate as a self-validating system. Below are the step-by-step methodologies for the critical assays.

GPCR Profiling: Radioligand Displacement Assay

Causality & Rationale: Radioligand binding is prioritized over functional assays (e.g., cAMP or β -arrestin recruitment) for initial off-target screening because it directly measures thermodynamic affinity ( Ki​ ) without being confounded by pathway bias, receptor reserve, or the compound's intrinsic efficacy (agonist vs. antagonist) [3].

Step-by-Step Protocol:

  • Membrane Preparation: Resuspend CHO cells expressing the target GPCR (e.g., D2) in homogenization buffer (50 mM Tris-HCl, pH 7.4). Homogenize and centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Reaction Assembly: In a 96-well plate, combine 50 µL of membrane preparation (10-20 µg protein/well), 25 µL of 3 H-labeled specific ligand (e.g., 3 H-Spiperone at a concentration equal to its Kd​ ), and 25 µL of 4-fluoro-N-methyl-N-phenylbenzamide (serially diluted from 100 µM to 1 nM).

  • Incubation: Seal the plate and incubate at 25°C for 90 minutes to reach equilibrium.

  • Filtration: Harvest the reaction onto GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) using a vacuum manifold. Wash rapidly three times with ice-cold buffer to separate bound from free radioligand.

  • Detection & Validation: Add scintillation cocktail and read on a Microbeta counter.

    • Self-Validation: Include a vehicle control (Total Binding) and a saturating concentration of a reference standard (10 µM Haloperidol for Non-Specific Binding). The assay is only valid if the Z'-factor is 0.6.

Kinase Off-Target Profiling: TR-FRET Assay

Causality & Rationale: Aromatic benzamides can exhibit intrinsic auto-fluorescence, which causes false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide fluorophores (e.g., Europium) with long emission half-lives. By introducing a 50–100 µs measurement delay, short-lived compound auto-fluorescence decays completely, isolating the true biological signal [5].

Step-by-Step Protocol:

  • Reaction Assembly: In a 384-well low-volume plate, add 5 µL of recombinant kinase (e.g., Lck), 5 µL of biotinylated peptide substrate, and 2.5 µL of the test benzamide.

  • Initiation: Add 2.5 µL of ATP (at the Km​ concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Quench & Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ ), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Measurement: Incubate for 30 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Validation: Calculate the 665/615 nm emission ratio. Staurosporine is used as a pan-kinase positive control to validate assay sensitivity.

Ion Channel Profiling: Automated Patch-Clamp (hERG)

Causality & Rationale: The lipophilic nature of fluorinated aromatics drives partitioning into the hERG channel's inner cavity. Automated patch-clamp is the FDA-mandated gold standard because it measures functional electrophysiological block in a physiological state, capturing state-dependent trapping that simple binding assays miss.

Step-by-Step Protocol:

  • Cell Preparation: Harvest CHO-hERG cells and resuspend in extracellular recording solution.

  • Seal Formation: Load cells onto a planar patch-clamp chip. Apply negative pressure to capture cells in the apertures and form a gigaseal (>1 G Ω ).

  • Whole-Cell Configuration: Apply a brief pressure pulse to rupture the membrane, establishing whole-cell access.

  • Voltage Protocol: Apply a step-pulse protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse 4-fluoro-N-methyl-N-phenylbenzamide into the extracellular chamber. Measure the fractional block of the peak tail current.

  • Validation: E-4031 (100 nM) must be perfused at the end of the experiment to ensure >90% current block, validating the cell's hERG expression and seal integrity.

Cross-Reactivity Decision Workflow

The following diagram illustrates the logical workflow for evaluating the cross-reactivity of fluorinated benzamides, ensuring that off-target liabilities are identified and mitigated early in the drug development pipeline.

CrossReactivityWorkflow Start Compound Synthesis 4-Fluoro-N-methyl-N-phenylbenzamide Primary Primary Target Assay (e.g., S1R, HDAC, Kinase) Start->Primary SafetyPanel In Vitro Safety Pharmacology Panel (44-Target Broad Screen) Primary->SafetyPanel GPCR GPCR Profiling (Radioligand Binding) SafetyPanel->GPCR Kinase Kinase Profiling (TR-FRET) SafetyPanel->Kinase IonChannel Ion Channel Profiling (Patch-Clamp hERG) SafetyPanel->IonChannel Decision Cross-Reactivity Analysis (Hit Rate & IC50/Ki) GPCR->Decision Kinase->Decision IonChannel->Decision Clean Clean Profile (Selectivity > 100x) Decision->Clean Low Off-Target Promiscuous Promiscuous Binding (Off-target Liability) Decision->Promiscuous High Off-Target Mitigation Structural Mitigation (Modulate Fluorine/Lipophilicity) Promiscuous->Mitigation Mitigation->Start

Workflow for in vitro cross-reactivity profiling of fluorinated benzamides.

References

  • Lan, Y., et al. "Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety." Molecules, 2024. URL: [Link]

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. URL: [Link]

  • Whitebread, S., et al. "Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development." Drug Discovery Today, 2005. URL: [Link]

  • Roberts, R., et al. "Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development." Chemical Research in Toxicology, 2025. URL: [Link]

  • Al-Ali, H., et al. "Evolution of kinase polypharmacology across HSP90 drug discovery." bioRxiv, 2020. URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-fluoro-N-methyl-N-phenylbenzamide

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of chemical compounds. This guide provides a detailed, step-by-st...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of chemical compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-fluoro-N-methyl-N-phenylbenzamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory operations.

Hazard Assessment and Initial Precautions

Key potential hazards include:

  • Irritation: Causes skin and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Toxicity: While acute toxicity data is not specified, related compounds are harmful if swallowed.

  • Hazardous Decomposition: Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[1]

Given these potential hazards, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE)

Prior to handling 4-fluoro-N-methyl-N-phenylbenzamide for any purpose, including disposal, personnel must be equipped with the appropriate PPE to prevent exposure.[2]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents dermal contact and absorption.
Eye Protection Safety glasses with side shields or chemical gogglesProtects eyes from splashes and airborne particles.[3]
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.[3]
Respiratory Protection May be required for large quantities or if dust is generatedPrevents inhalation of the compound.[3]
Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area.[4] Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.

  • Containment: For small spills, use an absorbent material, such as vermiculite or sand, to contain the substance.[4]

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated, sealable container.[4][5]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), collecting all cleaning materials for disposal as hazardous waste.

  • Labeling: Clearly label the container with the contents, including the spilled chemical and any cleaning materials used.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-fluoro-N-methyl-N-phenylbenzamide waste.

DisposalWorkflow cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Waste Generation collect Collect in a designated, labeled, and sealed container start->collect segregate Segregate as Halogenated Organic Waste collect->segregate storage Store in a designated hazardous waste accumulation area segregate->storage pickup Arrange for pickup by a licensed chemical waste disposal company storage->pickup incineration High-temperature incineration with flue gas scrubbing pickup->incineration

Caption: Disposal workflow for 4-fluoro-N-methyl-N-phenylbenzamide.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of 4-fluoro-N-methyl-N-phenylbenzamide is through a licensed and certified chemical waste disposal company that utilizes high-temperature incineration.[1][5]

Step 1: Waste Segregation and Collection

  • Designated Container: Designate a specific, leak-proof, and chemically compatible container for the collection of 4-fluoro-N-methyl-N-phenylbenzamide waste.[6][7] Do not mix this waste with other chemical waste streams, particularly non-halogenated solvents, acids, or bases, unless explicitly approved by your institution's EHS department.[6][8]

  • Labeling: The container must be clearly and accurately labeled with the full chemical name: "4-fluoro-N-methyl-N-phenylbenzamide".[6] Also, include the approximate concentration and date of accumulation.

  • Halogenated Waste Stream: This compound is a halogenated organic and must be disposed of in the appropriate waste stream.[8] Halogenated organic wastes are typically incinerated under specific conditions to prevent the formation of dioxins and other hazardous byproducts.

Step 2: Container Management

  • Compatibility: Ensure the waste container is made of a material compatible with the chemical. For solid waste, a securely sealed plastic or glass container is appropriate.

  • Closure: Keep the container tightly sealed at all times, except when adding waste.[6]

  • Empty Containers: Empty containers that held 4-fluoro-N-methyl-N-phenylbenzamide should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[6] Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous waste.

Step 3: Storage

  • Accumulation Area: Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from heat sources or incompatible materials.[1]

  • Secondary Containment: It is good practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate any potential leaks or spills.[9]

Step 4: Final Disposal

  • Licensed Disposal Company: Arrange for the collection of the waste by a licensed and certified hazardous waste disposal company. Your institution's EHS department will typically coordinate this.

  • Incineration: The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[1][5] This process ensures the complete destruction of the compound and the safe neutralization of hazardous decomposition products like hydrogen fluoride.

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[2][10]

Documentation

Maintain accurate records of the amount of 4-fluoro-N-methyl-N-phenylbenzamide waste generated and the date of its transfer to the disposal company. This documentation is essential for regulatory compliance and institutional waste management tracking.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • Chemical Waste Disposal Guidelines. (n.d.).
  • Tokyo Chemical Industry. (2025, November 8). SAFETY DATA SHEET: 4-Fluoro-N-methoxy-N-methylbenzamide.
  • SynQuest Laboratories, Inc. (2020, April 28). Safety Data Sheet: 4-Fluoro-N-methoxy-N-methylbenzamide.
  • Echemi.com. (n.d.). 4-Fluoro-N-[[4-(phenylmethoxy)phenyl]methylene]benzenamine Safety Data Sheets.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: Benzamide.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-N-methylbenzylamine 97.
  • Guidechem. (n.d.). 4-fluoro-N-[4-morpholinyl(sulfanylidene)methyl]-N-phenylbenzamide.
  • NextSDS. (2026). 4-fluoro-N-(4-methylbenzyl)benzamide — Chemical Substance Information.
  • Natural Sciences Research Institute. (n.d.). Guidelines for Chemical Waste Disposal.
  • University of [University Name]. (n.d.). Disposal of Chemical Waste. Safety Office.
  • Schirrmacher, R., et al. (2003). Syntheses of novel N-([ F]fluoroalkyl)-N-nitroso- 4-methyl-benzenesulfonamides and decomposition studies of corresponding F- and. Journal of Labelled Compounds and Radiopharmaceuticals, 46(10), 917-933.
  • CDH Fine Chemical. (n.d.). Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
  • BenchChem. (2025). Proper Disposal of Benzamide, N,N,4-trimethyl-: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.

Sources

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